Belinostat
Description
This compound is a novel agent that inhibits the enzyme histone deacetylase (HDAC) with a sulfonamide-hydroxamide structure. It was developed as an orphan drug to target hematological malignancies and solid tumors by TopoTarget. The safety and efficacy of this compound is currently being evaluated for use in combination with traditional front-line therapies for the treatment of PTCL. Intravenous administration of the agent is available as Beleodaq as monotherapy and the dosing regimen involves a 21-day cycle. It was US-approved in July 2014 as a therapeutic agent for relapsed or refractory peripheral T-cell lymphoma.
This compound is a Histone Deacetylase Inhibitor. The mechanism of action of this compound is as a Histone Deacetylase Inhibitor.
This compound is an intravenously administered histone deacetylase inhibitor and antineoplastic agent that is approved for use in refractory or relapsed peripheral T cell lymphoma. This compound is associated with moderate rate of minor serum enzyme elevations during therapy and has been reported to cause clinically apparent fatal, acute liver injury.
This compound is a novel hydroxamic acid-type histone deacetylase (HDAC) inhibitor with antineoplastic activity. This compound targets HDAC enzymes, thereby inhibiting tumor cell proliferation, inducing apoptosis, promoting cellular differentiation, and inhibiting angiogenesis. This agent may sensitize drug-resistant tumor cells to other antineoplastic agents, possibly through a mechanism involving the down-regulation of thymidylate synthase.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2014 and has 5 approved and 31 investigational indications.
a hydroxamate-type inhibitor of histone deacetylase
Properties
IUPAC Name |
(E)-N-hydroxy-3-[3-(phenylsulfamoyl)phenyl]prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4S/c18-15(16-19)10-9-12-5-4-8-14(11-12)22(20,21)17-13-6-2-1-3-7-13/h1-11,17,19H,(H,16,18)/b10-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCNRHFGMJRPRSK-MDZDMXLPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)C=CC(=O)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)/C=C/C(=O)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60194378 | |
| Record name | Belinostat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60194378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
866323-14-0, 414864-00-9 | |
| Record name | Belinostat | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=866323-14-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Belinostat [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0866323140 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Belinostat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05015 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Belinostat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60194378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BELINOSTAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F4H96P17NZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Belinostat's Mechanism of Action in T-Cell Lymphoma: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the core mechanism of action of belinostat, a pan-histone deacetylase (HDAC) inhibitor, in the context of T-cell lymphoma. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the molecular pathways, quantitative efficacy, and experimental methodologies associated with this therapeutic agent. This compound has received accelerated approval from the U.S. Food and Drug Administration (FDA) for the treatment of patients with relapsed or refractory peripheral T-cell lymphoma (PTCL).[1][2]
Core Mechanism of Action: Pan-HDAC Inhibition
This compound is a hydroxamic acid-derived pan-histone deacetylase (HDAC) inhibitor.[1][3] Its primary mechanism of action involves the inhibition of zinc-dependent HDAC enzymes, specifically showing high affinity for Class I, II, and IV isoforms.[1][3] HDACs are crucial enzymes that remove acetyl groups from lysine residues on both histone and non-histone proteins.[4][5] In many cancers, including T-cell lymphomas, there is a dysregulation of the balance between histone acetyltransferases (HATs) and HDACs, leading to chromatin condensation and transcriptional repression of tumor suppressor genes.[1][4][5]
By inhibiting HDACs, this compound leads to the accumulation of acetylated histones, resulting in a more relaxed and transcriptionally active chromatin structure.[5][6] This epigenetic modification reactivates the expression of silenced tumor suppressor genes, leading to a cascade of anti-tumor effects.[6] The downstream consequences of this compound-mediated HDAC inhibition in T-cell lymphoma cells include:
-
Cell Cycle Arrest: this compound induces cell cycle arrest, primarily at the G2/M phase, by upregulating the expression of cell cycle inhibitors such as p21.[7]
-
Induction of Apoptosis: The drug triggers programmed cell death through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[8] This involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2.[7][8]
-
Inhibition of Angiogenesis: this compound has been shown to inhibit the formation of new blood vessels, a process critical for tumor growth and metastasis.[6]
-
Modulation of Non-Histone Proteins: Beyond histones, this compound's inhibitory action extends to non-histone proteins involved in critical cellular processes such as cell migration and signaling.[8]
The preferential cytotoxicity of this compound towards tumor cells compared to normal cells underscores its therapeutic potential.[9]
Quantitative Data Summary
The following tables summarize key quantitative data regarding the efficacy of this compound from preclinical and clinical studies.
Table 1: In Vitro Efficacy of this compound in T-Cell Lymphoma and other Cell Lines
| Cell Line | Cancer Type | IC50 Value | Assay Type | Reference |
| HuT-78 | Cutaneous T-Cell Lymphoma | 1.73–1.95 µg/mL | Cytotoxicity Assay | [10] |
| Karpas-299 | T-Cell Lymphoma | 72-233 nM | Growth Inhibition (72 hr) | [2] |
| Hut-78 | T-Cell Lymphoma | 72-233 nM | Growth Inhibition (72 hr) | [2] |
| HeLa | Cervical Cancer | 27 nM | HDAC Inhibition | [8] |
| A2780 | Ovarian Cancer | 0.2-0.66 µM | Growth Inhibition | [11] |
| HCT116 | Colon Cancer | 0.2-0.66 µM | Growth Inhibition | [11] |
| HT29 | Colon Cancer | 0.2-0.66 µM | Growth Inhibition | [11] |
| WIL | B-cell Lymphoma | 0.2-0.66 µM | Growth Inhibition | [11] |
| CALU-3 | Lung Cancer | 0.2-0.66 µM | Growth Inhibition | [11] |
| MCF7 | Breast Cancer | 0.2-0.66 µM | Growth Inhibition | [11] |
| PC3 | Prostate Cancer | 0.2-0.66 µM | Growth Inhibition | [11] |
| HS852 | Melanoma | 0.2-0.66 µM | Growth Inhibition | [11] |
Table 2: Clinical Efficacy of this compound in Relapsed/Refractory Peripheral T-Cell Lymphoma (BELIEF Study)
| Parameter | Value | Reference |
| Overall Response Rate (ORR) | ||
| All PTCL subtypes | 25.8% (31/120) | [3][7] |
| Angioimmunoblastic T-cell Lymphoma (AITL) | 45.5% | [12] |
| PTCL-Not Otherwise Specified (PTCL-NOS) | 23.3% | [12] |
| Complete Response (CR) | 10.8% (13/120) | [3][7] |
| Partial Response (PR) | 15% (18/120) | [3][7] |
| Median Duration of Response (DoR) | 13.6 months | [3][7] |
| Median Time to Response | 5.6 weeks | [1] |
| Median Progression-Free Survival (PFS) | 1.6 months | [3][7] |
| Median Overall Survival (OS) | 7.9 months | [3][7] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and representative experimental workflows used to elucidate its mechanism of action.
References
- 1. This compound in patients with refractory or relapsed peripheral T-cell lymphoma: a perspective review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound for the treatment of peripheral T-cell lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound in Patients With Relapsed or Refractory Peripheral T-Cell Lymphoma: Results of the Pivotal Phase II BELIEF (CLN-19) Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. tandfonline.com [tandfonline.com]
- 6. This compound for Relapsed or Refractory Peripheral T-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. What is the mechanism of this compound? [synapse.patsnap.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. ijpsr.com [ijpsr.com]
- 11. kumc.edu [kumc.edu]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Belinostat in Solid Tumors: A Preclinical Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Belinostat (PXD101), a potent pan-histone deacetylase (HDAC) inhibitor, has demonstrated significant preclinical activity across a range of solid malignancies. By preventing the removal of acetyl groups from histones and other proteins, this compound induces an open chromatin state, leading to the re-expression of tumor suppressor genes.[1] This activity culminates in cell cycle arrest, induction of apoptosis, and inhibition of angiogenesis in cancer cells.[2][3] This technical guide provides a comprehensive overview of the preclinical data for this compound in solid tumors, focusing on quantitative in vitro and in vivo findings, detailed experimental methodologies, and the core signaling pathways involved.
In Vitro Efficacy of this compound in Solid Tumor Cell Lines
This compound has demonstrated broad anti-proliferative activity against a variety of human solid tumor cell lines. The half-maximal inhibitory concentration (IC50) values from various studies are summarized below.
| Cancer Type | Cell Line | IC50 (µM) | Reference |
| Ovarian Cancer | A2780 | 0.2 - 0.66 | [4] |
| Colon Cancer | HCT116 | 0.2 - 0.66 | [4] |
| Colon Cancer | HT29 | 0.2 - 0.66 | [4] |
| Lung Cancer | CALU-3 | 0.2 - 0.66 | [4] |
| Breast Cancer | MCF7 | 0.2 - 0.66 | [5] |
| Prostate Cancer | PC3 | 0.2 - 0.66 | [4] |
| Bladder Cancer | 5637 | Not Specified | [4] |
| Hepatocellular Carcinoma | PLC/PRF/5 | Not Specified | [6] |
| Hepatocellular Carcinoma | Hep3B | Not Specified | [6] |
| Hepatocellular Carcinoma | HepG2 | Not Specified | [6] |
| Sarcoma | SW-982 (Synovial) | Not Specified | [7] |
| Sarcoma | SW-1353 (Chondrosarcoma) | Not Specified | [7] |
| Thyroid Cancer | Various (8 of 9 lines) | Pharmacologically achievable doses | [8] |
| Lung Squamous Cell Carcinoma | Calu-1 | ~1 | [9] |
| Lung Squamous Cell Carcinoma | H520 | ~1 | [9] |
In Vivo Efficacy of this compound in Solid Tumor Xenograft Models
This compound has shown significant tumor growth inhibition in various preclinical xenograft models of solid tumors.
| Cancer Type | Xenograft Model | This compound Dose | Route of Administration | Key Findings | Reference |
| Ovarian Cancer | A2780 | 10 mg/kg | i.p. | Significant tumor growth delay | [4] |
| Ovarian Cancer | A2780 | 100 mg/kg | i.v. | Dose-proportional antitumor effects (47% TGI) | [4] |
| Ovarian Cancer | A2780/cp70 (cisplatin-resistant) | 10 mg/kg | i.p. | Significant tumor growth delay | [4] |
| Colon Cancer | HCT-116 | 100 mg/kg | i.v. | Strong H4 acetylation signal | [10] |
| Lung Cancer | A549 | 100 mg/kg | i.v. | Moderate H4 acetylation signal | [10] |
| Prostate Cancer | PC-3 | 100 mg/kg | i.v. | Weak H4 acetylation signal | [10] |
| Breast Cancer | MCF-7 | 100 mg/kg | i.v. | Weak H4 acetylation signal | [10] |
| Thyroid Cancer | Human thyroid cancer xenografts | Not Specified | Not Specified | Effective in preventing tumor growth | [8] |
| Colon Cancer | HT29 | 60 mg/kg | Not Specified | Significant reduction in tumor volume | [11] |
Combination Therapy
Preclinical studies have demonstrated that this compound can act synergistically with other anticancer agents.
| Combination Agent | Cancer Type/Model | Key Findings | Reference |
| Carboplatin | Ovarian Cancer (A2780) | Delayed tumor growth from 18.6 to 22.5 days | [4] |
| Docetaxel or Carboplatin | Ovarian Cancer (OVCAR-3, A2780) | Enhanced growth inhibitory activity | [4] |
| Bortezomib | Head and Neck Squamous Cell Carcinoma (UMSCC-11A) | Greater tumor inhibition | [4] |
| Pazopanib or Dasatinib | Thyroid Cancer cell lines | Synergistically inhibited cell growth | [8] |
| Cisplatin | Lung Squamous Cell Carcinoma | Strong synergistic cytotoxicity in cisplatin-resistant cells | [9] |
| Anti-CTLA-4 | Murine Hepatocellular Carcinoma | Enhanced antitumor effect | [12] |
| Anti-CTLA-4 and Anti-PD-1 | Murine Hepatocellular Carcinoma | Complete tumor rejection | [12] |
Core Signaling Pathways and Mechanisms of Action
This compound exerts its anticancer effects through the modulation of several key cellular pathways. As a pan-HDAC inhibitor, its primary mechanism is the induction of histone hyperacetylation, which alters gene expression.[13]
TGF-β Signaling Pathway
This compound has been shown to reactivate the Transforming Growth Factor β (TGFβ) signaling pathway, which can be epigenetically silenced in some cancers. This reactivation contributes to cell cycle arrest and apoptosis. A key mechanism is the re-expression of the TGFβ Receptor II (TGFβRII).[14]
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound | C15H14N2O4S | CID 6918638 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. mdpi.com [mdpi.com]
- 7. Histone deacetylase inhibitors vorinostat and panobinostat induce G1 cell cycle arrest and apoptosis in multidrug resistant sarcoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. RETRACTED ARTICLE: this compound and panobinostat (HDACI): in vitro and in vivo studies in thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound exerts antitumor cytotoxicity through the ubiquitin‐proteasome pathway in lung squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Monitoring the effect of this compound in solid tumors by H4 acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Enhanced anti-tumor efficacy of checkpoint inhibitors in combination with the histone deacetylase inhibitor this compound in a murine hepatocellular carcinoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Histone deacetylase inhibitor - Wikipedia [en.wikipedia.org]
- 14. Histone Deacetylase Inhibitor this compound Represses Survivin Expression through Reactivation of Transforming Growth Factor β (TGFβ) Receptor II Leading to Cancer Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
Belinostat: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Belinostat (marketed as Beleodaq®) is a potent, broad-spectrum histone deacetylase (HDAC) inhibitor approved for the treatment of relapsed or refractory peripheral T-cell lymphoma (PTCL).[1][2][3] This document provides a comprehensive technical overview of this compound, covering its rational discovery, chemical synthesis, mechanism of action, pharmacological data, and key experimental protocols. It is intended to serve as a detailed resource for professionals in the fields of oncology research and drug development.
Discovery and Development
The development of this compound emerged from a rational drug design project initiated in the late 1990s by Prolifix Ltd.[4] The goal was to develop potent inhibitors of histone deacetylases (HDACs), enzymes that play a crucial role in the epigenetic regulation of gene expression and are frequently dysregulated in cancer.[4] The design was initially based on the structures of known natural product and synthetic HDAC inhibitors.[4]
This compound, also known as PXD101, was identified as a promising candidate due to its sulfonamide-hydroxamide structure, a key feature for potent HDAC inhibition.[1][5] It was developed by TopoTarget and later by Spectrum Pharmaceuticals in collaboration with Onxeo.[1][6] The U.S. Food and Drug Administration (FDA) granted this compound orphan drug status for PTCL in 2009 and approved it for this indication on July 3, 2014, under its accelerated approval program.[2][3][6][7]
Chemical Synthesis of this compound
This compound's chemical structure is (2E)-N-hydroxy-3-[3-[(phenylamino)sulfonyl]phenyl]-2-propenamide.[8] Several synthetic routes have been reported. A common and efficient method begins with 3-nitrobenzaldehyde, emphasizing the introduction of the chlorosulfonyl group via diazotization, which avoids the use of highly corrosive reagents like oleum.[9][10]
A practical, five-step scalable synthesis starting from benzaldehyde has also been developed, achieving a 33% overall yield and producing the final product with 99.6% purity.[11]
Representative Synthesis Protocol
The following protocol is adapted from a novel synthesis method starting from 3-nitrobenzaldehyde.[9][10]
Step 1: Synthesis of Methyl (2E)-3-(3-nitrophenyl)prop-2-enoate
-
3-Nitrobenzaldehyde is reacted with methyl acrylate in the presence of a palladium acetate catalyst and a phosphine ligand.
-
The resulting solid is purified to yield the nitro-substituted cinnamate ester.
Step 2: Reduction to Methyl (2E)-3-(3-aminophenyl)prop-2-enoate
-
The nitro group of the intermediate from Step 1 is reduced to an amine, typically using a reducing agent like tin(II) chloride or catalytic hydrogenation.
Step 3: Diazotization and Sulfonylation to Methyl (2E)-3-(3-chlorosulfonylphenyl)prop-2-enoate
-
The amino group of the intermediate from Step 2 is converted to a diazonium salt using sodium nitrite in the presence of hydrochloric and acetic acids at low temperatures (0-5 °C).[10]
-
This key step involves treating the diazonium salt with sulfur dioxide in the presence of a copper catalyst to introduce the chlorosulfonyl group.
Step 4: Sulfonamidation to Methyl (2E)-3-{3-[(phenylamino)sulfonyl]phenyl}prop-2-enoate
-
The resulting sulfonyl chloride from Step 3 is reacted with aniline in a suitable solvent like 1,4-dioxane with an aqueous sodium bicarbonate solution to form the sulfonamide linkage.[9]
Step 5: Hydroxamic Acid Formation to yield this compound
-
The methyl ester from Step 4 is converted to the final hydroxamic acid. This is achieved by reacting the ester with hydroxylamine hydrochloride in the presence of a strong base like potassium hydroxide in an alcoholic solvent at 0 °C.[9][10]
-
The reaction is quenched with water and neutralized with acid to precipitate this compound as an off-white solid.[9][10]
Mechanism of Action
This compound functions as a pan-HDAC inhibitor, targeting Class I and II histone deacetylases at nanomolar concentrations.[4][12][13]
HDAC enzymes remove acetyl groups from lysine residues on both histone and non-histone proteins.[5][14] This deacetylation leads to chromatin condensation, which represses the transcription of certain genes.[14] In many cancers, tumor suppressor genes are silenced through this epigenetic mechanism.[7][14]
By inhibiting HDACs, this compound causes an accumulation of acetylated histones and other proteins.[1][5][12] This leads to a more relaxed chromatin structure, allowing for the reactivation and transcription of previously silenced tumor suppressor genes, such as the cyclin-dependent kinase inhibitor p21WAF1.[4][14] The ultimate downstream effects of HDAC inhibition by this compound are the induction of cell cycle arrest, inhibition of angiogenesis, and apoptosis (programmed cell death) in transformed cells.[1][5][14] this compound demonstrates preferential cytotoxicity towards tumor cells compared to normal cells.[8][12][13]
Quantitative Pharmacological Data
This compound's potency has been quantified in numerous preclinical studies. Its efficacy in patients with PTCL was established in the pivotal BELIEF clinical trial.[15][16]
Table 1: In Vitro Inhibitory Activity of this compound
| Assay Type | Target/Cell Line | IC50 Value | Reference(s) |
| Cell-Free Assay | Pan-HDAC | 27 nM | [17][18][19][20][21] |
| Cell-Free Assay | Pan-HDAC | 28 nM | |
| Cell-Free Assay | Recombinant HDAC6 | 82 nM | [18] |
| Cell Proliferation | Urothelial Carcinoma (5637) | 1.0 µM | [19] |
| Cell Proliferation | Urothelial Carcinoma (T24) | 3.5 µM | [19] |
| Cell Proliferation | Prostate Cancer Cell Lines | 0.5 - 2.5 µM | [19] |
| Apoptosis Induction | Glioma Cell Line (LN-229) | 210 nM | |
| Apoptosis Induction | Glioma Cell Line (LN-18) | 300 nM |
Table 2: Summary of Clinical Efficacy in Relapsed/Refractory PTCL (BELIEF Trial)
| Parameter | Result | Reference(s) |
| Primary Endpoint | ||
| Overall Response Rate (ORR) | 25.8% | [22] |
| Secondary Endpoints | ||
| Median Duration of Response | 8.3 - 8.9 months | [15][16] |
| ORR by Subtype | ||
| Angioimmunoblastic T-cell lymphoma (AITL) | 45.5% - 46% | [15][16] |
| PTCL not otherwise specified (PTCL-NOS) | 23% | [15] |
| Dosing Regimen | 1,000 mg/m² IV infusion (30 min) | [13][15][22] |
| Days 1-5 of a 21-day cycle |
Key Experimental Protocols
HDAC Inhibition Assay (Cell-Free Lysate)
This protocol describes a general method for assessing HDAC activity in vitro using cell extracts.
Objective: To determine the IC50 value of this compound against HDAC enzymes present in a cellular lysate.
Materials:
-
HeLa cells (or other suitable cell line)
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis Buffer: 60 mM Tris-HCl (pH 7.4), 30% glycerol, 450 mM NaCl[17]
-
Protease inhibitor cocktail
-
Fluorogenic HDAC substrate (e.g., Fluor-de-Lys®)
-
HDAC assay buffer
-
Trichostatin A (positive control)
-
This compound (test compound)
-
96-well microplate (black, flat-bottom)
-
Plate reader with fluorescence capabilities
Workflow:
Procedure:
-
Cell Lysate Preparation:
-
Harvest subconfluent HeLa cells and wash twice with ice-cold PBS.[17]
-
Pellet the cells by centrifugation (e.g., 200 x g for 5 minutes).[17]
-
Resuspend the cell pellet in two volumes of ice-cold Lysis Buffer containing a protease inhibitor cocktail.[17]
-
Lyse the cells by performing three cycles of freezing (dry ice) and thawing (30 °C water bath).[17]
-
Clarify the lysate by centrifugation at high speed (e.g., 12,000 x g for 5 minutes) to remove cell debris.[17]
-
Collect the supernatant (containing HDAC enzymes) and store at -80 °C until use.[17]
-
-
Enzyme Inhibition Assay:
-
Prepare serial dilutions of this compound in the appropriate assay buffer.
-
In a 96-well plate, add the cell lysate, fluorogenic HDAC substrate, and either this compound, a positive control (Trichostatin A), or vehicle control.
-
Incubate the plate at 37 °C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a developer solution as per the manufacturer's instructions.
-
Read the fluorescence on a plate reader at the appropriate excitation/emission wavelengths.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition versus the log of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Conclusion
This compound is a rationally designed pan-HDAC inhibitor that has demonstrated significant clinical utility in the treatment of relapsed or refractory PTCL. Its mechanism of action, centered on the epigenetic reactivation of tumor suppressor genes, provides a clear basis for its anticancer effects. The well-defined chemical syntheses and robust preclinical and clinical data make this compound a key compound in the armamentarium against T-cell lymphomas and a subject of ongoing research for other malignancies.[23]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound: first global approval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C15H14N2O4S | CID 6918638 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. newdrugapprovals.org [newdrugapprovals.org]
- 7. What is this compound used for? [synapse.patsnap.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. tandfonline.com [tandfonline.com]
- 10. tandfonline.com [tandfonline.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. info.nanthealth.com [info.nanthealth.com]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. What is the mechanism of this compound? [synapse.patsnap.com]
- 15. dovepress.com [dovepress.com]
- 16. This compound (PXD 101) for the Treatment of Peripheral T-Cell Lymphoma (PTCL) - Clinical Trials Arena [clinicaltrialsarena.com]
- 17. selleckchem.com [selleckchem.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. bpsbioscience.com [bpsbioscience.com]
- 20. selleckchem.com [selleckchem.com]
- 21. adooq.com [adooq.com]
- 22. This compound (Beleodaq) - Medical Clinical Policy Bulletins | Aetna [aetna.com]
- 23. clinicaltrials.eu [clinicaltrials.eu]
Belinostat: A Technical Guide to its Target Proteins and Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Belinostat (PXD101) is a potent pan-histone deacetylase (HDAC) inhibitor that has demonstrated significant anti-neoplastic activity across a range of hematological and solid tumors. It is approved for the treatment of relapsed or refractory peripheral T-cell lymphoma (PTCL). This technical guide provides an in-depth overview of this compound's target proteins, its mechanism of action, and the key signaling pathways it modulates. Quantitative data on its inhibitory activity and cellular effects are summarized, and detailed experimental protocols for key assays are provided to facilitate further research and drug development efforts.
Target Proteins: Histone Deacetylases
This compound is a broad-spectrum inhibitor of zinc-dependent histone deacetylases, targeting Class I, II, and IV isoforms.[1][2] HDACs are a class of enzymes that remove acetyl groups from the ε-amino groups of lysine residues on histones and other non-histone proteins.[2] This deacetylation leads to a more compact chromatin structure, restricting the access of transcription factors and resulting in transcriptional repression. By inhibiting HDACs, this compound promotes histone hyperacetylation, leading to a more relaxed chromatin state and the re-expression of silenced genes, including tumor suppressor genes.[2][3]
Quantitative Inhibitory Activity
This compound exhibits potent inhibitory activity against multiple HDAC isoforms, as summarized in the table below.
| Target | IC50 Value (µM) |
| HDAC Activity (HeLa Cell Lysates) | 0.027[4][5] |
| Class I HDACs | |
| HDAC1 | 0.041[4] |
| HDAC2 | 0.125[4] |
| HDAC3 | 0.030[4] |
| HDAC8 | 0.216[4] |
| Class II HDACs | |
| HDAC4 | 0.115[4] |
| HDAC6 | 0.082[4] |
| HDAC7 | 0.067[4] |
| HDAC9 | 0.128[4] |
Table 1: Inhibitory Concentration (IC50) of this compound against HDACs.
Cellular Proliferation Inhibition
This compound has been shown to inhibit the proliferation of a wide range of cancer cell lines.
| Cell Line | Cancer Type | IC50 Value (µM) |
| A2780 | Ovarian Cancer | 0.2[3] |
| HCT116 | Colon Cancer | 0.2[3] |
| Calu-3 | Lung Cancer | 0.66[3] |
| Hs 852.T | Melanoma | 3.37[4] |
| 5637 | Urothelial Carcinoma | 1.0[6] |
| T24 | Urothelial Carcinoma | 3.5[6] |
| J82 | Urothelial Carcinoma | 6.0[6] |
| RT4 | Urothelial Carcinoma | 10.0[6] |
| Prostate Cancer Lines | Prostate Cancer | 0.5 - 2.5[6] |
Table 2: this compound IC50 Values for Proliferation Inhibition in Various Cancer Cell Lines.
Signaling Pathways Modulated by this compound
This compound exerts its anti-cancer effects by modulating multiple intracellular signaling pathways that are critical for cancer cell survival, proliferation, and apoptosis.
Mechanism of HDAC Inhibition and Gene Expression
The primary mechanism of this compound is the inhibition of HDAC enzymes, leading to the accumulation of acetylated histones. This alters chromatin structure, making it more accessible for transcription and leading to the re-expression of tumor suppressor genes.
References
- 1. Complexation of histone deacetylase inhibitor this compound to Cu(II) prevents premature metabolic inactivation in vitro and demonstrates potent anti-cancer activity in vitro and ex vivo in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. adooq.com [adooq.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Design, synthesis and evaluation of this compound analogs as histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Activity of Belinostat in Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Belinostat, known by the trade name Beleodaq®, is a potent histone deacetylase (HDAC) inhibitor.[1][2] It belongs to the hydroxamic acid class of HDAC inhibitors and has demonstrated significant antineoplastic activity across a range of hematological and solid tumors in preclinical studies.[2][3] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histone and non-histone proteins.[1][4] In many cancers, HDACs are overexpressed, leading to the silencing of tumor suppressor genes and promoting uncontrolled cell growth.[4] this compound counters this by inhibiting HDAC activity, leading to the accumulation of acetylated proteins, which in turn results in cell cycle arrest, induction of apoptosis, and inhibition of angiogenesis in cancer cells.[2][5] This document provides a comprehensive overview of the in vitro activity of this compound, focusing on its mechanism of action, efficacy in various cancer cell lines, and the experimental protocols used for its evaluation.
Core Mechanism of Action
This compound exhibits pan-HDAC inhibition, affecting the activity of multiple HDAC enzymes at nanomolar concentrations.[2][5] The primary mechanism of action involves the inhibition of HDACs, which leads to a more relaxed chromatin structure and allows for the transcription of genes that are typically silenced in cancer cells.[1] This reactivation of tumor suppressor genes is a key factor in its anti-cancer effects.[1][4]
The downstream effects of HDAC inhibition by this compound are multifaceted and include:
-
Induction of Apoptosis: this compound promotes programmed cell death through both the intrinsic (mitochondria-dependent) and extrinsic (death receptor-mediated) pathways.[1] This involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2.[1][6]
-
Cell Cycle Arrest: By reactivating cell cycle regulators like p21, this compound can halt the proliferation of cancer cells.[1][7]
-
Inhibition of Angiogenesis: this compound has been shown to have anti-angiogenic effects, which can restrict the formation of new blood vessels that tumors require for growth.[4][8]
-
Modulation of the Immune Response: By altering the expression of cytokines and chemokines, this compound can enhance the recruitment and activation of immune cells within the tumor microenvironment.[1]
-
Synergistic Effects: this compound can enhance the cytotoxicity of DNA-damaging agents by downregulating DNA repair proteins, making cancer cells more susceptible to treatment.[1]
Quantitative Data: In Vitro Efficacy
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A2780 | Ovarian | 0.2 - 0.66 | [9] |
| HCT116 | Colon | 0.2 - 0.66 | [9] |
| HT29 | Colon | 0.2 - 0.66 | [9] |
| WIL | Lymphoma | 0.2 - 0.66 | [9] |
| CALU-3 | Lung | 0.2 - 0.66 | [9] |
| MCF7 | Breast | 0.2 - 0.66 | [9] |
| PC3 | Prostate | 0.2 - 0.66 | [9] |
| HS852 | Skin | 0.2 - 0.66 | [9] |
| 5637 | Bladder | 1.0 | [10][11] |
| T24 | Bladder | 3.5 | [10][11] |
| J82 | Bladder | 6.0 | [10][11] |
| RT4 | Bladder | 10.0 | [10][11] |
| Prostate Cancer Cell Lines | Prostate | 0.5 - 2.5 | [10] |
| Various Thyroid Cancer Cell Lines | Thyroid | Active at pharmacologically achievable doses | [12] |
| Pancreatic Cancer Cell Lines | Pancreatic | Significant dose-dependent decrease in proliferation | [7] |
| SKOV3 | Ovarian | Cytostatic at lower concentrations | [13] |
| IGROV1-R10 | Ovarian | Cytostatic at lower concentrations | [13] |
Table 2: Effects of this compound on Apoptosis and Cell Cycle
| Cell Line | Effect on Apoptosis | Effect on Cell Cycle | Reference |
| Various Cancer Cell Lines | Time-dependent increase in apoptotic cell death | Induces cell cycle arrest | [14] |
| Bladder Cancer (5637) | - | Accumulation of G0-G1 phase, decrease in S phase, increase in G2-M phase | [9][11][15] |
| Prostate Cancer | Increased percentage of cells with subG1 DNA content | Induces G2/M arrest | [3] |
| Pancreatic Cancer | Dose-dependent induction of apoptosis | - | [7][16] |
| Thyroid Cancer | Induces apoptosis | Modulates genes associated with the cell cycle | [12] |
| Breast Cancer (MCF-7) | Induces apoptosis | Arrests cells at G0/G1 phase | [17] |
| Ovarian Cancer | Induces apoptosis at higher concentrations | - | [13] |
Experimental Protocols
Cell Viability and Proliferation Assays (e.g., MTT Assay)
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with increasing concentrations of this compound for a specified duration (e.g., 48 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.
Apoptosis Assay (e.g., Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Cell Cycle Analysis (e.g., Propidium Iodide Staining)
-
Cell Treatment and Harvesting: Treat cells with this compound, then harvest and wash them.
-
Fixation: Fix the cells in cold 70% ethanol and store at -20°C.
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate in the dark at room temperature.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
HDAC Activity Assay (Fluorometric)
-
Nuclear Extract Preparation: Prepare nuclear extracts from treated and untreated cells.
-
Assay Reaction: In a 96-well plate, combine the nuclear extract, a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC), and the assay buffer.
-
Incubation: Incubate the plate at 37°C to allow for the deacetylation of the substrate by HDACs.
-
Developer Addition: Add a developer solution containing a protease (e.g., trypsin) to cleave the deacetylated substrate, releasing a fluorescent molecule.
-
Fluorescence Measurement: Measure the fluorescence using a microplate reader. The fluorescence intensity is proportional to the HDAC activity.
Signaling Pathways Modulated by this compound
TGFβ Signaling Pathway
This compound has been shown to reactivate the Transforming Growth Factor β (TGFβ) signaling pathway in cancer cells where it is epigenetically silenced.[14] This reactivation can lead to the repression of survivin, an inhibitor of apoptosis, thereby promoting cancer cell death.[14]
Wnt/β-catenin and PKC Pathways in Breast Cancer
In breast cancer cells, this compound has been found to suppress cell proliferation by inactivating the Wnt/β-catenin pathway.[17] It also promotes apoptosis by regulating the Protein Kinase C (PKC) pathway.[17]
Conclusion
This compound is a potent HDAC inhibitor with broad-spectrum anti-cancer activity in vitro. Its ability to induce apoptosis, cell cycle arrest, and modulate key signaling pathways makes it an important compound in cancer research and drug development. The data presented in this guide highlight its efficacy across a variety of cancer cell lines and provide a foundation for further investigation into its therapeutic potential, both as a monotherapy and in combination with other anti-cancer agents.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Activity of the histone deacetylase inhibitor this compound (PXD101) in preclinical models of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. This compound | C15H14N2O4S | CID 6918638 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Experimental in vivo and in vitro treatment with a new histone deacetylase inhibitor this compound inhibits the growth of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Facebook [cancer.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. The histone deacetylase inhibitor this compound (PXD101) suppresses bladder cancer cell growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. RETRACTED ARTICLE: this compound and panobinostat (HDACI): in vitro and in vivo studies in thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The anticancer effect of the HDAC inhibitor this compound is enhanced by inhibitors of Bcl‐xL or Mcl‐1 in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Histone Deacetylase Inhibitor this compound Represses Survivin Expression through Reactivation of Transforming Growth Factor β (TGFβ) Receptor II Leading to Cancer Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. d-nb.info [d-nb.info]
- 17. This compound suppresses cell proliferation by inactivating Wnt/β-catenin pathway and promotes apoptosis through regulating PKC pathway in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Belinostat: An In-depth Analysis of Early-Phase Clinical Trial Data
Introduction: Belinostat (trade name Beleodaq) is a potent pan-histone deacetylase (HDAC) inhibitor approved by the U.S. Food and Drug Administration (FDA) for the treatment of patients with relapsed or refractory peripheral T-cell lymphoma (PTCL).[1][2] As an HDAC inhibitor, this compound functions by preventing the removal of acetyl groups from histones and other proteins, which leads to a more open chromatin structure and the re-expression of silenced tumor suppressor genes.[3][4] This activity can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[2][3] This technical guide provides a comprehensive overview of the early-phase clinical trial results for this compound, focusing on its efficacy, safety, pharmacokinetics, and mechanism of action, tailored for researchers, scientists, and drug development professionals.
Mechanism of Action: HDAC Inhibition
This compound exerts its antineoplastic effects by inhibiting the activity of histone deacetylase enzymes, which play a crucial role in epigenetic regulation.[4] The hydroxamate group within this compound's structure chelates a zinc ion essential for HDAC enzymatic activity.[1][5] This inhibition leads to the accumulation of acetylated histones, relaxing the chromatin structure and allowing for the transcription of genes that are often silenced in malignant cells, including tumor suppressor genes like p21.[3][6] The reactivation of these genes can halt cancer cell proliferation by inducing cell cycle arrest, primarily at the G2/M phase.[6][7]
Furthermore, this compound promotes apoptosis through both intrinsic and extrinsic pathways. The intrinsic, mitochondria-dependent pathway involves the upregulation of pro-apoptotic proteins such as Bax and the downregulation of anti-apoptotic proteins like Bcl-2.[3][6] The extrinsic pathway is mediated by death receptors on the cell surface.[3]
Phase I Clinical Trial Data
Early Phase I trials were crucial in establishing the safety, maximum tolerated dose (MTD), and pharmacokinetic (PK) profile of this compound in various formulations and patient populations.
Experimental Protocols: Phase I Dose-Escalation Studies
-
Intravenous (IV) Formulation (Solid Tumors): In a study involving patients with advanced solid tumors, this compound was administered as a 30-minute IV infusion on days 1-5 of a 21-day cycle.[8] The trial employed a sequential dose-escalating cohort design to determine the MTD.[8] Pharmacokinetic and pharmacodynamic (histone acetylation in peripheral blood mononuclear cells) assessments were performed.[8]
-
Intravenous (IV) Formulation (Hematological Malignancies): A similar dose-escalation design was used for patients with advanced hematological malignancies, with this compound infused over 30 minutes on days 1-5 of a 21-day cycle.[1]
-
Oral Formulation (Lymphoid Malignancies): To assess the safety and dosing of an oral formulation, patients with relapsed or refractory lymphoma were enrolled in dose cohorts (ranging from 750 mg to 2000 mg/day).[9] this compound was administered orally on days 1-14 of a 21-day cycle.[9]
-
Combination Therapy (Solid Tumors): A Phase I trial evaluated this compound as a 48-hour continuous IV infusion on days 1-2 in combination with cisplatin and etoposide in patients with advanced solid tumors, particularly neuroendocrine and small cell lung cancers.[10]
Quantitative Data Summary: Phase I Trials
Table 1: Pharmacokinetic Parameters of this compound (IV and Oral)
| Parameter | IV Formulation (1000 mg/m²) | Oral Formulation (1000 mg/m²) | Citation(s) |
|---|---|---|---|
| Mean Half-Life (T½) | 0.3 - 1.3 hours | 1.5 (± 0.3) hours | [8][11] |
| Mean Peak Level (Tmax) | End of 30-min infusion | 1.9 (± 0.3) hours | [8][11] |
| Mean Clearance | 1240 mL/min | 661 mL/min/m² (Normal Liver Function) | [12][13] |
| Mean Daily AUC | N/A | 2,767 (± 1,453) ng h/ml |[11] |
Table 2: Maximum Tolerated Dose (MTD) and Dose-Limiting Toxicities (DLTs)
| Trial Population | Formulation | MTD | Common DLTs | Citation(s) |
|---|---|---|---|---|
| Advanced Solid Tumors | IV | 1,000 mg/m²/day | Fatigue, Atrial Fibrillation, Nausea/Vomiting | [8] |
| Lymphoid Malignancies | Oral | 1,500 mg/day (d 1-14, q21d) | Diarrhea, Thrombocytopenia | [9] |
| Hematological Malignancies | IV | 1,000 mg/m²/day | Lymphopenia | [1] |
| Solid Tumors (Combination) | IV (48h infusion) + C+E | 500 mg/m²/24h | Hypertension, Posterior Reversible Encephalopathy Syndrome |[10] |
Phase II Clinical Trial Data
The pivotal Phase II BELIEF study was instrumental in securing FDA approval for this compound in PTCL. Other Phase II trials have explored its efficacy in different T-cell lymphoma subtypes.
Experimental Protocol: The BELIEF (CLN-19) Study
-
Study Design: The BELIEF trial was a single-arm, open-label, non-randomized, international study involving 129 patients with relapsed or refractory PTCL.[14][15][16]
-
Patient Population: Patients had confirmed PTCL and had progressed after at least one prior therapy. The median number of prior systemic therapies was two.[15]
-
Dosing Regimen: this compound was administered at a dose of 1,000 mg/m² as a 30-minute intravenous infusion on days 1-5 of a 21-day cycle.[1][15] Cycles were repeated until disease progression or unacceptable toxicity.[13]
-
Endpoints: The primary endpoint was the overall response rate (ORR) as assessed by an independent review committee based on International Working Group criteria.[15] Secondary endpoints included duration of response (DoR), progression-free survival (PFS), and overall survival (OS).[15]
-
Response Assessment: Radiological assessments were performed every 6 weeks for the first year and then every 12 weeks thereafter.[17]
Quantitative Data Summary: Phase II Trials
Table 3: Efficacy of this compound Monotherapy in T-Cell Lymphomas
| Study | Indication | N (evaluable) | ORR (%) | CR (%) | PR (%) | Median DoR (months) | Median PFS (months) | Median OS (months) | Citation(s) |
|---|---|---|---|---|---|---|---|---|---|
| BELIEF (Pivotal) | PTCL | 120 | 25.8 | 10.8 | 15.0 | 13.6 | 1.6 | 7.9 | [14][15] |
| Early Phase II | PTCL | 24 | 25.0 | 10.0 (2 pts) | 15.0 (3 pts) | 5.3+ | N/A | N/A | [14][18][19] |
| Early Phase II | CTCL | 29 | 14.0 | 7.0 (2 pts) | 7.0 (2 pts) | 9.1 | N/A | N/A | [18][19] |
| Phase I/II (Combination) | Thymic Epithelial Tumors | 41 | 4.9 (2 PRs) | 0 | 4.9 | N/A | 5.8 | 19.1 | [20] |
| Phase I (Combination) | PTCL (with CHOP) | 18 | 89.0 | 72.0 | 17.0 | N/A | N/A | N/A |[21] |
CR = Complete Response; PR = Partial Response
Table 4: Common Adverse Events (AEs) in the BELIEF Trial (N=129)
| Adverse Event | All Grades (%) | Grade 3/4 (%) | Citation(s) |
|---|---|---|---|
| Nausea | 43 | <3 | [13][18] |
| Fatigue | N/A | N/A | [1] |
| Pyrexia (Fever) | N/A | N/A | [1] |
| Anemia | N/A | 10.8 | [15] |
| Vomiting | 21 | <3 | [1][18] |
| Thrombocytopenia | N/A | 7.0 | [15] |
| Dyspnea | N/A | 6.2 | [15] |
| Neutropenia | N/A | 6.2 |[15] |
Note: Data for "All Grades" were not consistently reported across all sources for every AE in the BELIEF trial. The most common AEs reported in an earlier Phase II trial included nausea (43%) and vomiting (21%).[18]
Conclusion
Early-phase clinical trials have established a clear profile for this compound as an active agent in T-cell malignancies. Phase I studies successfully identified the MTD for both intravenous and oral formulations and characterized its pharmacokinetic profile, noting a short half-life. The pivotal Phase II BELIEF study demonstrated durable responses and manageable toxicity in a heavily pretreated population of patients with relapsed or refractory PTCL, leading to its accelerated FDA approval.[15] While monotherapy shows modest but meaningful efficacy, early data on combination therapies, such as with CHOP chemotherapy, suggest a potential for synergistic effects that warrant further investigation.[21] The collective data from these trials underscore the therapeutic value of HDAC inhibition as a strategy in oncology and position this compound as a significant option for patients with challenging T-cell lymphomas.
References
- 1. This compound in patients with refractory or relapsed peripheral T-cell lymphoma: a perspective review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. This compound | C15H14N2O4S | CID 6918638 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. A phase 1 pharmacokinetic and pharmacodynamic study of the histone deacetylase inhibitor this compound in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. Phase I trial of this compound with cisplatin and etoposide in advanced solid tumors, with a focus on neuroendocrine and small cell cancers of the lung - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacokinetic and pharmacodynamic properties of an oral formulation of the histone deacetylase inhibitor this compound (PXD101) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A phase I pharmacokinetic study of this compound in patients with advanced cancers and varying degrees of liver dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. ascopubs.org [ascopubs.org]
- 15. This compound in Patients With Relapsed or Refractory Peripheral T-Cell Lymphoma: Results of the Pivotal Phase II BELIEF (CLN-19) Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Beleodaq® (this compound) for injection - for Healthcare Professionals (HCPs) [beleodaq.com]
- 17. aacrjournals.org [aacrjournals.org]
- 18. A Phase II trial of this compound (PXD101) in patients with relapsed or refractory peripheral or cutaneous T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ashpublications.org [ashpublications.org]
- 20. A Phase I/II Trial of this compound in Combination with Cisplatin, Doxorubicin and Cyclophosphamide in Thymic Epithelial Tumors: A Clinical And Translational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Onxeo Reports Initial Results Of Phase 1 Trial Evaluating this compound In Combination With CHOP In Peripheral T-Cell Lymphoma (PTCL) - BioSpace [biospace.com]
Belinostat's Effect on Histone Acetylation: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: Belinostat (Beleodaq®) is a potent, broad-spectrum histone deacetylase (HDAC) inhibitor approved for the treatment of relapsed or refractory peripheral T-cell lymphoma (PTCL).[1][2] Its primary mechanism of action involves the inhibition of HDAC enzymes, leading to the hyperacetylation of histone and non-histone proteins. This epigenetic modulation restores the expression of silenced tumor suppressor genes, ultimately inducing cell cycle arrest, apoptosis, and inhibiting tumor growth.[1][3] This document provides a detailed technical overview of this compound's mechanism, its quantitative effects on HDAC activity and histone acetylation, key signaling pathways it modulates, and standardized protocols for its evaluation.
Core Mechanism of Action
Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from the ε-amino groups of lysine residues on histone tails. This action leads to a more compact chromatin structure, restricting the access of transcription factors and resulting in transcriptional repression.[4][5] Many cancers exhibit an imbalance in the activity of HDACs and their counterparts, histone acetyltransferases (HATs), leading to the silencing of critical tumor suppressor genes.[6]
This compound, a hydroxamic acid-based pan-HDAC inhibitor, chelates the zinc ion in the active site of HDAC enzymes, potently blocking their deacetylase activity.[3][7] By inhibiting HDACs, this compound prevents the removal of acetyl groups, causing an accumulation of acetylated histones (hyperacetylation).[1] This process results in a more relaxed, open chromatin state (euchromatin), allowing for the transcription of previously silenced genes, including those that regulate cell cycle progression and apoptosis.[4][6] this compound's inhibitory action is not limited to histones; it also affects various non-histone proteins involved in cancer progression.[4][8]
Quantitative Data
In Vitro HDAC Enzyme Inhibition
This compound demonstrates potent inhibitory activity across a broad range of Class I and II HDAC isoforms, with IC50 values typically in the nanomolar range.
| HDAC Isoform | Class | IC50 (µM) | Reference |
| HDAC1 | I | 0.041 | [9] |
| HDAC2 | I | 0.125 | [9] |
| HDAC3 | I | 0.030 | [9] |
| HDAC8 | I | 0.216 | [9] |
| HDAC4 | II | 0.115 | [9] |
| HDAC6 | II | 0.082 | [9] |
| HDAC7 | II | 0.067 | [9] |
| HDAC9 | II | 0.128 | [9] |
| HeLa Cell Lysate | Pan | 0.027 | [7][9][10][11] |
Cellular Proliferation Inhibition
The anti-proliferative effects of this compound have been quantified in numerous cancer cell lines. The IC50 values for growth inhibition vary depending on the cell type and exposure duration.
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time | Reference |
| A2780 | Ovarian | 0.2 | Not Specified | [9] |
| HCT116 | Colon | 0.2 | Not Specified | [9] |
| Calu-3 | Lung | 0.66 | Not Specified | [9] |
| PC3 / LNCaP | Prostate | 0.5 - 2.5 | Not Specified | [7] |
| 5637 | Urothelial | 1.0 | Not Specified | [7] |
| T24 | Urothelial | 3.5 | Not Specified | [7] |
| MCF-7 | Breast | 5.0 | 48 hours | [12] |
| NCCIT-R | Testicular | Low nM range | Not Specified | [13] |
Pharmacodynamic Effects on Histone Acetylation
Treatment with this compound leads to a rapid and robust increase in the acetylation of histones H3 and H4 in both preclinical and clinical settings.
| Model System | Sample Type | Key Finding | Time to Max Effect | Reference |
| A2780 Xenograft | Tumor Biopsy | Strong H4 acetylation observed. | 1 hour | [5] |
| Ovarian Cancer Patients | Tumor Biopsy | Marked increase in acetylated H3. | Post-treatment | [14] |
| Ovarian Cancer Patients | PBMCs | Marked increase in acetylated H3 and H4. | Post-treatment | [14] |
| Lung SCC Cell Lines | Cell Lysate | Significant induction of acetylated H3. | As early as 6 hours | [15] |
| Pancreatic Cancer Cells | Cell Lysate | Increased expression of acetylated H4. | Post-treatment | [16] |
Key Signaling Pathways Modulated by this compound
This compound-induced histone hyperacetylation triggers multiple downstream signaling pathways that culminate in anti-tumor effects. A primary mechanism involves the transcriptional reactivation of the cyclin-dependent kinase inhibitor p21, which leads to cell cycle arrest.[4][17] Additionally, this compound can induce the expression of pro-apoptotic proteins like BAX and PUMA, often through the acetylation and activation of the non-histone tumor suppressor protein p53.[18] This coordinated induction of cell cycle arrest and apoptosis is a hallmark of this compound's efficacy.
Detailed Experimental Protocols
The following protocols are generalized methodologies for assessing the core effects of this compound. Researchers should optimize conditions for their specific cell systems and reagents.
Protocol: In Vitro HDAC Activity Assay (Colorimetric)
This protocol is based on commercially available kits that measure the activity of HDAC enzymes in nuclear extracts or purified samples.[19][20]
-
Sample Preparation: Prepare nuclear extracts from this compound-treated and control cells. Determine the protein concentration of each extract using a standard Bradford assay.
-
Assay Setup: In a 96-well plate, add 50-200 µg of nuclear extract to each well. Bring the total volume to 85 µL with ddH₂O.
-
Controls:
-
Positive Control: Use a known active source, such as the HeLa Nuclear Extract often provided in kits.[19]
-
Negative Control (Inhibitor): To a sample well, add a potent HDAC inhibitor like Trichostatin A (TSA) to confirm the signal is from HDAC activity.[19]
-
Blank: Use 85 µL of ddH₂O only for background subtraction.
-
-
Reaction Initiation: Add 10 µL of 10X HDAC Assay Buffer to each well. Add 5 µL of the colorimetric HDAC substrate (e.g., Boc-Lys(Ac)-pNA) to initiate the reaction.[21]
-
Incubation: Mix thoroughly and incubate the plate at 37°C for 1 to 4 hours.
-
Development: Stop the reaction by adding 10 µL of Lysine Developer to each well. Incubate at 37°C for 30 minutes. The developer reacts with the deacetylated substrate to produce a chromophore.[19]
-
Measurement: Read the absorbance on a microplate reader at 400-405 nm.
-
Analysis: The HDAC activity is inversely proportional to the colorimetric signal. Calculate the percent inhibition relative to the vehicle-treated control.
Protocol: Western Blot for Histone Acetylation
This protocol details the detection of acetylated histones (e.g., Acetyl-Histone H3, Acetyl-Histone H4) from cell lysates.[22][23]
-
Histone Extraction (Acid Extraction Method):
-
Harvest cells (1-2 x 10⁷) and wash with ice-cold PBS.
-
Lyse cells in Triton Extraction Buffer (TEB: PBS containing 0.5% Triton X-100, 2 mM PMSF, 0.02% NaN₃). Centrifuge at 2,000 rpm for 10 minutes at 4°C.
-
Discard the supernatant, wash the pellet in TEB, and centrifuge again.
-
Resuspend the pellet in 0.2 N HCl and incubate overnight at 4°C with rotation to extract histones.
-
Centrifuge at 2,000 rpm for 10 minutes at 4°C. The supernatant contains the histone proteins.
-
Determine protein concentration using a Bradford assay.
-
-
SDS-PAGE:
-
For each sample, load 5-15 µg of histone extract onto a 15% SDS-polyacrylamide gel to resolve the small histone proteins.[22]
-
Include a pre-stained protein ladder. Run the gel at 120-150V until the dye front is near the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a 0.2 µm pore size nitrocellulose membrane. This smaller pore size is crucial for retaining the low molecular weight histone proteins.[23]
-
Perform the transfer at 100V for 60-70 minutes in a cold room or on ice.
-
Confirm transfer efficiency by staining the membrane with Ponceau S.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in TBST (Tris-Buffered Saline, 0.1% Tween 20). Avoid using milk, as it can cause background issues with phospho-specific antibodies.[23]
-
Incubate the membrane with a primary antibody specific for the acetylated histone of interest (e.g., anti-acetyl-Histone H3 or anti-acetyl-Histone H4) overnight at 4°C. Use the dilution recommended by the manufacturer.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the signal using an imaging system. Quantify band intensity using densitometry software and normalize to a loading control (e.g., total Histone H3 or H4).
-
Protocol: Cell Viability (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[16]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Allow cells to adhere for 24 hours.
-
Treatment: Remove the medium and add fresh medium containing various concentrations of this compound (e.g., 0.01 µM to 10 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C.[16]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.[16]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the results to determine the IC50 value.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. This compound | C15H14N2O4S | CID 6918638 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. Monitoring the effect of this compound in solid tumors by H4 acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Non-Hodgkin Lymphoma (NHL) Medication: Cytotoxic agents, Antineoplastic Agents, Histone Deacetylase Inhibitors, Antineoplastics, PI3K Inhibitors, Monoclonal Antibodies, Antineoplastic Agents, Proteasome Inhibitors, Antineoplastic Agents, mTOR Kinase Inhibitors, Antineoplastics, Angiogenesis Inhibitor, PD-1/PD-L1 Inhibitors, CAR T-cell Therapy, Antineoplastics, Anti-CD19 Monoclonal Antibodies, Colony-Stimulating Factor Growth Factors, Immunomodulators, Corticosteroids, Antineoplastics, Other, Antineoplastics, Anti-CD30 Monoclonal Antibodies [emedicine.medscape.com]
- 9. caymanchem.com [caymanchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Apoptotic effect of this compound | Annals of Medical Research [annalsmedres.org]
- 13. Efficacy of HDAC Inhibitors this compound and Panobinostat against Cisplatin-Sensitive and Cisplatin-Resistant Testicular Germ Cell Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Phase II trial of the histone deacetylase inhibitor this compound in women with platinum resistant epithelial ovarian cancer and micropapillary (LMP) ovarian tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound exerts antitumor cytotoxicity through the ubiquitin‐proteasome pathway in lung squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Experimental in vivo and in vitro treatment with a new histone deacetylase inhibitor this compound inhibits the growth of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Histone Deacetylase Inhibitor this compound Represses Survivin Expression through Reactivation of Transforming Growth Factor β (TGFβ) Receptor II Leading to Cancer Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Acetylation of the p53 DNA binding domain regulates apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
- 19. content.abcam.com [content.abcam.com]
- 20. resources.bio-techne.com [resources.bio-techne.com]
- 21. resources.novusbio.com [resources.novusbio.com]
- 22. pubcompare.ai [pubcompare.ai]
- 23. docs.abcam.com [docs.abcam.com]
The Role of Belinostat in Epigenetic Modification: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides an in-depth technical examination of belinostat, a pan-histone deacetylase (HDAC) inhibitor. It details its mechanism of action, impact on critical signaling pathways, quantitative efficacy, and the experimental protocols used for its evaluation.
Introduction to Epigenetic Regulation and HDAC Inhibition
Epigenetic modifications are heritable changes in gene expression that do not involve alterations to the underlying DNA sequence. These processes are crucial for normal development and cellular differentiation. One of the key mechanisms in epigenetic regulation is the post-translational modification of histone proteins, which package DNA into a compact structure called chromatin.
The acetylation state of lysine residues on the N-terminal tails of histones is a critical determinant of chromatin structure and gene accessibility. This state is dynamically regulated by two opposing enzyme families: Histone Acetyltransferases (HATs) and Histone Deacetylases (HDACs).
-
Histone Acetyltransferases (HATs): These enzymes add acetyl groups to lysine residues, neutralizing their positive charge. This weakens the interaction between histones and DNA, leading to a more relaxed chromatin structure (euchromatin) that is permissive for transcription.
-
Histone Deacetylases (HDACs): Conversely, HDACs remove acetyl groups, restoring the positive charge on lysine residues. This results in a more condensed chromatin structure (heterochromatin), which represses gene transcription.[1][2]
In many cancers, there is a dysregulation of the HAT-HDAC balance, leading to the epigenetic silencing of critical tumor suppressor genes.[3] HDAC inhibitors (HDACis) are a class of therapeutic agents designed to counteract this effect. By blocking the activity of HDAC enzymes, they cause an accumulation of acetylated histones, leading to the re-expression of silenced genes involved in cell cycle arrest, differentiation, and apoptosis.[2][4]
This compound (Beleodaq®, PXD101) is a potent, hydroxamate-based pan-HDAC inhibitor that targets class I, II, and IV HDACs.[3][5] It is approved by the U.S. Food and Drug Administration (FDA) for the treatment of relapsed or refractory peripheral T-cell lymphoma (PTCL).[4][6] This guide explores the core molecular mechanisms through which this compound exerts its anti-cancer effects.
Core Mechanism of Action
This compound's primary mechanism involves the direct inhibition of HDAC enzymes. As a hydroxamate-type inhibitor, its structure allows it to chelate the essential zinc ion within the active site of HDACs, thereby blocking their enzymatic activity.[3] This inhibition leads to the global hyperacetylation of both histone and non-histone proteins.[4][7]
The key downstream consequences of this compound-mediated HDAC inhibition are:
-
Chromatin Remodeling: Increased histone acetylation leads to a more open, transcriptionally active chromatin state.[1]
-
Gene Re-expression: The relaxed chromatin allows for the transcription of previously silenced genes, including critical tumor suppressors like p21.[1][4]
-
Induction of Cell Cycle Arrest: Re-expression of cell cycle regulators halts the proliferation of malignant cells.[1][8]
-
Induction of Apoptosis: Activation of pro-apoptotic pathways leads to programmed cell death.[1][9]
-
Inhibition of Angiogenesis and Metastasis: this compound can also affect non-histone proteins involved in cell migration and blood vessel formation.[1][4][8]
Key Signaling Pathways Modulated by this compound
This compound's anti-neoplastic activity is mediated through its influence on multiple intracellular signaling pathways that govern cell survival, proliferation, and death.
Cell Cycle Arrest
This compound induces cell cycle arrest, primarily at the G0/G1 or G2/M phases, by upregulating the expression of cyclin-dependent kinase inhibitors (CDKIs).[8][10] The re-expression of the p21 gene is a key event, which in turn inhibits cyclin-dependent kinases, halting cancer cell proliferation.[1][7] Studies have also shown that this compound can increase the expression of p27.[7]
Apoptosis Induction
This compound promotes apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1]
-
Intrinsic Pathway: It modulates the balance of the Bcl-2 family of proteins, leading to the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.[1][7] This disrupts the mitochondrial membrane, causing the release of cytochrome c and subsequent activation of caspase-9 and the executioner caspase-3.[7]
-
Extrinsic Pathway: The extrinsic pathway is activated through death receptors on the cell surface, such as Fas and TRAIL receptors, which leads to the activation of caspase-8 and the downstream caspase cascade.[1][11]
The culmination of these pathways is the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[9][10]
TGFβ and Survivin Pathway
This compound has been shown to mediate cell death by reactivating the Transforming Growth Factor β (TGFβ) signaling pathway. In some cancers, the TGFβ receptor II (TGFβRII) is epigenetically silenced. This compound treatment can induce the re-expression of TGFβRII.[12] This reactivation leads to the activation of protein kinase A (PKA), which in turn promotes the proteasomal degradation of survivin, a key anti-apoptotic protein that is often overexpressed in cancer.[12] The downregulation of survivin significantly contributes to the pro-apoptotic effects of this compound.[12]
Other Affected Pathways
-
Wnt/β-catenin Pathway: In breast cancer cells, this compound has been shown to suppress cell proliferation by inactivating the Wnt/β-catenin signaling pathway.[13]
-
MAPK Pathway: In lung squamous cell carcinoma, this compound can downregulate the MAPK signaling pathway by transcriptionally upregulating F-box proteins that target upstream regulators for degradation.[14]
Quantitative Data on this compound Activity
The efficacy of this compound has been quantified in numerous preclinical and clinical studies.
In Vitro Potency and Cellular Activity
This compound is a potent inhibitor of HDAC enzymes in cell-free assays and demonstrates broad anti-proliferative activity across a range of cancer cell lines.
| Assay / Cell Line | Cancer Type | IC50 Value | Reference |
| Cell-Free HDAC Activity | (HeLa Cell Extract) | 27 nM | [9][11] |
| A2780 | Ovarian | 0.2 - 0.66 µM | [9] |
| HCT116 | Colon | 0.2 - 0.66 µM | [9] |
| PC3 | Prostate | < 1.0 µM | [8] |
| 5637 | Bladder | 1.0 µM | [15][16] |
| T24 | Bladder | 3.5 µM | [15][16] |
| J82 | Bladder | 6.0 µM | [15][16] |
| RT4 | Bladder | 10.0 µM | [15][16] |
| NCCIT (Cisplatin-Resistant) | Testicular Germ Cell | Low nanomolar range | [17] |
Clinical Efficacy in Peripheral T-Cell Lymphoma (PTCL)
The pivotal Phase II BELIEF (CLN-19) study established the efficacy of this compound monotherapy in patients with relapsed or refractory PTCL, leading to its FDA approval.
| Efficacy Endpoint | Result (N=120 evaluable patients) | Reference |
| Overall Response Rate (ORR) | 25.8% | [18] |
| Complete Response (CR) | 10.8% | [18] |
| Partial Response (PR) | 15.0% | [18][19] |
| Median Duration of Response (DoR) | 13.6 months | [18][19] |
| Median Progression-Free Survival (PFS) | 1.6 months | [18][19] |
| Median Overall Survival (OS) | 7.9 months | [18] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
HDAC Activity Inhibition Assay (Fluorometric)
This assay measures the ability of this compound to inhibit HDAC enzymatic activity in nuclear extracts or using purified enzymes.
Principle: HDAC enzymes deacetylate a fluorogenic substrate. A developer solution then cleaves the deacetylated substrate, releasing a fluorophore that can be quantified. The signal intensity is inversely proportional to HDAC inhibition.[20]
Materials:
-
HeLa or other cancer cell nuclear extract
-
HDAC Assay Buffer
-
Fluorometric HDAC Substrate (e.g., Boc-Lys(Ac)-AMC)
-
This compound (and other controls like Trichostatin A)
-
Lysine Developer solution
-
96-well black microplate
-
Fluorometric plate reader (Excitation ~360 nm, Emission ~460 nm)
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in HDAC Assay Buffer. Include a positive control (e.g., Trichostatin A) and a no-inhibitor control (vehicle).
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
Nuclear Extract (as the source of HDAC enzymes).
-
HDAC Assay Buffer.
-
This compound dilution or control.
-
-
Substrate Addition: Initiate the reaction by adding the fluorometric HDAC substrate to all wells.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Development: Stop the enzymatic reaction by adding the Lysine Developer.
-
Second Incubation: Incubate the plate at 37°C for an additional 15-30 minutes to allow for fluorophore development.
-
Measurement: Read the fluorescence on a plate reader.
-
Analysis: Calculate the percent inhibition for each this compound concentration relative to the no-inhibitor control and determine the IC50 value.[21]
Western Blot Analysis for Histone H3/H4 Acetylation
This protocol is used to visually confirm the increase in histone acetylation within cells following treatment with this compound.
Principle: Proteins from cell lysates are separated by size via SDS-PAGE, transferred to a membrane, and probed with specific antibodies against acetylated histones (e.g., Acetyl-Histone H3, Acetyl-Histone H4) and total histone controls.
Materials:
-
Cancer cells treated with this compound
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-Acetyl-Histone H3, anti-Total Histone H3, anti-Acetyl-Histone H4, anti-Total Histone H4, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis: Treat cells with desired concentrations of this compound for various time points (e.g., 4, 16, 24 hours). Harvest and lyse cells in ice-cold RIPA buffer.[22]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein amounts for all samples and add Laemmli buffer. Boil samples at 95°C for 5-10 minutes.
-
Electrophoresis: Load equal amounts of protein onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane in Blocking Buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-Acetyl-H3) diluted in Blocking Buffer overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensity and normalize the acetylated histone signal to the total histone or loading control signal.[17][22]
Cell Viability (MTT) Assay
This colorimetric assay is commonly used to assess the cytotoxic or anti-proliferative effects of a compound on cancer cells.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well clear microplate
-
Microplate reader (absorbance at ~570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Remove the medium and add fresh medium containing serial dilutions of this compound. Include vehicle-only control wells.
-
Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully remove the medium and add the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance of the plate on a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[13]
Global Histone Acetylation Quantification (ELISA-based)
This assay provides a quantitative measurement of total acetylated histones in samples from this compound-treated cells.
Principle: This ELISA-like assay uses a capture-and-detect antibody system. Histones from cell extracts are bound to strip wells coated with a capture antibody. A specific detection antibody recognizes the acetylated lysine residues, and a subsequent colorimetric or fluorometric signal is generated that is proportional to the amount of acetylated histone in the sample.[23]
Materials:
-
Commercial ELISA-based histone acetylation quantification kit (e.g., for total acetylated H3 or H4)
-
Histone extracts from this compound-treated and control cells
-
Microplate reader
Procedure:
-
Histone Extraction: Extract histones from treated and control cells according to the kit's protocol or standard acid extraction methods.
-
Assay Setup: Follow the specific instructions of the commercial kit. Typically, this involves:
-
Binding the histone extracts to the antibody-coated wells.
-
Washing the wells to remove unbound material.
-
Adding the detection antibody.
-
Washing again.
-
Adding a developing solution to generate a colorimetric or fluorometric signal.
-
-
Measurement: Read the absorbance or fluorescence on a microplate reader.
-
Analysis: Quantify the amount of acetylated histone by comparing the sample readings to a standard curve generated using the provided controls. This allows for a precise comparison of global acetylation levels between treated and untreated samples.[24][25]
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Monitoring the effect of this compound in solid tumors by H4 acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound in patients with refractory or relapsed peripheral T-cell lymphoma: a perspective review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. oncodaily.com [oncodaily.com]
- 6. This compound for the treatment of relapsed or refractory peripheral T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Activity of the histone deacetylase inhibitor this compound (PXD101) in preclinical models of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. Epigenetic and molecular mechanisms underlying the antileukemic activity of the histone deacetylase inhibitor this compound in human acute promyelocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Histone Deacetylase Inhibitor this compound Represses Survivin Expression through Reactivation of Transforming Growth Factor β (TGFβ) Receptor II Leading to Cancer Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound suppresses cell proliferation by inactivating Wnt/β-catenin pathway and promotes apoptosis through regulating PKC pathway in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound exerts antitumor cytotoxicity through the ubiquitin‐proteasome pathway in lung squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. The histone deacetylase inhibitor this compound (PXD101) suppresses bladder cancer cell growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Efficacy of HDAC Inhibitors this compound and Panobinostat against Cisplatin-Sensitive and Cisplatin-Resistant Testicular Germ Cell Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound in Patients With Relapsed or Refractory Peripheral T-Cell Lymphoma: Results of the Pivotal Phase II BELIEF (CLN-19) Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. jwatch.org [jwatch.org]
- 20. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Virtual screening and experimental validation of novel histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Acetylated Histone Quantification Assay, Histone Post-translational Modification Analysis - Epigenetics [epigenhub.com]
- 24. epigentek.com [epigentek.com]
- 25. epigentek.com [epigentek.com]
Belinostat for Peripheral T-Cell Lymphoma (PTCL): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peripheral T-cell lymphoma (PTCL) represents a heterogeneous group of aggressive non-Hodgkin lymphomas with a generally poor prognosis.[1][2][3] Standard frontline chemotherapy regimens often result in limited durable remissions, highlighting the urgent need for novel therapeutic strategies.[1][2] Belinostat (Beleodaq®), a pan-histone deacetylase (HDAC) inhibitor, has emerged as a significant therapeutic option for patients with relapsed or refractory PTCL.[2][3][4] This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, preclinical and clinical data, and detailed experimental protocols relevant to its study.
Mechanism of Action
This compound is a hydroxamic acid-derived pan-HDAC inhibitor that targets all zinc-dependent HDAC enzymes, including class I, II, and IV isoforms.[5][6] HDACs play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histone and non-histone proteins.[1][5] In many cancers, including PTCL, HDACs are overexpressed, leading to the transcriptional repression of tumor suppressor genes.[2]
By inhibiting HDACs, this compound promotes the accumulation of acetylated histones, resulting in a more relaxed chromatin structure.[3] This "open" chromatin state allows for the transcription of previously silenced genes that are critical for cell cycle arrest, differentiation, and apoptosis.[3] The antitumor effects of this compound are mediated through various downstream pathways, including the upregulation of p21, a key cell cycle regulator, and the modulation of apoptotic pathways.[7]
digraph "Belinostat_Mechanism_of_Action" {
graph [fontname="Arial", fontsize=12, labelloc="t", label="Figure 1: this compound Mechanism of Action", width=7.9, ratio=0.7];
node [shape=box, style="filled", fontname="Arial", fontsize=10];
edge [arrowhead=normal, color="#5F6368"];
// Nodes
this compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];
HDAC [label="Histone Deacetylases (HDACs)\n(Class I, II, IV)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Histones [label="Histones", fillcolor="#FBBC05", fontcolor="#202124"];
Acetylated_Histones [label="Hyperacetylated Histones", fillcolor="#34A853", fontcolor="#FFFFFF"];
Chromatin [label="Relaxed Chromatin", fillcolor="#F1F3F4", fontcolor="#202124"];
Gene_Expression [label="Tumor Suppressor Gene\nExpression (e.g., p21)", fillcolor="#F1F3F4", fontcolor="#202124"];
Cell_Cycle_Arrest [label="Cell Cycle Arrest", fillcolor="#F1F3F4", fontcolor="#202124"];
Apoptosis [label="Apoptosis", fillcolor="#F1F3F4", fontcolor="#202124"];
Tumor_Growth [label="Inhibition of\nTumor Growth", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges
this compound -> HDAC [label="Inhibits", fontcolor="#202124"];
HDAC -> Histones [label="Deacetylates", fontcolor="#202124"];
Histones -> Acetylated_Histones [style=invis];
this compound -> Acetylated_Histones [label="Leads to", style=dashed, arrowhead=open, color="#4285F4"];
Acetylated_Histones -> Chromatin [label="Promotes", fontcolor="#202124"];
Chromatin -> Gene_Expression [label="Allows", fontcolor="#202124"];
Gene_Expression -> Cell_Cycle_Arrest [label="Induces", fontcolor="#202124"];
Gene_Expression -> Apoptosis [label="Induces", fontcolor="#202124"];
Cell_Cycle_Arrest -> Tumor_Growth [label="Contributes to", fontcolor="#202124"];
Apoptosis -> Tumor_Growth [label="Contributes to", fontcolor="#202124"];
}
Figure 2: General Preclinical Experimental Workflow
Clinical Efficacy: The BELIEF Trial
The pivotal Phase II BELIEF (CLN-19) study was a multicenter, open-label, single-arm trial that evaluated the efficacy and safety of this compound in patients with relapsed or refractory PTCL.[8][9]
Study Design
-
Patient Population: 129 patients with relapsed or refractory PTCL who had progressed after at least one prior therapy.[8]
-
Treatment Regimen: this compound was administered at a dose of 1,000 mg/m² as a 30-minute intravenous infusion on days 1-5 of a 21-day cycle.[8]
-
Primary Endpoint: Overall Response Rate (ORR) as assessed by an independent review committee.[8]
Efficacy Results
The BELIEF trial demonstrated that this compound monotherapy produced durable responses in patients with relapsed or refractory PTCL.[8]
Efficacy Parameter All Evaluable Patients (n=120) PTCL-NOS (n=77) AITL (n=22) ALCL, ALK-negative (n=13) Overall Response Rate (ORR) 25.8%[8] 23%[1] 45.5%[10] 15%[1] Complete Response (CR) 10.8%[8] - 18%[10] - Partial Response (PR) 15.0%[8] - 27.3%[10] - Median Duration of Response (DoR) 13.6 months[8] - 13.6 months[10] - Median Progression-Free Survival (PFS) 1.6 months[8] 1.6 months[1] 4.2 months[1] - Median Overall Survival (OS) 7.9 months[8] - 9.2 months[10] -
Data for CR, PR, and PFS for some subtypes were not explicitly detailed in the provided search results.
Safety and Tolerability
This compound was generally well-tolerated in the BELIEF trial. The most common adverse events were nausea, fatigue, pyrexia, anemia, and vomiting.[5][6]
Adverse Event (Grade 3/4) Incidence Thrombocytopenia 7.0%[8] Neutropenia 6.2%[8] Anemia 10.8%[8] Dyspnea 6.2%[8] Pneumonia 6%[7] Fatigue 5%[7]
Downstream Signaling Pathways and Mechanisms of Resistance
Modulation of Signaling Pathways
This compound's inhibition of HDACs leads to the modulation of several key signaling pathways implicated in cancer cell survival and proliferation. Studies have suggested that this compound can suppress the MAPK/ERK and PI3K/Akt/mTOR pathways, which are often constitutively active in cancer. Furthermore, this compound can influence the expression of important transcription factors such as c-Myc and p53.
```dot
digraph "Belinostat_Signaling_Pathways" {
graph [fontname="Arial", fontsize=12, labelloc="t", label="Figure 3: this compound's Impact on Key Signaling Pathways", width=7.9, ratio=0.7];
node [shape=box, style="filled", fontname="Arial", fontsize=10];
edge [arrowhead=normal, color="#5F6368"];
// Nodes
this compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];
HDACi [label="HDAC Inhibition", fillcolor="#FBBC05", fontcolor="#202124"];
PI3K_AKT [label="PI3K/Akt/mTOR Pathway", fillcolor="#EA4335", fontcolor="#FFFFFF"];
MAPK_ERK [label="MAPK/ERK Pathway", fillcolor="#EA4335", fontcolor="#FFFFFF"];
p53 [label="p53 Pathway", fillcolor="#34A853", fontcolor="#FFFFFF"];
cMyc [label="c-Myc", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Proliferation [label="Cell Proliferation", fillcolor="#F1F3F4", fontcolor="#202124"];
Survival [label="Cell Survival", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges
this compound -> HDACi;
HDACi -> PI3K_AKT [label="Inhibits", fontcolor="#202124"];
HDACi -> MAPK_ERK [label="Inhibits", fontcolor="#202124"];
HDACi -> p53 [label="Activates", fontcolor="#202124"];
HDACi -> cMyc [label="Downregulates", fontcolor="#202124"];
PI3K_AKT -> Proliferation [label="Promotes", style=dashed, color="#5F6368"];
MAPK_ERK -> Proliferation [label="Promotes", style=dashed, color="#5F6368"];
PI3K_AKT -> Survival [label="Promotes", style=dashed, color="#5F6368"];
p53 -> Proliferation [label="Inhibits", style=dashed, color="#5F6368"];
cMyc -> Proliferation [label="Promotes", style=dashed, color="#5F6368"];
}
References
- 1. Histone Deacetylases (HDACs) Guided Novel Therapies for T-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone Deacetylases (HDACs) Guided Novel Therapies for T-cell lymphomas [medsci.org]
- 3. This compound in patients with refractory or relapsed peripheral T-cell lymphoma: a perspective review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. Frontiers | Genome-wide identification of alternative splicing associated with histone deacetylase inhibitor in cutaneous T-cell lymphomas [frontiersin.org]
- 6. This compound in Patients With Relapsed or Refractory Peripheral T-Cell Lymphoma: Results of the Pivotal Phase II BELIEF (CLN-19) Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. onclive.com [onclive.com]
- 8. Improving the Thrombocytopenia Adverse Reaction of this compound Using Human Serum Albumin Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Profile of this compound for the treatment of relapsed or refractory peripheral T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Belinostat in Preclinical Mouse Models: A Guide to In Vivo Dosing and Administration
Application Notes and Protocols for Researchers
Abstract
This document provides a comprehensive overview of the in vivo application of belinostat, a potent pan-histone deacetylase (HDAC) inhibitor, in mouse models of cancer. It is intended for researchers, scientists, and drug development professionals engaged in preclinical oncology research. Contained herein are detailed tables summarizing various dosing regimens, administration routes, and experimental models reported in the literature. Furthermore, this guide offers detailed protocols for the preparation and administration of this compound, alongside a diagrammatic representation of its cellular signaling pathways and a typical experimental workflow.
Introduction
This compound (trade name Beleodaq®) is a hydroxamic acid-derived pan-HDAC inhibitor approved for the treatment of relapsed or refractory peripheral T-cell lymphoma (PTCL).[1][2] Its mechanism of action involves the inhibition of histone deacetylases, leading to the accumulation of acetylated histones and other proteins.[2][3] This epigenetic modulation results in the reactivation of tumor suppressor genes, cell cycle arrest, and induction of apoptosis in cancer cells.[1][3][4] Preclinical studies in various mouse models have been instrumental in elucidating the antitumor activity of this compound and form the basis for its clinical development. This document aims to consolidate the available data on this compound's in vivo use in mice to facilitate the design and execution of future preclinical studies.
This compound In Vivo Dosage and Administration in Mouse Models
The effective dosage and administration route of this compound in mice can vary significantly depending on the tumor model, the desired therapeutic effect, and whether it is used as a monotherapy or in combination with other agents. The following tables summarize reported in vivo studies.
Table 1: this compound Monotherapy in Mouse Models
| Mouse Model | Cancer Type | Administration Route | Dosage | Treatment Schedule | Reference |
| A2780 Xenograft | Ovarian Cancer | Intraperitoneal (i.p.) | 100 mg/kg | 5 days/week for 3 weeks | [4] |
| A2780 & A2780/cp70 Xenograft | Ovarian Cancer | Intraperitoneal (i.p.) | 10 mg/kg | Not specified | [4] |
| Ha-ras Transgenic | Bladder Cancer | Intraperitoneal (i.p.) | 100 mg/kg | 5 days/week for 3 weeks | [5] |
| BHP2-7 Xenograft | Thyroid Cancer | Intraperitoneal (i.p.) | 100 mg/kg/day | 5 days/week for 52 days | [3] |
| T3M4 Xenograft | Pancreatic Cancer | Intraperitoneal (i.p.) | 0.1 mg/g (100 mg/kg) | 5 times weekly for 28 days | [6] |
| BALB/c Mice (Pharmacokinetics) | Not Applicable | Subcutaneous (s.c.) | 0.333 mg/g (333 mg/kg) | Single dose | [7] |
| A2780 Xenograft | Ovarian Cancer | Intravenous (i.v.) | 100 mg/kg or 200 mg/kg | Single dose | [8] |
| Human Tumor Xenografts | Ovarian and Colon Cancer | Intraperitoneal (i.p.) | 10-40 mg/kg/day | Daily for 7 days | [9] |
Table 2: this compound Combination Therapy in Mouse Models
| Mouse Model | Cancer Type | Combination Agent | Administration Route | This compound Dosage | Treatment Schedule | Reference |
| A2780 Xenograft | Ovarian Cancer | Carboplatin | Intraperitoneal (i.p.) | 100 mg/kg | Not specified | [4] |
| UMSCC-11A Xenograft | Head and Neck Cancer | Bortezomib | Not specified | Not specified | Not specified | [4] |
| T3M4 Xenograft | Pancreatic Cancer | Gemcitabine | Intraperitoneal (i.p.) | 0.1 mg/g (100 mg/kg) | 5 times weekly | [6] |
Signaling Pathway of this compound
This compound exerts its anticancer effects by inhibiting HDAC enzymes, leading to a cascade of downstream events that ultimately promote cell cycle arrest and apoptosis.
Caption: this compound inhibits HDACs, leading to histone acetylation, tumor suppressor gene expression, cell cycle arrest, and apoptosis.
Experimental Protocols
Preparation of this compound for In Vivo Administration
Materials:
-
This compound powder
-
L-Arginine
-
Sterile isotonic saline (0.9% NaCl)
-
Dimethyl sulfoxide (DMSO)
-
Sterile water for injection
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile filters (0.22 µm)
Protocol for L-Arginine Formulation (for doses ≤ 40 mg/kg): [5]
-
Calculate the required amount of this compound and L-Arginine. A common formulation uses L-Arginine to achieve a final this compound concentration of 20 mg/mL.[5]
-
In a sterile tube, dissolve the calculated amount of this compound in the appropriate volume of L-Arginine solution.
-
Vortex thoroughly until the this compound is completely dissolved.
-
Sterile-filter the solution using a 0.22 µm syringe filter into a new sterile tube.
-
Store the prepared solution as recommended by the manufacturer, typically protected from light.
Protocol for DMSO/Saline Formulation: [9]
-
Prepare a stock solution of this compound in 100% DMSO.
-
For injection, dilute the stock solution with sterile isotonic saline to the final desired concentration. The final DMSO concentration should be kept low (typically ≤10%) to minimize toxicity to the animals.[9]
-
Vortex the solution to ensure it is homogenous.
-
Prepare fresh on the day of injection.
Administration of this compound to Mice
Animal Handling and Welfare: All animal procedures should be performed in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).
-
Restraint: Gently restrain the mouse by grasping the loose skin over the shoulders and neck. Turn the mouse over to expose the abdomen.
-
Injection Site: The preferred injection site is the lower right quadrant of the abdomen to avoid the cecum and bladder.
-
Injection: Insert a 25-27 gauge needle at a 30-45 degree angle into the peritoneal cavity. Aspirate briefly to ensure the needle has not entered a blood vessel or organ. Slowly inject the this compound solution.
-
Post-injection Monitoring: Return the mouse to its cage and monitor for any signs of distress.
-
Restraint: Restrain the mouse by scruffing the loose skin over the neck and back.
-
Injection Site: Lift the skin to form a "tent." The injection can be administered into the tented skin.
-
Injection: Insert a 25-27 gauge needle into the base of the tented skin, parallel to the body. Inject the solution, and then gently withdraw the needle.
-
Post-injection Monitoring: Return the mouse to its cage and observe for any local reactions at the injection site.
-
Restraint: Firmly restrain the mouse to prevent movement of the head.
-
Gavage Needle: Use a proper-sized, ball-tipped gavage needle to prevent injury to the esophagus.
-
Administration: Gently insert the gavage needle into the mouth and advance it along the roof of the mouth into the esophagus. Do not force the needle. Administer the solution directly into the stomach.
-
Post-administration Monitoring: Carefully observe the mouse for any signs of respiratory distress.
Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo efficacy study of this compound in a mouse xenograft model.
Caption: Workflow for a typical in vivo study of this compound, from preparation to endpoint analysis.
Conclusion
This compound has demonstrated significant antitumor activity in a variety of preclinical mouse models. The information and protocols provided in this document are intended to serve as a valuable resource for researchers designing and conducting in vivo studies with this promising HDAC inhibitor. Careful consideration of the tumor model, administration route, and dosing schedule is crucial for obtaining robust and reproducible results. As with any in vivo experiment, all procedures should be conducted with strict adherence to ethical guidelines for animal welfare.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. RETRACTED ARTICLE: this compound and panobinostat (HDACI): in vitro and in vivo studies in thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. The histone deacetylase inhibitor this compound (PXD101) suppresses bladder cancer cell growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Experimental in vivo and in vitro treatment with a new histone deacetylase inhibitor this compound inhibits the growth of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prolonging the Half-Life of Histone Deacetylase Inhibitor this compound via 50 nm Scale Liposomal Subcutaneous Delivery System for Peripheral T-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Monitoring the effect of this compound in solid tumors by H4 acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols: Belinostat Combination Therapy with Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Belinostat (Beleodaq®) is a potent pan-histone deacetylase (HDAC) inhibitor that targets Class I, II, and IV HDAC enzymes.[1][2] By inhibiting HDACs, this compound promotes the acetylation of histone and non-histone proteins, leading to a more relaxed chromatin structure and altered transcription of genes involved in critical cellular processes like proliferation, cell cycle regulation, and DNA repair.[2][3] In oncology, this epigenetic modulation can reactivate silenced tumor suppressor genes, induce cell cycle arrest, and trigger apoptosis in cancer cells.[3][4]
The rationale for combining this compound with traditional cytotoxic chemotherapy stems from its potential to synergistically enhance anti-tumor effects. Preclinical and clinical studies have shown that this compound can sensitize cancer cells to DNA-damaging agents and other chemotherapeutics by unfolding chromatin to allow better drug access to DNA, downregulating DNA repair proteins, and modulating key signaling pathways.[1][3][5] This document provides a summary of key clinical data, detailed experimental protocols, and application notes for researchers investigating this compound combination therapies.
Mechanism of Synergistic Action
This compound's primary mechanism involves the inhibition of HDAC enzymes, which leads to the hyperacetylation of lysine residues on histones and other proteins.[6] This has several downstream effects that can synergize with chemotherapy:
-
Chromatin Remodeling : Increased histone acetylation leads to a more open chromatin conformation, potentially increasing the access of DNA-damaging chemotherapeutic agents (e.g., platinum agents, anthracyclines) to their targets.[1]
-
Downregulation of DNA Repair : this compound has been shown to downregulate proteins involved in DNA repair, making cancer cells more susceptible to the cytotoxic effects of DNA-damaging agents.[3]
-
Induction of Apoptosis : this compound can induce apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. It upregulates pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins like Bcl-2.[3][6] This can lower the threshold for apoptosis induction by chemotherapy.
-
Cell Cycle Arrest : By upregulating cell cycle inhibitors such as p21, this compound can cause cell cycle arrest, often at the G2/M phase, which can sensitize cells to cycle-specific chemotherapies.[3][6][7]
-
Modulation of Key Signaling Pathways : this compound has been shown to suppress pathways crucial for cancer stem cell development and progression, such as the Wnt, Notch, and Hedgehog pathways.[4]
Clinical & Preclinical Data Summary
This compound has been evaluated in combination with various chemotherapy regimens across different cancer types. The following tables summarize key quantitative data from these studies.
Table 1: this compound with Platinum Agents and Etoposide
Combination for Advanced Solid Tumors, including Small Cell Lung Cancer (SCLC) and Neuroendocrine Tumors (NETs).
| Regimen | Cancer Type | Phase | N | Dosing | Maximum Tolerated Dose (MTD) | Objective Response Rate (ORR) | Key Findings & Reference |
| This compound + Cisplatin + Etoposide | Advanced Solid Tumors (focus on SCLC & NETs) | I | 28 | This compound: 48h CIVI Days 1-2Cisplatin: 1h IV Day 2Etoposide: 1h IV Days 2, 3, 4(q21 days) | This compound: 500 mg/m²/24hCisplatin: 60 mg/m²Etoposide: 80 mg/m² | Overall: 39% (11/28)NETs (incl. SCLC): 47% (7/15) | Combination is safe and active. UGT1A1 genotype may predict toxicity.[8][9][10] |
| This compound + Carboplatin + Paclitaxel | Carcinoma of Unknown Primary (CUP) | II (Randomized) | 89 | This compound Arm (A): Bel + PCControl Arm (B): PC alone(q21 days) | N/A (Phase II) | Investigator-Assessed: Arm A: 45%Arm B: 21%(p=0.02) | No improvement in Progression-Free Survival (PFS), but higher ORR in the this compound arm.[11][12] |
| This compound + Carboplatin and/or Paclitaxel | Solid Tumors | I | 23 | This compound: IV Days 1-5Carbo/Paclitaxel: Day 3(q21 days) | This compound: 1000 mg/m²/dayPaclitaxel: 175 mg/m²Carboplatin: AUC 5 | 2 Partial Responses (PR) | Combination was well tolerated with no pharmacokinetic interaction.[13] |
CIVI: Continuous Intravenous Infusion; IV: Intravenous; q21 days: every 21 days; AUC: Area Under the Curve.
Table 2: this compound with Anthracyclines and Other Agents
Combinations for Lymphomas, Sarcomas, and Thymic Tumors.
| Regimen | Cancer Type | Phase | N | Dosing | Maximum Tolerated Dose (MTD) / Recommended Phase II Dose (RP2D) | Efficacy | Key Findings & Reference |
| This compound + CHOP | Peripheral T-Cell Lymphoma (PTCL) | I | 23 | This compound: 1000 mg/m² Days 1-3CHOP: Standard dosing(q21 days) | This compound: 1000 mg/m² Days 1-3 with CHOP | ORR: 72% (preliminary) | Synergistic anti-tumor activity observed in preclinical models. Combination shows promising efficacy.[14][15] |
| This compound + PAC (Cisplatin, Doxorubicin, Cyclophosphamide) | Thymic Epithelial Tumors (TETs) | I/II | 26 | This compound: 48h CIVI Days 1-2PAC: Days 2-3(q21 days) | This compound: 1000 mg/m² | ORR (Thymoma): 64%ORR (Thymic Carcinoma): 21% | Active and feasible combination. Response associated with a decline in regulatory T cells (Tregs).[16][17][18] |
| This compound + Doxorubicin | Soft Tissue Sarcoma (STS) | I/II | 41 | This compound: IV Days 1-5Doxorubicin: Day 5(q21 days) | This compound: 1000 mg/m²Doxorubicin: 75 mg/m² | Phase II RR: 13% (1 CR, 1 PR)56% Stable Disease (SD) | Well tolerated. Median time to progression was 6.0 months.[19] |
CHOP: Cyclophosphamide, Doxorubicin, Vincristine, Prednisone.
Table 3: this compound with Hypomethylating Agents
Combination for Myeloid Neoplasms.
| Regimen | Cancer Type | Phase | N | Dosing | Recommended Phase II Dose (RP2D) | Efficacy | Key Findings & Reference |
| This compound + Azacitidine | Advanced Myeloid Neoplasia (MDS/AML) | I | 56 | This compound: 30 min IV Days 1-5Azacitidine: SC Days 1-5(q28 days) | This compound: 1000 mg/m²Azacitidine: 75 mg/m² | Clinical activity observed. | Combination is feasible. Targeting two epigenetic mechanisms is a viable strategy.[20][21] |
SC: Subcutaneous; MDS: Myelodysplastic Syndrome; AML: Acute Myeloid Leukemia.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are standard protocols for key in vitro and in vivo experiments used to evaluate this compound combination therapies.
In Vitro Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 3,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Adherence: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow cells to attach.
-
Drug Treatment: Prepare serial dilutions of this compound and the chemotherapeutic agent, both alone and in combination. Remove the old medium and add 100 µL of medium containing the drugs to the appropriate wells. Include wells with vehicle (e.g., DMSO) as a negative control.
-
Incubation: Incubate the cells for the desired time period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of sterile MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or 0.01 M HCl in 10% SDS solution) to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. IC50 values can be determined using non-linear regression analysis. Synergy can be assessed using the Chou-Talalay method to calculate a Combination Index (CI), where CI < 1 indicates synergy.[22]
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[23][24]
References
- 1. ercongressi.it [ercongressi.it]
- 2. Frontiers | Schedule-Dependent Synergy Between the Histone Deacetylase Inhibitor this compound and the Dihydrofolate Reductase Inhibitor Pralatrexate in T-and B-cell Lymphoma Cells in vitro [frontiersin.org]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Investigation of the effect of this compound on MCF-7 breast cancer stem cells via the Wnt, Notch, and Hedgehog signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rational therapeutic combinations with histone deacetylase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Experimental in vivo and in vitro treatment with a new histone deacetylase inhibitor this compound inhibits the growth of pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phase I trial of this compound with cisplatin and etoposide in advanced solid tumors, with a focus on neuroendocrine and small cell cancers of the lung - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phase I trial of this compound with cisplatin and etoposide in advanced solid tumors, with a focus on neuroendocrine and small cell cancers of the lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Paclitaxel/carboplatin with or without this compound as empiric first-line treatment for patients with carcinoma of unknown primary site: A randomized, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. research.regionh.dk [research.regionh.dk]
- 13. A phase I study of the safety and pharmacokinetics of the histone deacetylase inhibitor this compound administered in combination with carboplatin and/or paclitaxel in patients with solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound in combination with standard cyclophosphamide, doxorubicin, vincristine and prednisone as first-line treatment for patients with newly diagnosed peripheral T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Onxeo Reports Initial Results Of Phase 1 Trial Evaluating this compound In Combination With CHOP In Peripheral T-Cell Lymphoma (PTCL) - BioSpace [biospace.com]
- 16. A phase I/II trial of this compound in combination with cisplatin, doxorubicin, and cyclophosphamide in thymic epithelial tumors: a clinical and translational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Research Portal [researchdiscovery.drexel.edu]
- 18. A Phase I/II Trial of this compound in Combination with Cisplatin, Doxorubicin and Cyclophosphamide in Thymic Epithelial Tumors: A Clinical And Translational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A Phase I/II Clinical Trial of this compound (PXD101) in Combination with Doxorubicin in Patients with Soft Tissue Sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A Phase I and Pharmacodynamic Study of the Histone deacetylase inhibitor this compound plus Azacitidine in Advanced Myeloid Neoplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 21. This compound and Azacitidine in Treating Patients With Advanced Hematologic Cancers or Other Diseases [ctv.veeva.com]
- 22. RETRACTED ARTICLE: this compound and panobinostat (HDACI): in vitro and in vivo studies in thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 23. biocompare.com [biocompare.com]
- 24. Frontiers | A triple-drug combination induces apoptosis in cervical cancer-derived cell lines [frontiersin.org]
Application Notes: Synergistic Effects of Belinostat with Other HDAC Inhibitors
These application notes provide an overview of the current understanding of the synergistic potential of Belinostat when combined with other histone deacetylase (HDAC) inhibitors. While direct preclinical and clinical studies on the synergistic effects of this compound combined with other HDAC inhibitors are limited, the available data on this compound's interactions with other anti-cancer agents, alongside studies of other HDAC inhibitor combinations, provide a strong rationale for exploring such therapeutic strategies.
Introduction to Synergistic Inhibition of HDACs
Histone deacetylase inhibitors (HDACis) are a class of epigenetic drugs that have shown promise in cancer therapy. They function by inhibiting HDAC enzymes, leading to an accumulation of acetylated histones and other non-histone proteins. This can result in the reactivation of tumor suppressor genes, cell cycle arrest, and induction of apoptosis in cancer cells.
Combining different HDAC inhibitors or an HDAC inhibitor with another class of anti-cancer drug can lead to synergistic effects, where the combined therapeutic effect is greater than the sum of the effects of individual agents. This can allow for lower doses of each drug, potentially reducing toxicity while enhancing anti-tumor activity.
Preclinical Evidence and Rationale
Preclinical studies have demonstrated the synergistic cytotoxicity of combining different classes of HDAC inhibitors or HDAC inhibitors with other targeted therapies. For instance, studies in mantle cell lymphoma have shown that both this compound and Romidepsin (a class I selective HDAC inhibitor) exhibit synergistic antineoplastic effects when combined with the proteasome inhibitor bortezomib.[1][2][3] While this is not a direct combination of two HDAC inhibitors, it highlights the potential for enhanced efficacy through complementary mechanisms of action.
Furthermore, research in diffuse large B-cell lymphoma has indicated that combining various HDAC inhibitors, including this compound, Romidepsin, Vorinostat, and Panobinostat, can lead to synergistic effects, particularly in specific subtypes of the disease.
The rationale for combining different HDAC inhibitors stems from their varied specificities for different HDAC isoforms. By targeting a broader range of HDACs or by targeting specific HDACs involved in different oncogenic pathways, a combination therapy may overcome resistance mechanisms and achieve a more potent anti-cancer effect.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies involving this compound and other HDAC inhibitors as single agents, which can inform the design of synergistic combination studies.
Table 1: Single Agent Cytotoxicity of this compound and Romidepsin in Mantle Cell Lymphoma (MCL) Cell Lines
| Cell Line | This compound IC50 (µM) | Romidepsin IC50 (nM) |
| HBL-2 | 0.4 | 4.3 |
| Jeko-1 | 0.2 | 11 |
| Granta-519 | 56.3 | 58.5 |
| Data from in vitro studies after 24 hours of exposure.[1][2] |
Table 2: Effects of this compound and Panobinostat on Thyroid Cancer Cell Lines
| Cell Line | This compound IC50 (µM) | Panobinostat IC50 (nM) |
| BHP2-7 | >10 | 25 |
| Cal62 | 2.5 | 50 |
| SW1736 | 1.5 | 25 |
| Data from in vitro cytotoxicity assays.[4] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the synergistic effects of this compound with other HDAC inhibitors.
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of single agents and their combinations on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., Mantle Cell Lymphoma lines: HBL-2, Jeko-1, Granta-519)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum
-
This compound and other HDAC inhibitor(s) of interest
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treat cells with increasing concentrations of this compound, the other HDAC inhibitor, and their combination for 24, 48, and 72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 values (the concentration of drug that inhibits cell growth by 50%) for each agent and combination.
-
Determine synergy using the Combination Index (CI) method of Chou-Talalay, where CI < 1 indicates synergy.
Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by single agents and their combinations.
Materials:
-
Treated and untreated cells from the viability assay
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Harvest cells after treatment and wash with cold PBS.
-
Resuspend cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Protocol 3: Western Blot Analysis
Objective: To investigate the molecular mechanisms underlying the synergistic effects by examining changes in protein expression.
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF membranes
-
Primary antibodies (e.g., against acetylated Histone H3, acetylated α-tubulin, PARP, Caspase-3, Bcl-2 family proteins, p21)
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescence detection system
Procedure:
-
Lyse cells and determine protein concentration.
-
Separate 30-50 µg of protein from each sample on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence substrate and imaging system.
Visualizations
Caption: Proposed signaling pathway for synergistic HDAC inhibition.
Caption: Workflow for assessing synergistic effects.
References
- 1. Cytotoxicity Mediated by Histone Deacetylase Inhibitors in Cancer Cells: Mechanisms and Potential Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RETRACTED ARTICLE: this compound and panobinostat (HDACI): in vitro and in vivo studies in thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical studies on histone deacetylase inhibitors as therapeutic reagents for endometrial and ovarian cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Synergistic Enhancement of Cancer Therapy Using HDAC Inhibitors: Opportunity for Clinical Trials [frontiersin.org]
Application Notes: Techniques for Measuring Belinostat Efficacy In Vitro
Introduction
Belinostat (Beleodaq®) is a potent pan-histone deacetylase (HDAC) inhibitor approved for the treatment of relapsed or refractory peripheral T-cell lymphoma (PTCL).[1][2] Its mechanism of action involves preventing the removal of acetyl groups from histone and non-histone proteins. This leads to a more open chromatin structure, allowing for the transcription of previously silenced tumor suppressor genes, which can induce cell cycle arrest, apoptosis, and cellular differentiation in cancer cells.[1][3][4] These application notes provide detailed protocols for key in vitro assays to evaluate the efficacy and mechanism of action of this compound in cancer cell lines.
Cell Viability and Cytotoxicity Assays
Cell viability assays are fundamental for determining the cytotoxic effects of this compound and calculating its half-maximal inhibitory concentration (IC50).
Data Presentation: this compound IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay Type | IC50 Value | Reference |
| Jurkat | T-cell ALL | Sulforhodamine B | 0.3 µM | [5] |
| A2780 | Ovarian | Clonogenic | 0.2 - 0.66 µM | [6] |
| HCT116 | Colon | Clonogenic | 0.2 - 0.66 µM | [6] |
| PC3 | Prostate | Clonogenic | 0.2 - 0.66 µM | [6] |
| T3M4 | Pancreatic | MTT | ~100 nM | [7] |
| AsPC-1 | Pancreatic | MTT | ~200 nM | [7] |
| Panc-1 | Pancreatic | MTT | ~600 nM | [7] |
| HT | B-cell Lymphoma | Not Specified | ~200 nM | [8] |
| SU-DHL-4 | B-cell Lymphoma | Not Specified | ~100 nM | [8] |
| 5637 | Bladder | Not Specified | Not Specified (Most Sensitive) | [9] |
Experimental Protocol: MTS Cell Viability Assay
This protocol measures cell viability by assessing the metabolic reduction of a tetrazolium salt (MTS) into a colored formazan product by living cells.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium (e.g., RPMI 1640 with 10% FCS)
-
This compound stock solution (dissolved in DMSO)
-
96-well microtiter plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader (absorbance at 490 nm)
Procedure:
-
Cell Seeding: Harvest and count cells. Seed 2,000–5,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (DMSO-treated) and a no-cell blank control.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.[10]
-
MTS Addition: Add 20 µL of MTS reagent to each well.[10]
-
Final Incubation: Incubate for 1-4 hours at 37°C, protected from light, until the formazan product is visible.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[10]
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other wells.
-
Calculate the percentage of cell viability relative to the vehicle control: (% Viability) = (Absorbance of Treated Cells / Absorbance of Control Cells) * 100.
-
Plot the percent viability against the log concentration of this compound and use non-linear regression to determine the IC50 value.
-
Visualization: Cell Viability Assay Workflow
Caption: Workflow for determining this compound IC50 using an MTS assay.
Apoptosis Assays
This compound induces programmed cell death (apoptosis).[1][11] Flow cytometry using Annexin V and Propidium Iodide (PI) is a standard method to quantify apoptotic and necrotic cells.
Experimental Protocol: Annexin V/PI Apoptosis Assay
This assay distinguishes between viable cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), and late apoptotic/necrotic cells (Annexin V+ / PI+).
Materials:
-
6-well plates
-
Cancer cell lines
-
This compound stock solution
-
FITC-conjugated Annexin V Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed 1x10^5 to 2x10^5 cells per well in 6-well plates and allow them to attach overnight.[12]
-
Treat cells with the desired concentrations of this compound (e.g., IC50 and 2x IC50) for 48 hours.[10][12]
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Washing: Wash the cells twice with ice-cold PBS by centrifuging at 200 x g for 5 minutes.[6]
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.[10]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10]
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Data Acquisition: Analyze the samples by flow cytometry within one hour of staining.
Visualization: this compound's Pro-Apoptotic Signaling Pathway
Caption: this compound induces apoptosis via intrinsic and extrinsic pathways.
Cell Cycle Analysis
This compound is known to cause cell cycle arrest, a key component of its anti-proliferative effect.[3][9] Flow cytometry analysis of DNA content allows for the quantification of cells in each phase of the cell cycle (G0/G1, S, G2/M).
Experimental Protocol: Propidium Iodide Staining for Cell Cycle
Materials:
-
Cancer cell lines
-
This compound stock solution
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound for 24-48 hours as described in the apoptosis protocol.[9]
-
Harvesting: Collect all cells (adherent and floating) and wash once with PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Storage: Store the fixed cells at -20°C for at least 2 hours (can be stored for several weeks).
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the samples on a flow cytometer, collecting linear fluorescence data for the PI signal.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit, FlowJo) to model the DNA histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases.[9][13]
HDAC Activity Assay
Directly measuring HDAC enzyme inhibition is crucial for confirming this compound's primary mechanism of action. Colorimetric or fluorometric kits are commercially available for this purpose.
Experimental Protocol: Colorimetric HDAC Activity Assay
This protocol is based on a typical commercial kit where a colorimetric substrate is deacetylated by HDACs present in a nuclear extract.
Materials:
-
HDAC Activity/Inhibition Assay Kit (e.g., Abcam ab1432, EpiQuik™)[14][15]
-
Nuclear protein extracts from treated and untreated cells
-
This compound
-
96-well plate
-
Microplate reader (absorbance at 400-450 nm)
Procedure:
-
Nuclear Extraction: Prepare nuclear extracts from cells treated with or without this compound using a nuclear extraction kit.[14] Quantify protein concentration (e.g., via BCA assay).
-
Assay Preparation: Following the kit manufacturer's instructions, add diluted nuclear extract (e.g., 50-200 µg) to the wells of a 96-well plate.[15]
-
Controls: Include a no-enzyme blank, a positive control (e.g., HeLa nuclear extract), and a negative control with a known HDAC inhibitor like Trichostatin A.[15]
-
Substrate Addition: Add the HDAC colorimetric substrate to each well.
-
Incubation: Incubate the plate at 37°C for 1 hour.[14]
-
Development: Stop the reaction by adding the developer solution provided in the kit. Incubate at 37°C for 30 minutes.[15]
-
Data Acquisition: Read the absorbance at the recommended wavelength (e.g., 405 nm or 450 nm).[15]
-
Data Analysis: Calculate HDAC activity by subtracting the blank reading. Express inhibitor efficacy as a percentage of the activity of the untreated control.
Western Blotting for Protein Expression
Western blotting is essential for visualizing the downstream consequences of HDAC inhibition, such as histone hyperacetylation and the upregulation of key cell cycle regulators.
Data Presentation: Key Protein Markers Modulated by this compound
| Protein Marker | Expected Change | Function / Significance | Reference |
| Acetyl-Histone H3/H4 | Increase | Direct evidence of HDAC inhibition | [10][11][12] |
| p21 (Waf1/Cip1) | Increase | Cyclin-dependent kinase inhibitor; induces cell cycle arrest | [12][16][17] |
| Cleaved PARP | Increase | Marker of apoptosis | [12] |
| Cleaved Caspase 3 | Increase | Executioner caspase in apoptosis | [16] |
| p-ERK / p-AKT | Decrease | Downregulation of pro-survival signaling pathways | [12] |
Experimental Protocol: Western Blot for Acetylated Histones and p21
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Bradford or BCA protein assay kit
-
SDS-PAGE gels (a higher percentage, e.g., 15%, is recommended for resolving small histone proteins)[18][19]
-
PVDF or nitrocellulose membrane (0.2 µm pore size is recommended for histones)[20]
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-p21, anti-β-Actin (loading control)
-
HRP-conjugated secondary antibody
-
ECL detection reagents
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: Treat cells with this compound for an appropriate time (e.g., 30 hours).[12] Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Clear the lysate by centrifugation and determine the protein concentration of the supernatant.
-
Sample Preparation: Mix 20-40 µg of protein with LDS sample buffer and heat at 95°C for 5 minutes.[12][19]
-
Gel Electrophoresis: Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[19]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply ECL reagents and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify band intensity using software like ImageJ and normalize to the loading control (β-Actin).[21]
Visualization: Core Mechanism of this compound Action
Caption: Logical flow of this compound's mechanism of action.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. ijpsr.com [ijpsr.com]
- 3. This compound | C15H14N2O4S | CID 6918638 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Non-Hodgkin Lymphoma (NHL) Medication: Cytotoxic agents, Antineoplastic Agents, Histone Deacetylase Inhibitors, Antineoplastics, PI3K Inhibitors, Monoclonal Antibodies, Antineoplastic Agents, Proteasome Inhibitors, Antineoplastic Agents, mTOR Kinase Inhibitors, Antineoplastics, Angiogenesis Inhibitor, PD-1/PD-L1 Inhibitors, CAR T-cell Therapy, Antineoplastics, Anti-CD19 Monoclonal Antibodies, Colony-Stimulating Factor Growth Factors, Immunomodulators, Corticosteroids, Antineoplastics, Other, Antineoplastics, Anti-CD30 Monoclonal Antibodies [emedicine.medscape.com]
- 5. ashpublications.org [ashpublications.org]
- 6. selleckchem.com [selleckchem.com]
- 7. d-nb.info [d-nb.info]
- 8. ashpublications.org [ashpublications.org]
- 9. researchgate.net [researchgate.net]
- 10. This compound exerts antitumor cytotoxicity through the ubiquitin‐proteasome pathway in lung squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Experimental in vivo and in vitro treatment with a new histone deacetylase inhibitor this compound inhibits the growth of pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. RETRACTED ARTICLE: this compound and panobinostat (HDACI): in vitro and in vivo studies in thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation of cell cycle inhibitors by flow cytometry | Auctores [auctoresonline.org]
- 14. Complexation of histone deacetylase inhibitor this compound to Cu(II) prevents premature metabolic inactivation in vitro and demonstrates potent anti-cancer activity in vitro and ex vivo in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. content.abcam.com [content.abcam.com]
- 16. Efficacy of HDAC Inhibitors this compound and Panobinostat against Cisplatin-Sensitive and Cisplatin-Resistant Testicular Germ Cell Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pubcompare.ai [pubcompare.ai]
- 19. abcam.cn [abcam.cn]
- 20. Histone Immunoblotting Protocol | Rockland [rockland.com]
- 21. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Belinostat with Cisplatin and Etoposide in Neuroblastoma
For Researchers, Scientists, and Drug Development Professionals
Introduction
High-risk neuroblastoma remains a significant challenge in pediatric oncology, with poor prognosis despite aggressive multi-modal therapies. Standard-of-care often includes DNA-damaging agents like cisplatin and etoposide. A promising strategy to enhance the efficacy of these conventional chemotherapies is the use of histone deacetylase (HDAC) inhibitors, such as belinostat. HDAC inhibitors can alter chromatin structure and gene expression, leading to cell cycle arrest, apoptosis, and sensitization of cancer cells to other anti-cancer agents. This document provides a summary of the available data and detailed protocols for studying the combination of this compound with cisplatin and etoposide in neuroblastoma.
Mechanism of Action
This compound is a potent pan-HDAC inhibitor that increases the acetylation of histone and non-histone proteins.[1][2] This leads to a more open chromatin structure, allowing for the transcription of previously silenced tumor suppressor genes.[3][4] In the context of combination therapy, this compound is hypothesized to sensitize neuroblastoma cells to cisplatin and etoposide through several mechanisms:
-
Enhanced DNA Damage: By creating a more open chromatin structure, this compound may allow for greater access of cisplatin and etoposide to the DNA, leading to increased DNA damage.
-
Downregulation of DNA Repair Pathways: Studies with other HDAC inhibitors, such as panobinostat, have shown that they can down-regulate key DNA damage response proteins like CHK1.[5][6] This abrogation of cell cycle checkpoints prevents cancer cells from repairing chemotherapy-induced DNA damage, pushing them towards apoptosis.
-
Induction of Apoptosis: this compound itself can induce apoptosis through both intrinsic and extrinsic pathways.[2][3] When combined with cisplatin and etoposide, a synergistic induction of apoptosis is expected.
Preclinical and Clinical Data
While direct preclinical studies detailing the quantitative effects of the triple combination of this compound, cisplatin, and etoposide in neuroblastoma cell lines are not extensively available in the public domain, promising research is underway. Associate Professor David Croucher's group has reported preliminary data from patient-derived xenograft (PDX) models demonstrating that priming with this compound can double survival time in response to frontline chemotherapy.[7]
Data from studies using other HDAC inhibitors in neuroblastoma provide a strong rationale for this combination.
Table 1: Synergistic Effects of HDAC Inhibitors with Cisplatin and Etoposide in High-Risk Neuroblastoma Cell Lines (Data extrapolated from studies with similar HDAC inhibitors)
| Cell Line | HDAC Inhibitor | Chemotherapy Agent(s) | Key Findings | Reference |
| UKF-NB-4 | Valproate | Cisplatin or Etoposide | Synergistic antitumor effect; Caspase-3 dependent induction of apoptosis. | [3][8] |
| SK-N-BE(2) | Panobinostat | Cisplatin, Doxorubicin, or Etoposide | Highly synergistic antitumor interactions; Cooperative induction of apoptosis; Down-regulation of CHK1. | [5][6] |
| SK-N-SH | Panobinostat | Cisplatin, Doxorubicin, or Etoposide | Potent enhancement of apoptosis induced by standard chemotherapeutic drugs. | [5] |
A phase I clinical trial of this compound in combination with cisplatin and etoposide in advanced solid tumors, including neuroendocrine tumors, has established a maximum tolerated dose and demonstrated clinical activity.
Table 2: Clinical Trial Data for this compound, Cisplatin, and Etoposide in Advanced Solid Tumors
| Parameter | Value | Reference |
| Maximum Tolerated Dose | [9][10][11] | |
| This compound | 500 mg/m²/24h (continuous IV infusion, days 1-2) | [9][10][11] |
| Cisplatin | 60 mg/m² (IV infusion, day 2) | [9][10][11] |
| Etoposide | 80 mg/m² (IV infusion, days 2, 3, and 4) | [9][10][11] |
| Objective Response Rate | [9][10][11] | |
| All Patients (n=28) | 39% | [9][10][11] |
| Neuroendocrine Tumors (n=15) | 47% | [9][10][11] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of this compound in combination with cisplatin and etoposide in neuroblastoma.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of the drug combination on neuroblastoma cell lines.
Materials:
-
Neuroblastoma cell lines (e.g., SK-N-BE(2), SH-SY5Y, IMR-32)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound, Cisplatin, Etoposide (dissolved in appropriate solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed neuroblastoma cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of this compound, cisplatin, and etoposide individually and in combination.
-
Remove the medium from the wells and add 100 µL of fresh medium containing the drugs at the desired concentrations. Include vehicle-only controls.
-
Incubate the cells with the drugs for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 5 minutes at room temperature.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for quantifying the induction of apoptosis.
Materials:
-
Neuroblastoma cells treated as described in the cell viability assay.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed and treat cells in 6-well plates with this compound, cisplatin, etoposide, or their combination for 48 hours.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).
In Vivo Xenograft Study
This protocol outlines a general procedure for evaluating the in vivo efficacy of the drug combination.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID gamma mice)
-
Neuroblastoma cells (e.g., SK-N-BE(2))
-
Matrigel
-
This compound, Cisplatin, Etoposide formulated for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject 1-5 x 10⁶ neuroblastoma cells mixed with Matrigel into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound alone, cisplatin + etoposide, this compound + cisplatin + etoposide).
-
Administer the drugs according to a predetermined schedule and dosage. Dosing can be guided by the MTD established in clinical trials, with appropriate scaling for mice.
-
Measure tumor volume with calipers every 2-3 days using the formula: Volume = (Length x Width²)/2.
-
Monitor mouse body weight and general health as indicators of toxicity.
-
At the end of the study (based on tumor size limits or a set time point), euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
Visualizations
Signaling Pathway Diagram
Caption: Proposed mechanism of synergistic action.
Experimental Workflow Diagram
Caption: Preclinical evaluation workflow.
References
- 1. cancercouncil.com.au [cancercouncil.com.au]
- 2. Phase I trial of this compound with cisplatin and etoposide in advanced solid tumors, with a focus on neuroendocrine and small cell cancers of the lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Priming with this compound to chemo-sensitise high-risk neuroblastoma [boxrallies.com]
- 4. Panobinostat Synergistically Enhances the Cytotoxic Effects of Cisplatin, Doxorubicin or Etoposide on High-Risk Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histone Deacetylases and Histone Deacetylase Inhibitors in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. researchgate.net [researchgate.net]
- 8. Panobinostat Synergistically Enhances the Cytotoxic Effects of Cisplatin, Doxorubicin or Etoposide on High-Risk Neuroblastoma Cells | PLOS One [journals.plos.org]
- 9. Histone deacetylases and histone deacetylase inhibitors in neuroblastoma | Garvan Institute of Medical Research [publications.garvan.org.au]
- 10. Memory of stochastic single-cell apoptotic signaling promotes chemoresistance in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficacy of HDAC Inhibitors this compound and Panobinostat against Cisplatin-Sensitive and Cisplatin-Resistant Testicular Germ Cell Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Application of Belinostat in Hematological Malignancy Research
Application Note ID: BEL-HM-2025
Version: 1.0
Introduction
Belinostat (trade name Beleodaq®) is a potent histone deacetylase (HDAC) inhibitor approved for the treatment of patients with relapsed or refractory peripheral T-cell lymphoma (PTCL).[1][2] As a pan-HDAC inhibitor, it targets Class I, II, and IV HDAC enzymes, which are crucial regulators of gene expression.[2][3] HDACs remove acetyl groups from lysine residues on both histone and non-histone proteins.[4][5] In malignant cells, the overexpression or aberrant activity of HDACs leads to the silencing of tumor suppressor genes, promoting cell survival and proliferation.[4][6] this compound reverses this process, leading to the accumulation of acetylated proteins, which in turn induces cell cycle arrest, apoptosis, and inhibition of angiogenesis in cancer cells.[1][4] These application notes provide an overview of this compound's mechanism, key quantitative data, and detailed protocols for its use in a research setting for hematological malignancies.
Mechanism of Action
This compound functions as a pan-HDAC inhibitor, featuring a hydroxamic acid structure that chelates the zinc ion essential for the catalytic activity of HDAC enzymes.[2] This inhibition prevents the deacetylation of histones, leading to a more relaxed chromatin structure.[4] This "open" chromatin state allows for the transcription of previously silenced genes, including critical tumor suppressor genes like p21, which can halt cell proliferation by inhibiting cyclin-dependent kinases.[4]
Furthermore, this compound's effects extend to non-histone proteins, influencing various cellular processes.[4][5] The culmination of these molecular events is the induction of programmed cell death (apoptosis) through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways, as well as cell cycle arrest, primarily at the G2/M phase.[4][7]
Caption: Mechanism of action for this compound as a pan-HDAC inhibitor.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of this compound in hematological malignancies.
Table 1: Preclinical Efficacy of this compound in Hematological Malignancy Cell Lines
| Cell Line | Cancer Type | Assay | IC50 Value | Notes | Reference |
|---|---|---|---|---|---|
| HuT-78 | Cutaneous T-Cell Lymphoma | Cytotoxicity (72h) | 1.73–1.95 µg/mL | Liposomal formulation showed similar IC50 to free drug. | [8] |
| Karpas-299 | T-Cell Lymphoma | Viability (MTT, 72h) | ~200 nM | Parental, this compound-sensitive cell line. | [9] |
| HuT-78 | T-Cell Lymphoma | Viability (MTT, 72h) | ~400 nM | Parental, this compound-sensitive cell line. |[9] |
Table 2: Clinical Efficacy of this compound in Relapsed/Refractory (R/R) Peripheral T-Cell Lymphoma (PTCL)
| Study / Trial | Number of Patients | Dosing Regimen | Overall Response Rate (ORR) | Complete Response (CR) | Median Duration of Response (DoR) | Reference |
|---|---|---|---|---|---|---|
| BELIEF Trial | 129 (120 evaluable) | 1000 mg/m² IV, Days 1-5 of 21-day cycle | 25.8% | 10.8% | 13.6 months | [2][3][10] |
| Phase II Study | 20 (PTCL) | 1000 mg/m² IV, Days 1-5 of 21-day cycle | 25% | Not Specified | Not Specified | [2] |
| Systematic Review | 144 (PTCL) | Various | 25.7% | 10.4% | 8.9 months |[11] |
Table 3: Common Adverse Events (All Grades) in Clinical Trials
| Adverse Event | Frequency | Reference |
|---|---|---|
| Nausea | 42.8% | [11] |
| Fatigue | 35% | [11] |
| Vomiting | 28.5% | [11] |
| Diarrhea | >50% | [12] |
| Anorexia | >50% |[12] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy and mechanism of this compound in hematological malignancy cell lines.
Cell Viability Assay (MTT/CCK-8)
This protocol determines the concentration of this compound that inhibits cell viability by 50% (IC50).
Methodology:
-
Cell Seeding: Seed hematological malignancy cells (e.g., HuT-78, Karpas-299) in a 96-well plate at a density of 1 x 10⁴ cells/well.[13] For suspension cells, ensure even distribution.
-
Drug Treatment: After allowing cells to adhere or recover (4-24 hours), treat them with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for 24, 48, or 72 hours.[13][14] Include a vehicle control (DMSO).
-
Reagent Incubation: Add 10-20 µL of MTT (5 mg/mL) or CCK-8 reagent to each well and incubate for 2-4 hours at 37°C.[14][15]
-
Signal Measurement:
-
For MTT: Add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 10 minutes.[14]
-
For CCK-8: No solubilization step is needed.
-
-
Data Acquisition: Measure the absorbance (Optical Density, OD) at the appropriate wavelength (e.g., 450 nm for CCK-8, 570 nm for MTT) using a microplate reader.[15][16]
-
Analysis: Calculate cell viability as (OD of treated sample / OD of control sample) x 100. Plot the viability against the drug concentration and use non-linear regression to determine the IC50 value.[17]
Apoptosis Assay (Annexin V & Propidium Iodide Staining)
This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis following this compound treatment.
Caption: Experimental workflow for the Annexin V / PI apoptosis assay.
Methodology:
-
Cell Culture and Treatment: Seed cells (e.g., 2 x 10⁵ cells/well in a 6-well plate) and treat with the desired concentration of this compound (typically the IC50 value) for 24-72 hours.[13][15]
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. Centrifuge the cell suspension at ~500 x g for 5 minutes.[18]
-
Washing: Discard the supernatant and wash the cell pellet twice with ice-cold PBS.[13][18]
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC (or another fluorophore) and Propidium Iodide (PI) according to the manufacturer's protocol (e.g., eBioscience™, BD Biosciences™).[13][15][17]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[18]
-
Flow Cytometry: Analyze the stained cells on a flow cytometer within one hour.[15][18]
-
Healthy cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
Western Blot for Histone Acetylation
This protocol is used to detect the increase in acetylated histones (e.g., Acetyl-Histone H3, Acetyl-Histone H4), a direct pharmacodynamic marker of HDAC inhibition.[6][19]
Caption: General experimental workflow for Western Blot analysis.
Methodology:
-
Cell Treatment & Lysis: Treat cells with this compound for a specified time (e.g., 24 hours).[19] Harvest cells and prepare whole-cell lysates using RIPA buffer or perform nuclear protein/histone extraction for a more specific analysis.[17][20][21]
-
Protein Quantification: Determine the protein concentration of each lysate using a Bradford or BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in SDS-PAGE loading buffer. Separate the proteins on a polyacrylamide gel.[20][21]
-
Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[20][21]
-
Blocking: Block the membrane for at least 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk in TBST) to prevent non-specific antibody binding.[20][21]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for an acetylated histone (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4) overnight at 4°C or for 2 hours at room temperature.[20] Include an antibody for a loading control (e.g., total Histone H3 or Actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[21]
-
Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[21]
Cell Cycle Analysis
This protocol uses propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) after this compound treatment.
Methodology:
-
Cell Treatment: Culture and treat cells with this compound as described in the apoptosis protocol (Section 4.2).
-
Harvesting and Fixation: Harvest the cells and wash once with PBS. Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet with PBS. Resuspend the cells in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) to prevent staining of double-stranded RNA.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples using a flow cytometer. The DNA content, measured by PI fluorescence, will be used to determine the percentage of cells in each phase of the cell cycle.[7] this compound often induces an accumulation of cells in the G2/M phase.[7]
Combination Therapies and Resistance Mechanisms
Combination Therapies: this compound's efficacy can be enhanced when used in combination with other anticancer agents. Studies have explored its use with standard chemotherapy regimens like CHOP (cyclophosphamide, doxorubicin, vincristine, and prednisone), where it was found to be well-tolerated.[10] It has also been investigated with other agents like cisplatin, doxorubicin, and zidovudine in various cancers.[22][23] The rationale is that this compound can sensitize cancer cells to the cytotoxic effects of other drugs, for instance, by downregulating DNA repair genes.[4][24]
Resistance Mechanisms: Despite its efficacy, resistance to this compound can develop. Key mechanisms include:
-
Upregulation of anti-apoptotic proteins: Cancer cells can increase the expression of proteins like BCL-2 and BCL-XL, which counteract the pro-apoptotic signals induced by this compound.[25]
-
Activation of compensatory signaling pathways: Survival pathways such as PI3K/AKT/mTOR and MAPK can be activated to overcome the cellular stress caused by HDAC inhibition.[25]
-
Epigenetic Plasticity: Cancer stem cells may survive treatment through reversible epigenetic changes, allowing them to repopulate the tumor after the drug is withdrawn.[25]
-
Increased drug efflux: Overexpression of drug efflux transporters can reduce the intracellular concentration of this compound.
Caption: Key mechanisms of resistance to this compound in cancer cells.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound in patients with refractory or relapsed peripheral T-cell lymphoma: a perspective review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Complete hematologic response in a patient with multiple pretreated angioimmunoblastic T‐cell lymphoma after this compound therapy followed by allogeneic stem cell transplantation: A case report - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. emedicine.medscape.com [emedicine.medscape.com]
- 6. Monitoring the effect of this compound in solid tumors by H4 acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Prolonging the Half-Life of Histone Deacetylase Inhibitor this compound via 50 nm Scale Liposomal Subcutaneous Delivery System for Peripheral T-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. This compound in combination with standard cyclophosphamide, doxorubicin, vincristine and prednisone as first-line treatment for patients with newly diagnosed peripheral T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
- 12. ashpublications.org [ashpublications.org]
- 13. Complexation of histone deacetylase inhibitor this compound to Cu(II) prevents premature metabolic inactivation in vitro and demonstrates potent anti-cancer activity in vitro and ex vivo in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. ijbs.com [ijbs.com]
- 16. researchgate.net [researchgate.net]
- 17. RETRACTED ARTICLE: this compound and panobinostat (HDACI): in vitro and in vivo studies in thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Inhibition of Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 21. spandidos-publications.com [spandidos-publications.com]
- 22. ashpublications.org [ashpublications.org]
- 23. A Phase I/II Trial of this compound in Combination with Cisplatin, Doxorubicin and Cyclophosphamide in Thymic Epithelial Tumors: A Clinical And Translational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Reversal of platinum drug resistance by the histone deacetylase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Mechanisms of resistance to histone deacetylase inhibitors in acute leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Belinostat Resistance in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments involving Belinostat resistance.
Troubleshooting Guides
This section addresses common issues observed during in vitro and in vivo experiments with this compound.
Issue 1: Cancer cell lines show increasing IC50 values to this compound over time.
-
Question: My cancer cell line, which was initially sensitive to this compound, is now showing a higher IC50 value. What are the potential mechanisms, and how can I investigate them?
-
Answer: Acquired resistance to this compound can be multifactorial. Here are the primary mechanisms to investigate:
-
Upregulation of Drug Efflux Pumps: Increased expression of multidrug resistance proteins like P-glycoprotein (MDR1/ABCB1) or ABCC2 can actively transport this compound out of the cell.[1][2]
-
Troubleshooting:
-
Gene Expression Analysis: Perform qRT-PCR or RNA-Seq to compare the mRNA levels of ABCB1 and ABCC2 in your resistant cells versus the parental (sensitive) line.
-
Protein Expression Analysis: Use Western blotting or flow cytometry to quantify the protein levels of P-glycoprotein and ABCC2.
-
Functional Assays: Utilize efflux pump inhibitors (e.g., verapamil for P-glycoprotein) in combination with this compound to see if sensitivity is restored.
-
-
-
Activation of Pro-Survival Signaling Pathways: Cancer cells can compensate for HDAC inhibition by activating pathways that promote survival, such as the MAPK/ERK or PI3K/AKT pathways.[1][3]
-
Troubleshooting:
-
Phospho-protein Analysis: Perform Western blotting for key phosphorylated proteins in these pathways (e.g., p-ERK, p-AKT) to assess their activation status in resistant versus parental cells.
-
Inhibitor Studies: Treat resistant cells with specific inhibitors of these pathways (e.g., a MEK inhibitor for the MAPK pathway) in combination with this compound to determine if this restores sensitivity.[4]
-
-
-
Alterations in Apoptotic Machinery: Resistant cells may upregulate anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL, Mcl-1) or downregulate pro-apoptotic proteins.[1][5]
-
Troubleshooting:
-
Expression Analysis: Use Western blotting or qPCR to assess the expression levels of key Bcl-2 family proteins.
-
Combination Therapy: Test the combination of this compound with Bcl-2 family inhibitors (e.g., Venetoclax for Bcl-2, or specific inhibitors for Bcl-xL and Mcl-1) to see if this induces apoptosis in resistant cells.[4][5]
-
-
-
Issue 2: this compound treatment fails to induce histone acetylation in resistant cells.
-
Question: I'm not observing an increase in acetylated histones (e.g., Ac-H3, Ac-H4) in my this compound-resistant cell line after treatment, unlike in the sensitive parental line. What could be the reason?
-
Answer: A lack of histone hyperacetylation upon this compound treatment in resistant cells is a key indicator of a specific resistance mechanism.[1]
-
Downregulation of Antiviral Response Pathways: Studies have shown that this compound-resistant T-cell lymphoma cells exhibit significantly decreased expression of key antiviral mediators like IRF1 and STAT1.[1] This downregulation is linked to the failure to induce histone acetylation.
-
Troubleshooting:
-
Expression Analysis: Perform Western blotting and qRT-PCR to measure the levels of STAT1 and IRF1 in your resistant and parental cell lines. A significant reduction in the resistant line is a strong indicator of this mechanism.[1]
-
Pathway Reactivation: Investigate methods to reactivate the IRF1/STAT1 pathway. For instance, treatment with interferons could potentially restore sensitivity.
-
-
-
Issue 3: In vivo xenograft model shows poor response to this compound, despite in vitro sensitivity.
-
Question: My in vitro experiments showed that a particular cancer cell line is sensitive to this compound, but the corresponding xenograft model in mice is not responding to treatment. What could be the issue?
-
Answer: Discrepancies between in vitro and in vivo results can arise from several factors related to the tumor microenvironment and drug pharmacokinetics.
-
Pharmacokinetics and Drug Delivery: this compound may not be reaching the tumor at a sufficient concentration or for a long enough duration.
-
Troubleshooting:
-
Pharmacokinetic Studies: If feasible, measure this compound concentrations in plasma and tumor tissue over time.
-
Dosing Schedule Optimization: Empirically test different dosing schedules (e.g., more frequent administration) as permitted by the drug's toxicity profile.
-
-
-
Tumor Microenvironment: The in vivo microenvironment can provide pro-survival signals that are absent in vitro, contributing to drug resistance.
-
Troubleshooting:
-
Immunohistochemistry (IHC): Analyze the expression of markers for hypoxia, angiogenesis, and immune cell infiltration in the tumors.
-
Combination Therapy: Consider combining this compound with agents that target the tumor microenvironment, such as anti-angiogenic drugs.[6]
-
-
-
Frequently Asked Questions (FAQs)
Q1: What are the known molecular pathways that confer resistance to this compound?
A1: Several signaling pathways have been implicated in this compound resistance:
-
IRF1/STAT1 Pathway: Downregulation of the Interferon Regulatory Factor 1 (IRF1) and Signal Transducer and Activator of Transcription 1 (STAT1) pathway has been observed in this compound-resistant T-cell lymphoma models.[1]
-
MAPK/ERK Pathway: Activation of the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway can promote cell survival and has been linked to resistance.[3][4] this compound has been shown to suppress this pathway, suggesting its potential to overcome resistance mechanisms reliant on MAPK signaling.[3]
-
PI3K/AKT/mTOR Pathway: This is a critical pro-survival pathway that can be upregulated in resistant cells to counteract the effects of HDAC inhibition.[4]
-
Apoptosis Regulation: Overexpression of anti-apoptotic proteins like Bcl-2, Bcl-xL, and Mcl-1 is a common resistance mechanism.[1][5]
Q2: Are there established biomarkers to predict sensitivity or resistance to this compound?
A2: Research has identified several potential biomarkers. While not yet clinically validated for universal use, they are valuable in a research context:
-
Gene Expression Signatures: The expression levels of genes such as ODC1, SKI, STAT1, and TYMS have shown a correlation with this compound sensitivity in a panel of cancer cell lines.[7]
-
Pathway Activation Status: The phosphorylation status of key proteins in the MAPK and PI3K pathways (e.g., p-ERK, p-AKT) could serve as a functional biomarker for resistance.[3]
-
Histone Acetylation Status: A lack of increase in histone acetylation following treatment can be a marker of resistance.[1]
Q3: What combination therapies have shown promise in overcoming this compound resistance?
A3: Combining this compound with other agents is a key strategy to overcome resistance:
-
Oncolytic Viruses: In HDAC inhibitor-resistant T-cell lymphoma, the oncolytic reovirus (Reolysin) has shown efficacy, both alone and in combination with this compound.[1] This is linked to the downregulation of antiviral pathways (STAT1/IRF1) in resistant cells, making them more vulnerable to viral infection.[1]
-
DNA Damaging Agents: Combination with cisplatin has demonstrated synergistic effects in platinum-resistant lung cancer cells.[2] this compound can increase the intracellular accumulation of cisplatin and inhibit DNA repair mechanisms.[2]
-
Targeted Pathway Inhibitors:
Q4: How can I generate a this compound-resistant cell line for my experiments?
A4: A standard method for generating a drug-resistant cell line is through continuous dose escalation:
-
Initial Treatment: Start by treating the parental cell line with a low concentration of this compound (e.g., at or below the IC20).
-
Dose Escalation: Once the cells have recovered and are proliferating, gradually increase the concentration of this compound in the culture medium.
-
Selection: This process selects for cells that can survive and proliferate in the presence of the drug.
-
Characterization: The resulting cell population should be periodically tested for its IC50 to this compound and compared to the parental line to confirm the resistant phenotype. It is also crucial to characterize the molecular changes in the resistant line.
Quantitative Data Summary
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | This compound IC50 (µM) | Reference |
| H2066 | Lung Squamous Cell Carcinoma | < 3 | [3] |
| SW900 | Lung Squamous Cell Carcinoma | < 3 | [3] |
| H2170 | Lung Squamous Cell Carcinoma | < 3 | [3] |
| Calu-1 | Lung Squamous Cell Carcinoma | < 3 | [3] |
| H520 | Lung Squamous Cell Carcinoma | < 3 | [3] |
| SK-MES-1 | Lung Squamous Cell Carcinoma | < 3 | [3] |
| ChaGo-k-1 | Lung Squamous Cell Carcinoma | > 3 | [3] |
| H596 | Lung Squamous Cell Carcinoma | > 3 | [3] |
| H226 | Lung Squamous Cell Carcinoma | > 3 | [3] |
| H358 | KRAS-mutant Lung Cancer | ~80 (for ~50% viability) | [8] |
| T238 | Thyroid Cancer | Resistant to Panobinostat, sensitive to this compound | [9] |
Table 2: Efficacy of this compound Combination Therapy in Resistant Models
| Cell Line Model | Resistance Mechanism | Combination Agent | Outcome | Reference |
| HuT-78R, Karpas-299R (T-cell Lymphoma) | Downregulated IRF1/STAT1 | Reolysin (Oncolytic Virus) | Enhanced anti-lymphoma activity and apoptosis | [1] |
| Cisplatin-Resistant NSCLC | Upregulated ABCC2, Enhanced DNA repair | Cisplatin | Synergistic cytotoxicity, increased cisplatin accumulation | [2] |
| Cisplatin-Resistant Lung SCC | Aberrant MAPK activation | Cisplatin | Synergistic cytotoxicity, inhibited ERK phosphorylation | [3] |
| IGROV1-R10 (Ovarian Cancer) | Overexpression of Mcl-1 | Mcl-1 Inhibition (siRNA) | Sensitized cells to this compound | [5] |
Experimental Protocols
Protocol 1: Generation of a this compound-Resistant T-Cell Lymphoma (TCL) Cell Line
-
Objective: To develop a TCL cell line with acquired resistance to this compound.
-
Methodology:
-
Culture parental TCL cells (e.g., HuT-78 or Karpas-299) in standard RPMI-1640 medium supplemented with 10% FBS.
-
Initiate treatment with a low concentration of this compound (e.g., starting at 50-100 nM).
-
Monitor cell viability using a Trypan Blue exclusion assay.
-
When cell viability returns to >80%, subculture the cells and double the concentration of this compound.
-
Repeat this dose-escalation process over several months until the cells can proliferate in the presence of a high concentration of this compound (e.g., >1 µM).
-
The resulting resistant cell line (e.g., HuT-78R) should be maintained in medium containing the selection concentration of this compound.
-
Confirm resistance by performing a cell viability assay (e.g., MTT) and comparing the IC50 of the resistant line to the parental line.[1]
-
Protocol 2: Assessing Synergistic Cytotoxicity of this compound and Cisplatin
-
Objective: To determine if this compound can sensitize cisplatin-resistant cells to cisplatin.
-
Methodology:
-
Seed cisplatin-resistant non-small cell lung cancer (NSCLC) cells in 96-well plates.
-
Treat the cells with a matrix of concentrations of this compound and cisplatin, both alone and in combination. A fixed ratio or a checkerboard layout can be used.
-
Incubate for 72 hours.
-
Assess cell viability using an MTT or similar proliferation assay.
-
Calculate the Combination Index (CI) using software like CompuSyn. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[2][3]
-
Visualizations
Caption: Key molecular pathways contributing to this compound resistance in cancer cells.
Caption: Experimental workflow for overcoming this compound resistance.
References
- 1. ashpublications.org [ashpublications.org]
- 2. Reversal of platinum drug resistance by the histone deacetylase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound exerts antitumor cytotoxicity through the ubiquitin‐proteasome pathway in lung squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of resistance to histone deacetylase inhibitors in acute leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The anticancer effect of the HDAC inhibitor this compound is enhanced by inhibitors of Bcl‐xL or Mcl‐1 in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is this compound used for? [synapse.patsnap.com]
- 7. Identification of predictive biomarkers for the histone deacetylase inhibitor this compound in a panel of human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Histone deacetylase inhibitor this compound regulates metabolic reprogramming in killing KRAS-mutant human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. RETRACTED ARTICLE: this compound and panobinostat (HDACI): in vitro and in vivo studies in thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]
Belinostat Off-Target Effects: A Technical Support Resource for Preclinical Researchers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the off-target effects of belinostat observed in preclinical models. The information is intended for researchers, scientists, and drug development professionals to anticipate and address potential experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target toxicities of this compound observed in preclinical animal models?
In preclinical studies involving rats and dogs, this compound has been associated with toxicities in several organ systems. The primary findings include effects on the cardiovascular, hematopoietic, gastrointestinal, and male reproductive systems.[1]
Q2: Have any cardiotoxic effects been reported in preclinical studies?
Yes, preclinical studies in rats and dogs have indicated potential cardiotoxicity. Observed effects include an increased heart rate, cardiomyopathy, and an increase in heart weight.[1] However, analysis of clinical data did not show a meaningful effect of this compound on cardiac repolarization.[1]
Q3: What hematological off-target effects should I be aware of when using this compound in my animal models?
This compound has been shown to cause hematological toxicities in preclinical models, specifically a reduction in both red blood cell (RBC) and white blood cell (WBC) counts.[1] Atrophy of lymphoid tissues has also been noted.[1]
Q4: Are there any reported gastrointestinal side effects in preclinical models?
Yes, gastrointestinal toxicities have been observed in both rats and dogs. These include vomiting and the presence of liquid feces.[1]
Q5: Has this compound shown any effects on the reproductive system in preclinical studies?
In male dogs, this compound administration has been linked to a reduction in the weight of the testes and epididymides, as well as immature testes, suggesting a potential for impaired fertility.[1]
Q6: Is there any evidence of genotoxicity with this compound?
This compound has tested positive for genotoxicity in a battery of genetic toxicology studies.[1]
Q7: Were any off-target effects observed in normal (non-cancerous) cells in vitro?
In cell culture studies, while this compound demonstrated cytotoxic activity against cancer cells, it also showed some level of cytotoxicity in normal cells.[1]
Troubleshooting Guide
Issue: I am observing unexpected cardiac abnormalities in my animal model treated with this compound.
Possible Cause: this compound has been associated with cardiotoxicity in preclinical models, including increased heart rate and cardiomyopathy.[1]
Suggested Action:
-
Monitor Cardiac Function: Implement regular monitoring of cardiac function in your study animals. This could include electrocardiogram (ECG) recordings to check for changes in heart rate and rhythm, and echocardiograms to assess cardiac structure and function.
-
Histopathological Analysis: At the end of the study, perform a thorough histopathological examination of the heart tissue to look for any signs of cardiomyopathy or other abnormalities.
-
Dose-Response Assessment: If not already part of your study design, consider including multiple dose groups to assess if the observed cardiac effects are dose-dependent.
Issue: My this compound-treated animals are showing signs of hematological abnormalities (e.g., anemia, leukopenia).
Possible Cause: this compound can cause a reduction in red and white blood cell counts.[1]
Suggested Action:
-
Regular Blood Monitoring: Perform complete blood counts (CBCs) at regular intervals throughout your study to monitor RBC, WBC, and platelet levels.
-
Flow Cytometry: For a more detailed analysis of leukocyte populations, consider using flow cytometry to identify effects on specific immune cell subsets.
-
Dose Adjustment: Depending on the severity of the hematological toxicity, you may need to consider adjusting the dose of this compound.
Quantitative Data from Preclinical Studies
The following tables summarize the key off-target effects of this compound observed in 24-week intravenous studies in rats and dogs.
Table 1: Summary of this compound Off-Target Effects in Rats (24-Week IV Study)
| Parameter | Doses Administered | Observed Effect |
| Cardiovascular | 10, 25, or 100 mg/kg | Increased heart weight, Cardiomyopathy[1] |
| Hematological | 10, 25, or 100 mg/kg | Reduced Red Blood Cells (RBCs), Reduced White Blood Cells (WBCs), Atrophy of lymphoid tissues[1] |
| Gastrointestinal | 10, 25, or 100 mg/kg | Liquid feces[1] |
Table 2: Summary of this compound Off-Target Effects in Dogs (24-Week IV Study)
| Parameter | Doses Administered | Observed Effect |
| Cardiovascular | 10, 25, or 50 mg/kg | Increased heart rate[1] |
| Hematological | 10, 25, or 50 mg/kg | Reduced Red Blood Cells (RBCs), Reduced White Blood Cells (WBCs), Atrophy of lymphoid tissues[1] |
| Gastrointestinal | 10, 25, or 50 mg/kg | Vomiting[1] |
| Male Reproductive | 10, 25, or 50 mg/kg | Reduced weight of testes and epididymides, Immature testes[1] |
Experimental Protocols
Below are generalized methodologies for key experiments to assess this compound's off-target effects, based on standard preclinical toxicology practices.
Cardiotoxicity Assessment in Rodents
-
Animal Model: Male and female Sprague-Dawley rats.
-
Dosing: Administer this compound intravenously via the tail vein for the specified duration (e.g., 24 weeks) at relevant dose levels (e.g., 10, 25, 100 mg/kg) and a vehicle control.
-
ECG Monitoring: Record electrocardiograms (ECGs) at baseline and at regular intervals during the study. Anesthetize animals lightly and place them on a heated pad to maintain body temperature. Attach subcutaneous electrodes to the limbs to record a standard Lead II ECG. Analyze recordings for heart rate, PR interval, QRS duration, and QT interval.
-
Echocardiography: Perform echocardiography at baseline and at the end of the study to assess cardiac structure and function. Use a high-frequency ultrasound system with a probe suitable for small animals. Measure left ventricular internal dimensions, wall thickness, fractional shortening, and ejection fraction.
-
Histopathology: At the termination of the study, euthanize the animals, and collect the hearts. Weigh the hearts and fix them in 10% neutral buffered formalin. Process the tissues, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E). A board-certified veterinary pathologist should examine the slides for any evidence of cardiomyopathy, inflammation, or other abnormalities.
Hematological Toxicity Assessment
-
Animal Model: Sprague-Dawley rats or Beagle dogs.
-
Dosing: Administer this compound intravenously as per the study design.
-
Blood Collection: Collect blood samples (e.g., from the tail vein in rats or cephalic vein in dogs) into EDTA-containing tubes at baseline and at regular time points throughout the study.
-
Complete Blood Count (CBC): Analyze the blood samples using a validated automated hematology analyzer to determine red blood cell (RBC) count, white blood cell (WBC) count, platelet count, hemoglobin concentration, hematocrit, and other relevant hematological parameters.
-
Leukocyte Differential: Perform a manual or automated leukocyte differential count to determine the percentages and absolute numbers of neutrophils, lymphocytes, monocytes, eosinophils, and basophils.
-
Bone Marrow Analysis: At necropsy, collect bone marrow samples (e.g., from the femur) to assess cellularity and morphology.
Visualizations
Caption: Overview of this compound's Preclinical Off-Target Toxicities.
Caption: General Workflow for Preclinical Toxicity Assessment of this compound.
References
Technical Support Center: Optimizing Belinostat Dosage to Minimize Toxicity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Belinostat. It offers troubleshooting guides and frequently asked questions (FAQs) to address specific experimental challenges, with a core focus on strategies to optimize dosage and minimize toxicity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a histone deacetylase (HDAC) inhibitor.[1][2][3] HDACs are enzymes that remove acetyl groups from histone and non-histone proteins, leading to a more condensed chromatin structure that represses gene transcription.[4][5] By inhibiting HDACs, this compound causes an accumulation of acetylated histones, resulting in a more relaxed chromatin state.[1][4][5] This promotes the expression of previously silenced genes, including tumor suppressor genes, which can induce cell cycle arrest, apoptosis (programmed cell death), and inhibit angiogenesis in cancer cells.[1][4][5]
Q2: What are the most common toxicities observed with this compound treatment?
The most frequently reported adverse effects in clinical studies include nausea, fatigue, fever, vomiting, anemia, and thrombocytopenia.[6][7][8] Other common side effects are diarrhea, constipation, peripheral edema, cough, and pruritus.[9] Laboratory abnormalities often seen are anemia, thrombocytopenia, elevated serum LDH concentrations, and hypokalemia.[9]
Q3: How should I adjust this compound dosage in response to hematologic toxicity in my experiments?
Monitoring complete blood counts weekly is crucial.[2][6] Dosage adjustments for thrombocytopenia and neutropenia should be based on the nadir (lowest) counts from the previous treatment cycle.[9][10] Before starting a new cycle, the absolute neutrophil count (ANC) should be ≥1,000/μL and the platelet count should be ≥50,000/μL.[10][11] If hematologic toxicity is observed, the dosage should be withheld until counts recover and then resumed at a reduced dose.[9] If severe hematologic toxicity recurs after two dosage reductions, discontinuation should be considered.[9][11]
Q4: What are the guidelines for dose modification in cases of non-hematologic toxicity?
For grade 3 or 4 non-hematologic toxicities, this compound administration should be withheld until the toxicity resolves to grade 2 or less.[9] Upon resumption, the dosage should be reduced by 25%.[9][11] If these severe toxicities recur after two dose reductions, discontinuing the treatment is recommended.[9][11] For prolonged (more than 7 days) grade 3 or 4 nausea, vomiting, or diarrhea that persists despite supportive care, the same dose reduction strategy applies.[9][11]
Q5: Are there specific considerations for subjects with hepatic or renal impairment?
Yes, dosage adjustments are necessary for subjects with moderate to severe hepatic or renal impairment. This compound is primarily metabolized in the liver.[6][7]
-
Hepatic Impairment: For moderate hepatic impairment (total bilirubin >1.5 to 3 times the upper limit of normal [ULN]), the dose should be reduced.[10] Use in severe hepatic impairment (total bilirubin >3 x ULN) should be avoided.[10]
-
Renal Impairment: For moderate renal impairment (creatinine clearance [CLcr] 30 to <60 mL/min), a dose reduction is recommended.[10] this compound should be avoided in patients with severe renal impairment (CLcr < 30 mL/min).[10]
Q6: Does a subject's genetic profile influence this compound dosage?
Yes, patients homozygous for the UGT1A1*28 allele metabolize this compound more slowly.[6][12] For these individuals, a reduced starting dose of 750 mg/m² is recommended to minimize the risk of toxicity.[9][11][12]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpectedly high cytotoxicity in a specific cell line. | The cell line may be particularly sensitive to HDAC inhibition. | Perform a dose-response curve to determine the IC50 value for that specific cell line. Start with a lower concentration range in subsequent experiments. |
| High incidence of animal mortality or severe weight loss in in vivo studies. | The dose may be too high for the specific animal model or strain. Toxicities can be more severe in certain species; for instance, rats have shown more severe toxicities than dogs at comparable dose levels.[13] | Reduce the administered dose. Monitor animals daily for signs of distress, weight loss, and other adverse effects. Refer to the dosage modification tables for hematologic and non-hematologic toxicities. |
| Inconsistent results in histone acetylation assays. | Timing of sample collection is critical. The half-life of this compound is short (approximately 1.1 hours).[14] | Collect samples at various time points after administration to capture the peak and duration of histone hyperacetylation, which can be sustained for 4 to 24 hours depending on the dose.[15] |
| Precipitation of the reconstituted this compound solution. | Improper reconstitution or storage. | Reconstitute each 500 mg vial with 9 mL of Sterile Water for Injection to a final concentration of 50 mg/mL.[6] The reconstituted solution can be stored at 15-25°C for up to 12 hours before further dilution.[9] For infusion, the reconstituted solution should be diluted in 250 mL of 0.9% sodium chloride injection.[9] |
Quantitative Data Summary
Table 1: Common Adverse Reactions with this compound
| Adverse Reaction | Frequency (%) |
| Nausea | 42%[9] |
| Fatigue | 37%[3] |
| Pyrexia (Fever) | 35%[3] |
| Vomiting | 29%[9] |
| Anemia | 32%[9] |
| Diarrhea | 23%[9] |
| Thrombocytopenia | 16%[9] |
Table 2: Dosage Modification for Hematologic Toxicities [9][10][11]
| Nadir Platelet Count | Nadir Absolute Neutrophil Count (ANC) | Dosage Modification |
| ≥25,000/mm³ | ≥500/mm³ | No change |
| Any value | <500/mm³ | Decrease dose by 25% (to 750 mg/m²) |
| <25,000/mm³ | Any value | Decrease dose by 25% (to 750 mg/m²) |
| Recurrence of nadir ANC <500/mm³ or platelet count <25,000/mm³ after two dose reductions results in discontinuation. |
Table 3: Dosage Modification for Other Conditions [10][11]
| Condition | Dosage Adjustment |
| Non-Hematologic Toxicity (Grade 3 or 4) | Decrease dose by 25% (to 750 mg/m²). Discontinue if it recurs after two reductions. |
| Homozygous for UGT1A1*28 Allele | Reduce starting dose to 750 mg/m². |
| Moderate Hepatic Impairment | Reduce dose to 500 mg/m². |
| Moderate Renal Impairment | Reduce dose to 500 mg/m². |
Experimental Protocols
1. In Vitro Cell Proliferation (MTT) Assay
This protocol is adapted from methodologies used to assess the antiproliferative effects of this compound.[16]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000 cells/well in 250 µL of complete medium.
-
Adherence: Allow cells to adhere for 24 hours in a humidified incubator at 37°C and 5% CO₂.
-
Treatment: Expose cells to a range of this compound concentrations (e.g., 25 nM to 1000 nM) for 48 hours. Include a vehicle control (e.g., PBS).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Add 100 µL of solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.
2. Apoptosis Assessment (Annexin V/Propidium Iodide Staining)
This method quantifies early and late apoptotic cells following this compound treatment.[17]
-
Treatment: Treat cells with the desired concentrations of this compound for a specified time (e.g., 30 hours).
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
-
Analysis: Quantify the percentage of cells in each quadrant.
3. Western Blot for Histone Acetylation and Protein Expression
This protocol allows for the detection of changes in protein levels and post-translational modifications, such as histone acetylation, induced by this compound.[16][17]
-
Treatment and Lysis: Treat cells with this compound for the desired time (e.g., 24 hours). Lyse the cells using an appropriate lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., acetylated-Histone H3, acetylated-Histone H4, p21, survivin, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities relative to the loading control.
Visualizations: Pathways and Workflows
Caption: General mechanism of action of this compound as an HDAC inhibitor.
Caption: this compound-induced apoptosis via the TGF-β signaling pathway.
Caption: Experimental workflow for assessing this compound-induced apoptosis.
References
- 1. This compound | C15H14N2O4S | CID 6918638 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. bccancer.bc.ca [bccancer.bc.ca]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. What is this compound used for? [synapse.patsnap.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Hematologic toxicity is rare in relapsed patients treated with this compound: a systematic review of this compound toxicity and safety in peripheral T-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oncologynewscentral.com [oncologynewscentral.com]
- 10. Beleodaq® (this compound) for injection - for Healthcare Professionals (HCPs) [beleodaq.com]
- 11. reference.medscape.com [reference.medscape.com]
- 12. drugs.com [drugs.com]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. This compound (Beleodaq) | Davis’s Drug Guide [nursing.unboundmedicine.com]
- 15. A phase 1 pharmacokinetic and pharmacodynamic study of the histone deacetylase inhibitor this compound in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Experimental in vivo and in vitro treatment with a new histone deacetylase inhibitor this compound inhibits the growth of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. RETRACTED ARTICLE: this compound and panobinostat (HDACI): in vitro and in vivo studies in thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Belinostat solubility and stability in vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Belinostat in vitro.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during in vitro experiments with this compound.
Q1: My this compound powder won't dissolve in aqueous buffers. What should I do?
A1: this compound has low solubility in aqueous solutions. It is recommended to first prepare a concentrated stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO) or ethanol.[1] For cell culture experiments, the final concentration of DMSO should generally be kept low (e.g., ≤ 0.1%) to avoid solvent-induced cytotoxicity.[2]
Q2: I see precipitation in my cell culture medium after adding the this compound stock solution. How can I prevent this?
A2: Precipitation upon addition to aqueous media can occur if the final concentration of this compound exceeds its solubility limit in the medium or if the DMSO concentration is too high. To address this:
-
Ensure Proper Mixing: Add the this compound stock solution to the culture medium drop-wise while gently vortexing or swirling to ensure rapid and even dispersion.
-
Use Pre-warmed Media: Adding the stock solution to pre-warmed culture media (37°C) can sometimes help maintain solubility.
-
Lower Final Concentration: If precipitation persists, you may need to work with a lower final concentration of this compound.
-
Check DMSO Concentration: Ensure the final DMSO concentration in your culture medium is not causing the compound to crash out. If necessary, prepare a more concentrated initial stock solution to minimize the volume added to your media.
Q3: How should I store my this compound powder and stock solutions to ensure stability?
A3: Proper storage is crucial for maintaining the integrity of this compound.
-
Powder: Store the lyophilized powder at -20°C for long-term storage (up to 3 years).[3] For shorter periods, it can be stored at room temperature (20°C to 25°C).[4][5]
-
Stock Solutions: Aliquot your stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[3]
Q4: I am concerned about the stability of this compound in my experimental conditions. What factors can cause degradation?
A4: this compound is known to be sensitive to certain conditions. Studies have shown that it is susceptible to degradation under acidic, basic, and oxidative stress.[6][7][8] It is relatively stable under thermal and neutral pH conditions.[7] To minimize degradation, prepare fresh dilutions in your final assay buffer or culture medium immediately before use and avoid prolonged exposure to harsh pH or oxidizing agents.
Q5: What are the primary degradation products of this compound?
A5: Under stress conditions, this compound can degrade into several products. The major degradation products are typically formed under basic stress conditions, with another common product observed under general hydrolytic (acidic, alkaline, and oxidative) stress.[7] Impurities can also arise from the synthesis process, including unreacted intermediates and residual solvents.[9]
Data Summary Tables
Table 1: Solubility of this compound
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| DMSO | 31.84 - 100 | ~100 - 314.12 | Hygroscopic DMSO can reduce solubility; use fresh solvent.[1][3][10] Ultrasonic agitation may be needed.[1][10] |
| Ethanol | 25 - 31.84 | ~78.53 - 100 | Ultrasonic agitation and warming to 60°C may be required.[1] |
| Aqueous Media | Low | Low | Amorphous solid dispersions can enhance solubility in simulated gastric and intestinal fluids.[11] |
Table 2: Storage and Stability of this compound
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | 3 years | Long-term storage.[3] |
| Powder | Room Temperature (20-25°C) | Short-term | Retain in original packaging.[4][5] |
| Stock Solution in DMSO | -80°C | 1 year | Aliquot to avoid freeze-thaw cycles.[3] |
| Stock Solution in DMSO | -20°C | 1 month | Aliquot to avoid freeze-thaw cycles.[3] |
| Reconstituted Aqueous Solution (50 mg/mL) | Room Temperature (15-25°C) | Up to 12 hours | For immediate use or further dilution.[4][12][13] |
| Diluted Infusion Solution (in 0.9% NaCl) | Room Temperature (15-25°C) | Up to 36 hours | Includes infusion time.[4][13] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 100 mM).
-
Dissolution: Vortex the solution thoroughly. If necessary, use an ultrasonic bath to aid dissolution.[1][10]
-
Aliquoting and Storage: Aliquot the stock solution into single-use, light-protected tubes. Store at -80°C for long-term storage.[3]
Protocol 2: In Vitro Cytotoxicity Assay (Clonogenic Assay)
-
Cell Seeding: Plate cells in 25 cm² flasks at a density of 8 x 10⁴ cells per flask and allow them to attach and grow for 48 hours.[10]
-
Drug Treatment: Prepare serial dilutions of this compound from your stock solution in the appropriate cell culture medium. Treat the cells with a range of concentrations (e.g., 0.016 to 10 µM) for 24 hours.[10]
-
Cell Harvesting: After 24 hours, remove the drug-containing medium. Wash the cells with PBS, then detach them using trypsin/EDTA.[10]
-
Re-plating: Neutralize the trypsin, resuspend the cells in fresh medium, and count the cells from the untreated control flask.
-
Colony Formation: Plate a specific number of cells (e.g., 500-2000 cells/dish, depending on the cell line) into 6-cm Petri dishes.[10]
-
Incubation: Incubate the dishes for 10–15 days at 37°C to allow for colony formation.[3]
-
Staining and Counting: Wash the colonies with PBS, fix them with methanol, and stain with crystal violet. Count the colonies containing ≥50 cells.[3]
-
Analysis: Express sensitivity as the IC50 value, which is the concentration of this compound required to reduce the number of colonies by 50% compared to the untreated control.[3]
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Autophagy | HDAC | TargetMol [targetmol.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Beleodaq® (this compound) for injection - for Healthcare Professionals (HCPs) [beleodaq.com]
- 5. Beleodaq (this compound for Injection for Intravenous Use): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. veeprho.com [veeprho.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. oncologynewscentral.com [oncologynewscentral.com]
Technical Support Center: Managing Adverse Effects of Belinostat in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Belinostat in animal studies. The information is designed to help manage and mitigate potential adverse effects, ensuring the welfare of animal subjects and the integrity of experimental data.
Frequently Asked Questions (FAQs)
Q1: What are the most common adverse effects of this compound observed in animal studies?
A1: Based on preclinical toxicology studies in rats and dogs, the most frequently observed this compound-related toxicities affect the following organ systems:
-
Hematopoietic/Lymphocytic System: Reduced red and white blood cell counts, and atrophy of lymphoid tissues.[1]
-
Gastrointestinal (GI) Tract: Vomiting and liquid feces.[1]
-
Cardiovascular System: Increased heart rate and cardiomyopathy.[1]
-
Male Reproductive System: Reduced weight of testes and epididymides, and immature testes.[1]
-
Injection Site Reactions: Local irritation at the site of administration.[1]
Q2: What is the mechanism of action of this compound that leads to these adverse effects?
A2: this compound is a histone deacetylase (HDAC) inhibitor.[1] By inhibiting HDACs, it causes an accumulation of acetylated histones and other proteins, leading to cell cycle arrest and apoptosis (programmed cell death) in cancer cells.[1] However, this cytotoxic activity is not entirely specific to cancer cells and can also affect normal, rapidly dividing cells, which is the underlying cause of many of the observed toxicities, particularly in the hematopoietic and gastrointestinal systems.[1]
Q3: Are there established dose levels of this compound used in animal toxicity studies?
A3: Yes, intravenous studies in rats have used doses of 10, 25, or 100 mg/kg, while studies in dogs have used 10, 25, or 50 mg/kg.[1] It's important to note that rats experienced more severe toxicities at lower relative doses compared to dogs.[1] For intraperitoneal administration in mouse xenograft models, a dose of 100 mg/kg/injection, 5 days a week for 3 weeks has been used.
Q4: What supportive care measures can be implemented to manage gastrointestinal toxicity?
A4: For gastrointestinal toxicities such as diarrhea and vomiting, supportive care is crucial to maintain the animal's health and well-being. While specific protocols for this compound in animals are not extensively detailed in the literature, principles from general chemotherapy-induced toxicity management can be applied. This includes:
-
Fluid and Electrolyte Balance: Administer subcutaneous or intravenous fluids to prevent dehydration.
-
Antiemetic and Antidiarrheal Therapy: The use of antiemetic and antidiarrheal medications may be necessary.[2] Loperamide is a commonly used antidiarrheal in clinical settings for chemotherapy-induced diarrhea.[3]
-
Dietary Modification: Provide highly palatable and easily digestible food to encourage eating.
Q5: How should hematological toxicities like anemia and thrombocytopenia be managed in animal studies?
A5: Management of hematological toxicities is critical and should be guided by regular monitoring.
-
Monitoring: Perform complete blood counts (CBCs) weekly to monitor for thrombocytopenia, leukopenia (neutropenia and lymphopenia), and anemia.[4]
-
Supportive Care for Anemia: In cases of severe anemia, blood transfusions may be considered. The use of erythropoiesis-stimulating agents (ESAs) can also be explored to stimulate red blood cell production.[5][6][7] Stem cell factor (SCF) has shown potential in preventing chemotherapy-induced anemia in mice.[8]
-
Management of Thrombocytopenia: For severe thrombocytopenia, platelet transfusions may be necessary to control bleeding.[7][9] In clinical settings, if the platelet count drops below a certain threshold (e.g., 25,000/μL), a dose reduction of this compound is recommended upon recovery.[2][10]
Troubleshooting Guides
Issue 1: Unexpectedly Severe Weight Loss and Dehydration
-
Potential Cause: Severe gastrointestinal toxicity (vomiting, diarrhea) leading to reduced food and water intake and fluid loss.
-
Troubleshooting Steps:
-
Assess Dehydration: Gently pinch the skin over the back. If it is slow to return to its normal position, the animal is likely dehydrated.
-
Administer Fluids: Provide subcutaneous or intravenous fluids (e.g., 0.9% saline or Lactated Ringer's solution) to rehydrate the animal. The volume and frequency should be determined in consultation with a veterinarian.
-
Nutritional Support: Offer highly palatable, soft, and energy-dense food. If the animal is not eating, consider gavage feeding with a liquid diet after appropriate training and under ethical guidelines.
-
Administer Antiemetics/Antidiarrheals: If vomiting or diarrhea is observed, administer appropriate medications as prescribed by a veterinarian.
-
Dose Modification: If severe symptoms persist, consider reducing the dose of this compound in subsequent cycles.[2]
-
Issue 2: Signs of Bleeding or Spontaneous Bruising
-
Potential Cause: Severe thrombocytopenia (low platelet count).
-
Troubleshooting Steps:
-
Immediate Blood Collection: Collect a blood sample for a complete blood count (CBC) to confirm the platelet count.
-
Platelet Transfusion: If the platelet count is critically low and there are signs of bleeding, a platelet transfusion may be necessary. This is a specialized procedure and should be performed by trained personnel.
-
Dose Interruption and Reduction: Immediately interrupt this compound treatment. Once the platelet count recovers to a safe level (e.g., ≥50,000/μL in a clinical setting), consider resuming treatment at a reduced dose.[10]
-
Avoid Trauma: House the animal in a cage with minimal potential for injury and handle it with extreme care to prevent bleeding.
-
Issue 3: Lethargy, Pale Mucous Membranes, and Increased Respiratory Rate
-
Potential Cause: Severe anemia (low red blood cell count).
-
Troubleshooting Steps:
-
Confirm with CBC: Perform a CBC to determine the hematocrit and hemoglobin levels.
-
Blood Transfusion: For severe, symptomatic anemia, a red blood cell transfusion may be required.
-
Erythropoiesis-Stimulating Agents (ESAs): Consider the use of ESAs to stimulate red blood cell production for managing chronic anemia during the study.[6]
-
Dose Modification: Interrupt this compound administration until the anemia resolves to a milder grade. Consider a dose reduction for subsequent cycles.
-
Quantitative Data Summary
Table 1: this compound-Related Toxicities in Rats and Dogs (24-week intravenous studies) [1]
| Organ System | Observed Toxicities | Species |
| Heart | Increased heart rate, cardiomyopathy, increased weight | Rats, Dogs |
| Hematopoietic/Lymphocytic | Reduced RBCs and WBCs, atrophy of lymphoid tissues | Rats, Dogs |
| Gastrointestinal Tract | Vomiting, liquid feces | Rats, Dogs |
| Male Reproductive System | Reduced weight of testes and epididymides, immature testes | Rats, Dogs |
| Injection Site | Local reactions | Rats, Dogs |
Table 2: Dose Levels in Preclinical Toxicology Studies [1]
| Species | Route | Dose |
| Rat | Intravenous | 10, 25, 100 mg/kg |
| Dog | Intravenous | 10, 25, 50 mg/kg |
| Mouse | Intraperitoneal | 100 mg/kg (in a xenograft model) |
Key Experimental Protocols
Protocol 1: Complete Blood Count (CBC) for Hematological Monitoring
-
Blood Collection:
-
Anesthetize the animal (e.g., with isoflurane).
-
Collect approximately 200 µL of blood via retro-orbital puncture or other approved method into a tube coated with EDTA to prevent clotting.
-
Immediately mix the sample gently by inversion.
-
-
Sample Analysis:
-
Analyze the sample within 2 hours of collection for the most accurate results. If immediate analysis is not possible, store the sample at 2-8°C for up to 24 hours.
-
Use an automated hematology analyzer calibrated for the specific animal species to determine red blood cell count, white blood cell count, platelet count, hemoglobin, and hematocrit.
-
Ensure the sample is free of clots and hemolysis before analysis.
-
Protocol 2: Serum Chemistry for Organ Function Assessment
-
Blood Collection and Processing:
-
Collect blood into a serum separator tube.
-
Allow the blood to clot for approximately 20-30 minutes at room temperature.
-
Centrifuge the sample at 1,000-2,000 x g for 10 minutes to separate the serum.
-
Carefully pipette the serum into a clean microcentrifuge tube.
-
-
Analysis:
-
Use an automated clinical chemistry analyzer to measure key parameters indicative of liver function (e.g., ALT, AST, total bilirubin) and kidney function (e.g., BUN, creatinine).
-
Protocol 3: Electrocardiogram (ECG) for Cardiac Monitoring
-
Animal Preparation:
-
Anesthetize the animal (e.g., with isoflurane). Anesthesia can affect ECG parameters, so consistency across all animals and time points is crucial.
-
Place the animal in a prone position on a non-conductive surface.
-
-
Electrode Placement:
-
Attach subcutaneous needle electrodes or non-invasive paw electrodes for a standard Lead II configuration (Right arm, Left leg, and a ground on the Right leg).
-
-
Data Acquisition:
-
Connect the electrodes to an ECG amplifier and recording system.
-
Record the ECG for a sufficient duration to obtain a stable and clear tracing (e.g., 1-2 minutes).
-
-
Analysis:
-
Analyze the ECG waveform to determine heart rate, PR interval, QRS duration, and QT interval. The QT interval should be corrected for heart rate (QTc) using a species-appropriate formula.
-
Visualizations
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. oncologynewscentral.com [oncologynewscentral.com]
- 3. Chemotherapy-Induced Diarrhea: Options for Treatment and Prevention [jhoponline.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. The Role of Supportive Care in Managing Chemotherapy-Induced Anemia | Oncohema Key [oncohemakey.com]
- 6. cancernetwork.com [cancernetwork.com]
- 7. Supportive Care in the Oncology Setting - Journal of Oncology Navigation & Survivorship [jons-online.com]
- 8. Prevention of chemotherapy-induced anemia and thrombocytopenia by constant administration of stem cell factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Drug-induced thrombocytopenia: pathogenesis, evaluation, and management - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound for Relapsed or Refractory Peripheral T-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Belinostat Drug Interactions: A Technical Support Center for Researchers
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding Belinostat drug interactions. The following troubleshooting guides and FAQs are designed to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway for this compound?
This compound is predominantly metabolized in the liver through glucuronidation, a phase II metabolic reaction. The primary enzyme responsible for this process is UDP-glucuronosyltransferase 1A1 (UGT1A1), which accounts for the metabolism of 80-90% of the drug.[1][2] Minor metabolic pathways involve cytochrome P450 (CYP) enzymes, specifically CYP2A6, CYP2C9, and CYP3A4, which lead to the formation of this compound amide and this compound acid.[1][3]
Q2: Why is UGT1A1 genotype important when working with this compound?
Genetic variations in the UGT1A1 gene can significantly impact this compound metabolism and lead to increased drug exposure and toxicity.[1][4] Individuals with reduced UGT1A1 activity, particularly those homozygous for the UGT1A128 allele, metabolize this compound more slowly.[1][5] This can result in higher plasma concentrations of the drug, increasing the risk of adverse effects such as neutropenia and thrombocytopenia.[1][6] The FDA-approved label for this compound recommends a 25% dose reduction for patients known to be homozygous for the UGT1A128 allele.[1] Some studies suggest that the UGT1A1*60 allele may also lead to increased this compound exposure.[6][7]
Q3: What are the key drug interactions to consider with this compound?
The most critical drug interactions involve compounds that inhibit or induce the UGT1A1 enzyme.
-
UGT1A1 Inhibitors: Co-administration of strong UGT1A1 inhibitors should be avoided as they can significantly increase this compound plasma concentrations, raising the risk of toxicity.[1][3] Examples of strong UGT1A1 inhibitors include atazanavir, indinavir, ketoconazole, and nilotinib.[1][8]
-
UGT1A1 Inducers: Conversely, co-administration with UGT1A1 inducers may decrease this compound's efficacy by accelerating its metabolism. Examples of UGT1A1 inducers include carbamazepine, phenobarbital, phenytoin, and rifampin.[9]
Q4: Does this compound itself inhibit or induce metabolizing enzymes?
In vitro studies have shown that this compound and its metabolites can inhibit CYP2C8 and CYP2C9.[2][3] However, a clinical study with the CYP2C9 substrate warfarin did not show a clinically significant interaction.[10] This suggests that while there is a potential for interaction, it may not always be clinically relevant. Researchers should still exercise caution when co-administering this compound with drugs that are sensitive substrates of CYP2C8 or CYP2C9.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Higher than expected this compound levels in in-vitro or in-vivo experiments. | Presence of a UGT1A1 inhibitor in the experimental system or in co-administered medication. | 1. Review all components of the experimental medium or co-administered drugs for known UGT1A1 inhibitors. 2. If a UGT1A1 inhibitor is present, consider removing it or using a lower concentration of this compound. 3. For in-vivo studies, consider genotyping the animal model for UGT1A1 polymorphisms. |
| Lower than expected this compound efficacy in an in-vivo model. | Co-administration of a UGT1A1 inducer. | 1. Review all co-administered drugs for known UGT1A1 inducers. 2. If a UGT1A1 inducer is present, consider removing it or increasing the this compound dose, with careful monitoring for toxicity. |
| Unexpected toxicity when combining this compound with another drug. | 1. Inhibition of CYP2C8 or CYP2C9 by this compound, leading to increased levels of the co-administered drug. 2. Pharmacodynamic interactions. | 1. Check if the co-administered drug is a substrate of CYP2C8 or CYP2C9. 2. If so, consider reducing the dose of the co-administered drug. 3. Evaluate the known mechanisms of action of both drugs to identify potential pharmacodynamic interactions. |
Quantitative Data on this compound Drug Interactions
The following table summarizes available quantitative data on this compound drug interactions. It is important to note that clinical data on the magnitude of interaction with strong UGT1A1 inhibitors is limited.
| Interacting Agent | Effect on this compound | Quantitative Data | Source |
| UGT1A128/28 Genotype | Increased this compound exposure | A 33% dose reduction is proposed for patients with impaired UGT1A1 metabolism based on population pharmacokinetic modeling. | [2][5] |
| Irinotecan (SN-38) | This compound inhibits SN-38 glucuronidation (in vitro) | At 200 µmol/L, this compound decreased the Vmax and CLint of SN-38 glucuronidation by UGT1A1 by approximately 81% and 81%, respectively. | [3] |
| Copper (II) | Increased in vitro half-life | The in vitro half-life of this compound in human liver microsomes increased from ~24 minutes to ~60 minutes when complexed with copper. | [11] |
| Warfarin (CYP2C9 substrate) | No significant clinical effect | Co-administration of this compound (1,000 mg/m²) and warfarin (5 mg) did not lead to a clinically relevant increase in the AUC or Cmax of R- or S-warfarin. | [10] |
Experimental Protocols
In Vitro Assessment of UGT1A1-Mediated this compound Metabolism
This protocol provides a general framework for assessing the metabolism of this compound by UGT1A1 in vitro.
1. Materials:
-
This compound
-
Human liver microsomes (HLMs) or recombinant human UGT1A1 enzyme
-
UDP-glucuronic acid (UDPGA)
-
Alamethicin
-
Magnesium chloride (MgCl₂)
-
Tris-HCl buffer (pH 7.4)
-
Acetonitrile
-
Formic acid
-
LC-MS/MS system
2. Methods:
-
Prepare Incubation Mixtures: In a microcentrifuge tube, combine Tris-HCl buffer, MgCl₂, and alamethicin (if using HLMs). Add the HLM or recombinant UGT1A1 enzyme.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate Reaction: Add this compound to the mixture to start the reaction.
-
Add Cofactor: Add UDPGA to the mixture. The final volume should be consistent across all samples.
-
Incubation: Incubate at 37°C for a specified time (e.g., 60 minutes).
-
Terminate Reaction: Stop the reaction by adding an equal volume of cold acetonitrile containing an internal standard.
-
Protein Precipitation: Vortex the samples and centrifuge at high speed to precipitate the protein.
-
Sample Analysis: Transfer the supernatant to a new tube and analyze the formation of this compound glucuronide using a validated LC-MS/MS method.
3. Data Analysis:
-
Calculate the rate of metabolite formation.
-
For inhibition studies, include various concentrations of the test inhibitor and calculate the IC50 value.
Visualizations
Caption: Metabolic pathways of this compound and points of drug interaction.
Caption: Workflow for in vitro this compound metabolism assay.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. A population pharmacokinetic/toxicity model for the reduction of platelets during a 48-h continuous intravenous infusion of the histone deacetylase inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combined use of irinotecan with histone deacetylase inhibitor this compound could cause severe toxicity by inhibiting SN-38 glucuronidation via UGT1A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A population pharmacokinetic/toxicity model for the reduction of platelets during a 48-h continuous intravenous infusion of the histone deacetylase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. UGT genotyping in this compound dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glucuronidation by UGT1A1 Is the Dominant Pathway of the Metabolic Disposition of this compound in Liver Cancer Patients | PLOS One [journals.plos.org]
- 7. Pharmacokinetics, metabolism, and excretion of (14)C-labeled this compound in patients with recurrent or progressive malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound: Uses, Interactions, and Clinical Data [minicule.com]
- 9. UGT Inhibition | Evotec [evotec.com]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. Complexation of histone deacetylase inhibitor this compound to Cu(II) prevents premature metabolic inactivation in vitro and demonstrates potent anti-cancer activity in vitro and ex vivo in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Belinostat Efficacy in Solid Tumor Models
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the histone deacetylase (HDAC) inhibitor, belinostat, in solid tumor models. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a pan-HDAC inhibitor, meaning it broadly inhibits the activity of class I, II, and IV histone deacetylases.[1] HDACs remove acetyl groups from histone and non-histone proteins. By inhibiting HDACs, this compound leads to an accumulation of acetylated histones, resulting in a more relaxed chromatin structure. This promotes the transcription of otherwise silenced genes, including tumor suppressor genes like p21, which can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[2][3]
Q2: In which solid tumor cell lines has this compound shown in vitro activity?
A2: this compound has demonstrated growth-inhibitory effects across a range of solid tumor cell lines. The half-maximal inhibitory concentration (IC50) values vary between cell types. Please refer to Table 1 for a summary of reported IC50 values.
Q3: Why is my solid tumor cell line of interest showing resistance to this compound monotherapy?
A3: Resistance to this compound, and HDAC inhibitors in general, can arise from several mechanisms. These include:
-
Increased expression of anti-apoptotic proteins: High levels of proteins like Bcl-2 and Bcl-xL can counteract the pro-apoptotic signals induced by this compound.[4][5]
-
Activation of pro-survival signaling pathways: Constitutive activation of pathways such as MAPK/ERK and PI3K/Akt can promote cell survival, overriding the inhibitory effects of this compound.[4]
-
Alterations in HDAC expression: Changes in the expression levels of specific HDAC isoforms may reduce the overall sensitivity to pan-HDAC inhibition.[4]
-
Increased drug efflux: Overexpression of multidrug resistance proteins like P-glycoprotein can pump this compound out of the cell, reducing its intracellular concentration.[4]
Q4: What is the rationale for combining this compound with other anti-cancer agents?
A4: The goal of combination therapy is to achieve synergistic or additive anti-tumor effects, overcome resistance, and potentially reduce toxicity by using lower doses of each agent. This compound has been shown to:
-
Enhance the efficacy of DNA-damaging agents (e.g., carboplatin, doxorubicin): By relaxing chromatin structure, this compound may increase the accessibility of DNA to these agents. It can also downregulate DNA repair proteins, making cancer cells more vulnerable.[2]
-
Restore sensitivity to retinoids (e.g., 13-cis-retinoic acid): In some cancers, the retinoic acid receptor beta (RARβ) gene is silenced. HDAC inhibitors can re-express RARβ, restoring the cells' sensitivity to retinoid-induced differentiation and apoptosis.[6][7]
-
Synergize with taxanes (e.g., paclitaxel): Preclinical data suggest a synergistic effect, potentially through enhanced tubulin acetylation.[8][9]
-
Boost the effect of immunotherapy (e.g., checkpoint inhibitors): this compound can modulate the tumor microenvironment, enhancing T-cell-mediated cytotoxicity and improving the efficacy of agents like anti-CTLA-4 antibodies.[10][11]
Troubleshooting Guide
| Issue Encountered | Possible Cause(s) | Suggested Solution(s) |
| No significant increase in histone acetylation (e.g., H3, H4) after this compound treatment in vitro. | 1. Incorrect drug concentration: The concentration may be too low for the specific cell line. 2. Short incubation time: The duration of treatment may be insufficient to observe changes. 3. Suboptimal antibody for Western blot: The antibody may not be sensitive or specific enough. 4. Cell line resistance: The cell line may have intrinsic resistance mechanisms. | 1. Perform a dose-response experiment (e.g., 0.1 µM to 10 µM) to determine the optimal concentration. 2. Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours). Peak acetylation is often seen within a few hours.[12] 3. Validate your acetyl-histone antibody with a positive control (e.g., another HDAC inhibitor like TSA or SAHA). 4. Assess the expression of key resistance-associated proteins (e.g., Bcl-2, p-Akt). |
| Lack of synergistic effect when combining this compound with another agent. | 1. Suboptimal dosing schedule: The sequence and timing of drug administration are critical. 2. Inappropriate drug ratio: The concentration ratio of the two drugs may not be in the synergistic range. 3. Cell line-specific mechanisms: The targeted pathways for synergy may not be active or relevant in your chosen cell line. | 1. Preclinical data suggest that pre-treatment with this compound for 24-48 hours before adding a cytotoxic agent can enhance synergy.[13] 2. Use the median-effect analysis method (Chou-Talalay) to systematically test different drug ratios and determine if the combination is synergistic, additive, or antagonistic. 3. Confirm that the molecular targets of both drugs are expressed and functional in your cell line (e.g., for retinoid combinations, confirm RARβ expression or its re-expression after this compound treatment). |
| High toxicity or animal death observed in in vivo xenograft studies. | 1. Dose is too high for the chosen animal model. 2. Drug formulation or administration issues: The vehicle may be causing toxicity, or the administration route may not be optimal. 3. Overlapping toxicities in combination studies. | 1. Perform a maximum tolerated dose (MTD) study for this compound as a single agent in your specific mouse strain before proceeding with efficacy studies. Doses of 10-40 mg/kg/day via intraperitoneal (i.p.) injection have been used in mice.[14] 2. Ensure the vehicle is well-tolerated. For this compound, formulations in DMSO may be used for in vitro studies, but appropriate vehicles for in vivo use should be carefully selected. 3. Review the known toxicity profiles of both agents. Consider a dose-reduction or staggered administration schedule for the combination. |
| Inconsistent tumor growth inhibition in vivo. | 1. Variability in tumor implantation or size at the start of treatment. 2. Pharmacokinetic/pharmacodynamic (PK/PD) issues: this compound has a short half-life. The dosing schedule may not be maintaining sufficient drug exposure in the tumor. 3. Lack of biomarker response: The drug may not be reaching the target and engaging it effectively. | 1. Ensure consistent tumor cell implantation technique. Start treatment when tumors have reached a uniform, pre-defined size (e.g., 5 mm in diameter).[10] 2. A daily dosing schedule (e.g., 5 days on, 2 days off) is often used to maintain exposure.[15] 3. Monitor a target engagement biomarker, such as histone H4 acetylation, in tumor tissue to confirm biological activity.[12] A threshold plasma concentration of >1,000 ng/mL has been correlated with H4 acetylation in vivo.[12] |
Quantitative Data Summary
Table 1: In Vitro IC50 Values of this compound in Solid Tumor Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay Type |
| A2780 | Ovarian | 0.2 - 0.66 | Not Specified |
| HCT116 | Colon | 0.2 - 0.66 | Not Specified |
| HT29 | Colon | 0.2 - 0.66 | Not Specified |
| CALU-3 | Lung | 0.2 - 0.66 | Not Specified |
| MCF7 | Breast | 0.2 - 0.66 | Not Specified |
| PC3 | Prostate | 0.5 - 2.5 | Not Specified |
| Hepa129 | Hepatocellular Carcinoma | ~0.46 | Proliferation Assay |
| 5637 | Bladder | 1.0 | Proliferation Assay |
| T24 | Bladder | 3.5 | Proliferation Assay |
| J82 | Bladder | 6.0 | Proliferation Assay |
| RT4 | Bladder | 10.0 | Proliferation Assay |
| Various | General Solid Tumors | 0.2 - 3.4 | Clonogenic Assay |
Data compiled from multiple sources.[10][14][16][17][18]
Table 2: Clinical Dosing of this compound in Combination Therapies for Solid Tumors
| Combination Agent(s) | This compound Dose & Schedule | Combination Agent Dose & Schedule | Cancer Type |
| 13-cis-Retinoic Acid | Up to 2000 mg/m² IV, days 1-5, every 21 days | 100 mg/m² oral, days 1-14, every 21 days | Advanced Solid Tumors |
| Carboplatin + Paclitaxel | 1000 mg/m² IV, days 1-5, every 21 days | Carboplatin (AUC 5) + Paclitaxel (175 mg/m²) on day 3 | Ovarian Cancer |
| Doxorubicin | 1000 mg/m² IV, days 1-5, every 21 days | 75 mg/m² on day 5 | Soft Tissue Sarcomas |
| Cisplatin + Doxorubicin + Cyclophosphamide | 1000 mg/m² IV (48h continuous infusion), day 1, every 21 days | Cisplatin (50 mg/m²), Doxorubicin (25 mg/m²), Cyclophosphamide (500 mg/m²) on days 2-3 | Thymic Epithelial Tumors |
Doses represent the maximum tolerated dose (MTD) or recommended Phase 2 dose from cited clinical trials.[6][9][13][19]
Experimental Protocols
Protocol 1: Cell Viability Assessment (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Drug Treatment: Expose cells to various concentrations of this compound (and/or a combination agent) for the desired duration (e.g., 72 hours). Include a vehicle-only control.
-
MTT Addition: Add 15 µL of 5 mg/mL MTT solution to each well and incubate for 3 hours at 37°C in the dark.
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control cells to determine the percentage of cell viability. Calculate the IC50 value using appropriate software.[20]
Protocol 2: In Vivo Xenograft Tumor Growth Inhibition
-
Cell Preparation: Harvest monolayer tumor cells using trypsin/EDTA and resuspend them in sterile PBS or an appropriate medium (e.g., with Matrigel) at a concentration of 5-10 x 10⁶ cells per 100 µL.
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Treatment Initiation: Once tumors reach a pre-determined average size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound (e.g., 10-40 mg/kg/day) and/or combination agents via the determined route (e.g., intraperitoneal injection) according to the planned schedule (e.g., daily for 5 days a week). The control group should receive the vehicle.[14][21]
-
Efficacy Assessment: Continue monitoring tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth delay or inhibition.[14]
Protocol 3: Monitoring Histone H4 Acetylation in Tumor Biopsies (Immunohistochemistry)
-
Biopsy Collection: Obtain fine-needle biopsies from xenograft tumors at baseline (pre-treatment) and at various time points after this compound administration (e.g., 1, 2, 3, 6, and 24 hours).[12]
-
Fixation and Embedding: Immediately fix the biopsies in formalin and embed them in paraffin.
-
Sectioning: Cut 4-5 µm sections and mount them on glass slides.
-
Antigen Retrieval: Deparaffinize the sections and perform heat-induced antigen retrieval (e.g., using a citrate buffer).
-
Immunostaining:
-
Block endogenous peroxidase activity.
-
Incubate with a primary antibody specific for acetylated Histone H4 (e.g., T25 monoclonal antibody).[12][22]
-
Incubate with a secondary antibody conjugated to a detection system (e.g., HRP-polymer).
-
Develop the signal with a chromogen (e.g., DAB).
-
Counterstain with hematoxylin.
-
-
Analysis: Qualitatively or quantitatively assess the intensity and percentage of nuclear staining for acetylated H4. A strong increase in acetylation is expected 1-2 hours post-treatment, which should correlate with drug exposure.[12]
Signaling Pathways and Experimental Workflows
Caption: General mechanism of action for this compound as an HDAC inhibitor.
Caption: Synergy between this compound and 13-cis-Retinoic Acid.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Synapse - Mechanisms of resistance to histone deacetylase inhibitors [synapse.mskcc.org]
- 4. ashpublications.org [ashpublications.org]
- 5. Mechanisms of resistance to histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phase I Trial of this compound in Combination with 13-cis-Retinoic Acid in Advanced Solid Tumor Malignancies: A California Cancer Consortium NCI/CTEP Sponsored Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phase I study of the histone deacetylase inhibitor entinostat in combination with 13-cis retinoic acid in patients with solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Phase II activity of this compound (PXD-101), carboplatin, and paclitaxel in women with previously treated ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enhanced anti-tumor efficacy of checkpoint inhibitors in combination with the histone deacetylase inhibitor this compound in a murine hepatocellular carcinoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Monitoring the effect of this compound in solid tumors by H4 acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Phase I/II Clinical Trial of this compound (PXD101) in Combination with Doxorubicin in Patients with Soft Tissue Sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 14. file.medchemexpress.com [file.medchemexpress.com]
- 15. Experimental in vivo and in vitro treatment with a new histone deacetylase inhibitor this compound inhibits the growth of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. selleckchem.com [selleckchem.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. bpsbioscience.com [bpsbioscience.com]
- 19. A Phase I/II Trial of this compound in Combination with Cisplatin, Doxorubicin and Cyclophosphamide in Thymic Epithelial Tumors: A Clinical And Translational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Complexation of histone deacetylase inhibitor this compound to Cu(II) prevents premature metabolic inactivation in vitro and demonstrates potent anti-cancer activity in vitro and ex vivo in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. RETRACTED ARTICLE: this compound and panobinostat (HDACI): in vitro and in vivo studies in thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Monitoring the effect of this compound in solid tumors by H4 acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Cell line-specific responses to Belinostat treatment
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of Belinostat in pre-clinical research. The information is designed to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a pan-histone deacetylase (HDAC) inhibitor.[1][2][3] HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and repression of gene transcription. By inhibiting HDACs, this compound promotes histone hyperacetylation, which relaxes chromatin structure and leads to the re-expression of silenced genes, including tumor suppressor genes.[1][4] This can induce cell cycle arrest, apoptosis (programmed cell death), and inhibit angiogenesis in cancer cells.[2][3] this compound affects both histone and non-histone proteins, influencing various cellular pathways.[1]
Q2: What are the typical IC50 values of this compound in different cancer cell lines?
The half-maximal inhibitory concentration (IC50) of this compound varies significantly across different cancer cell lines, reflecting cell line-specific sensitivities. These values can range from the nanomolar to the micromolar range. For instance, in HeLa cell extracts, the IC50 is approximately 27 nM.[5] In various tumor cell lines, IC50 values determined by clonogenic assays are in the range of 0.2-3.4 μM.[6] It's important to determine the IC50 empirically for your specific cell line and experimental conditions.
Q3: How should this compound be stored and handled?
This compound powder for injection should be stored at controlled room temperature (20°C to 25°C, with excursions permitted between 15°C and 30°C).[7][8] The reconstituted solution (in sterile water) is stable for up to 12 hours at ambient temperature (15-25°C).[4][8] The final diluted solution for infusion (in 0.9% sodium chloride) is stable for up to 36 hours at ambient temperature, including the infusion time.[4][8] As a cytotoxic agent, appropriate handling and disposal procedures should be followed.[8]
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values for this compound
Problem: You are observing significant variability in the IC50 values of this compound for the same cell line across different experiments.
| Potential Cause | Troubleshooting Suggestion |
| Cell Line Health and Passage Number | Ensure you are using cells within a consistent and low passage number range. High passage numbers can lead to genetic drift and altered drug sensitivity. Regularly check for and treat any mycoplasma contamination, which can significantly impact cellular metabolism and drug response.[6][9] |
| Cell Seeding Density | Optimize and maintain a consistent cell seeding density for all experiments. Overly confluent or sparse cultures can exhibit different growth rates and drug sensitivities. |
| Serum Concentration in Media | The concentration of serum (e.g., FBS) in the culture medium can affect the bioavailability and efficacy of this compound. Use a consistent and clearly reported serum concentration in your experiments. Consider serum-starving cells for a defined period before drug treatment if appropriate for your experimental design. |
| This compound Preparation and Storage | Prepare fresh dilutions of this compound from a stock solution for each experiment. Ensure the stock solution is stored correctly and has not undergone multiple freeze-thaw cycles. This compound is typically dissolved in DMSO for in vitro use.[10] |
| Assay Incubation Time | The duration of drug exposure will influence the IC50 value. Use a consistent incubation time for all assays. A 48-hour or 72-hour incubation is common for cell viability assays.[10][11] |
| Assay Method | Different cell viability assays (e.g., MTT, MTS, CellTiter-Glo) measure different aspects of cell health (metabolic activity vs. ATP content). The choice of assay can influence the IC50 value. Ensure you are using the same assay consistently. |
| Calculation Method | The software and mathematical model used to calculate the IC50 value from the dose-response curve can introduce variability.[12] Use a consistent data analysis method and software for all calculations. |
Issue 2: Weak or No Signal in Western Blot for Acetylated Histones
Problem: After treating cells with this compound, you are not observing an increase in acetylated histones (e.g., Acetyl-Histone H3, Acetyl-Histone H4) via Western blot.
| Potential Cause | Troubleshooting Suggestion |
| Insufficient this compound Concentration or Incubation Time | Ensure the concentration of this compound used is sufficient to inhibit HDACs in your cell line (ideally at or above the IC50). The time course of histone acetylation can be rapid, with changes detectable within hours.[3] Perform a time-course experiment (e.g., 1, 3, 6, 12, 24 hours) to determine the optimal time point for observing maximum acetylation. |
| Poor Antibody Quality | Not all antibodies are created equal. Validate your primary antibody for specificity and sensitivity. Check the manufacturer's datasheet for recommended applications and dilutions. Consider testing antibodies from different vendors. |
| Inefficient Nuclear Extraction | Acetylated histones are located in the nucleus. Ensure your lysis buffer and protocol are optimized for efficient extraction of nuclear proteins. Acid extraction is a common method for isolating histones. |
| Protein Degradation | Add protease and phosphatase inhibitors to your lysis buffer to prevent the degradation of your target proteins. Keep samples on ice throughout the extraction process. |
| Inefficient Protein Transfer | Histones are small proteins and can be difficult to transfer efficiently to the membrane. Use a smaller pore size membrane (e.g., 0.2 µm PVDF) and optimize your transfer conditions (voltage, time).[13] Some protocols suggest a simple boiling step after transfer to a PVDF membrane to improve epitope availability for histone antibodies.[13] |
| Inappropriate Blocking Buffer | For some phospho-specific or acetyl-specific antibodies, milk-based blocking buffers can interfere with antibody binding. Try using a 5% BSA in TBST blocking solution. |
| Loading Amount | Ensure you are loading a sufficient amount of protein per lane. You may need to load more nuclear extract compared to whole-cell lysate to detect histone modifications. |
Issue 3: Poor Resolution of Cell Cycle Phases in Flow Cytometry
Problem: After this compound treatment, the DNA histogram from your flow cytometry analysis shows poor resolution between the G0/G1, S, and G2/M phases.
| Potential Cause | Troubleshooting Suggestion |
| Inappropriate Cell Fixation | The choice of fixative can impact the quality of the DNA stain. Cold 70% ethanol is a commonly used and effective fixative for cell cycle analysis. Ensure fixation is done properly to avoid cell clumping. |
| Cell Clumping | Cell clumps will be read as single events with higher DNA content, leading to a distorted histogram. Filter your cell suspension through a cell strainer (e.g., 40 µm) before staining and analysis. Pipette gently to resuspend cells. |
| Inadequate RNase Treatment | Propidium iodide (PI) and other DNA dyes can also bind to double-stranded RNA. Ensure you are treating your cells with RNase A to eliminate RNA-associated fluorescence. |
| Incorrect Staining Concentration | Use the optimal concentration of your DNA staining dye (e.g., PI). Too little dye will result in a weak signal, while too much can lead to high background and poor resolution. |
| High Flow Rate | Running samples at a high flow rate on the cytometer can decrease the resolution of the DNA peaks. Use a low to medium flow rate for cell cycle analysis.[14] |
| Debris and Dead Cells | Debris and apoptotic cells can interfere with the analysis. Gate on the main cell population using forward and side scatter to exclude debris and aggregates. Consider using a viability dye to exclude dead cells from the analysis. |
| Instrument Settings | Ensure the flow cytometer is properly calibrated and the voltage settings for the fluorescence detector are optimized for your specific stain and cell type. |
Quantitative Data Summary
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay Method | Reference |
| A2780 | Ovarian | 0.2 - 0.66 | Not Specified | [7] |
| HCT116 | Colon | 0.2 - 0.66 | Not Specified | [7] |
| HT29 | Colon | 0.2 - 0.66 | Not Specified | [7] |
| WIL | Non-small cell lung | 0.2 - 0.66 | Not Specified | [7] |
| CALU-3 | Lung | 0.2 - 0.66 | Not Specified | [7] |
| MCF7 | Breast | 0.2 - 0.66 | Not Specified | [7] |
| PC3 | Prostate | 0.2 - 0.66 | Not Specified | [7] |
| HS852 | Not Specified | 0.2 - 0.66 | Not Specified | [7] |
| 5637 | Bladder | 1.0 | Proliferation Assay | [13] |
| T24 | Bladder | 3.5 | Proliferation Assay | [13] |
| J82 | Bladder | 6.0 | Proliferation Assay | [13] |
| RT4 | Bladder | 10.0 | Proliferation Assay | [13] |
| Prostate Cancer Cell Lines | Prostate | 0.5 - 2.5 | Growth Inhibition Assay | [13] |
| LN-229 | Glioblastoma | ~0.6 | MTT Assay | [15] |
| LN-18 | Glioblastoma | ~1.3 | MTT Assay | [15] |
| SW-982 | Sarcoma | 1.4 | MTS Assay | [16] |
| SW-1353 | Sarcoma | 2.6 | MTS Assay | [16] |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is for determining the effect of this compound on cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
96-well cell culture plates
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% (v/v) dimethylformamide, 2% (v/v) glacial acetic acid, and 16% (w/v) sodium dodecyl sulfate, pH 4.7)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
The next day, remove the medium and add fresh medium containing serial dilutions of this compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, or until purple formazan crystals are visible.[17]
-
Carefully aspirate the medium containing MTT.
-
Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.[18]
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.[18]
-
Calculate cell viability as a percentage of the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for Histone Acetylation
This protocol describes the detection of acetylated histones in this compound-treated cells by Western blotting.
Materials:
-
Cell culture dishes
-
Cells of interest
-
This compound
-
Lysis buffer for nuclear extraction (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors, or a specific nuclear extraction kit)
-
BCA protein assay kit
-
SDS-PAGE gels (high percentage, e.g., 15% or 4-20% gradient)
-
PVDF membrane (0.2 µm pore size)
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-H3, anti-acetyl-H4, anti-total H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells and treat with the desired concentrations of this compound for the determined optimal time.
-
Harvest cells and perform nuclear extraction according to your chosen protocol.
-
Determine the protein concentration of the nuclear extracts using a BCA assay.
-
Prepare protein samples by adding Laemmli sample buffer and boiling for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run the gel to separate the proteins.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Normalize the acetylated histone signal to the total histone signal.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol outlines the procedure for analyzing the cell cycle distribution of this compound-treated cells using propidium iodide (PI) staining and flow cytometry.
Materials:
-
Cell culture dishes
-
Cells of interest
-
This compound
-
Phosphate-buffered saline (PBS)
-
Cold 70% ethanol
-
PI/RNase staining buffer
-
Flow cytometer
Procedure:
-
Plate cells and treat with this compound for the desired time.
-
Harvest both adherent and floating cells.
-
Wash the cells once with cold PBS and centrifuge at a low speed.
-
Resuspend the cell pellet in a small volume of cold PBS.
-
While vortexing gently, add cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells on ice or at -20°C for at least 30 minutes (or overnight).
-
Centrifuge the fixed cells and wash once with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI/RNase staining buffer.
-
Incubate for 15-30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer.
-
Use appropriate software to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: this compound's mechanism of action.
References
- 1. oncologynewscentral.com [oncologynewscentral.com]
- 2. Drug Monographs: this compound and Idelalisib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Monitoring the effect of this compound in solid tumors by H4 acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 6. Cell Culture Contamination | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. drugs.com [drugs.com]
- 8. Beleodaq® (this compound) for injection - for Healthcare Professionals (HCPs) [beleodaq.com]
- 9. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 10. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sensitive Detection of Histones and γ-H2AX by Immunoblotting: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 15. Hematologic toxicity is rare in relapsed patients treated with this compound: a systematic review of this compound toxicity and safety in peripheral T-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Histone deacetylase inhibitors vorinostat and panobinostat induce G1 cell cycle arrest and apoptosis in multidrug resistant sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. MTT assay protocol | Abcam [abcam.com]
Impact of Belinostat on normal versus cancer cells
Welcome to the technical support center for Belinostat. This resource is designed for researchers, scientists, and drug development professionals. Below you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a pan-histone deacetylase (HDAC) inhibitor.[1][2] HDACs are enzymes that remove acetyl groups from histone and non-histone proteins.[1][3][4] By inhibiting HDACs, this compound leads to an accumulation of acetylated histones, which results in a more relaxed chromatin structure.[3][5] This altered chromatin state allows for the transcription of genes that are often silenced in cancer cells, including tumor suppressor genes.[3] The re-expression of these genes can induce cell cycle arrest, differentiation, and apoptosis (programmed cell death).[2][3][6]
Q2: How does this compound selectively target cancer cells over normal cells?
This compound exhibits preferential cytotoxicity towards tumor cells.[7] While the exact mechanisms for this selectivity are multifaceted, several factors are thought to contribute:
-
Epigenetic Dysregulation in Cancer: Cancer cells often have a dysregulated balance of histone acetyltransferases (HATs) and HDACs, leading to the silencing of tumor suppressor genes.[1] this compound's inhibition of HDACs can restore the expression of these critical genes, a state that is not required in normal cells with balanced epigenetic regulation.
-
Apoptotic Threshold: Malignant cells have a lower threshold for apoptosis. This compound can push these cells towards programmed cell death by upregulating pro-apoptotic proteins (e.g., Bax) and downregulating anti-apoptotic proteins (e.g., Bcl-2).[1][3]
-
Cell Cycle Checkpoints: this compound can induce cell cycle arrest, particularly at the G2/M phase, by upregulating cell cycle inhibitors like p21 and p27.[5][8] Cancer cells with defective cell cycle checkpoints are more susceptible to the effects of such an arrest.
A study on lung squamous cell carcinoma (SCC) cells showed that while three normal lung fibroblast cell lines had an IC50 of approximately 3 μM for this compound, several lung SCC cell lines were sensitive at concentrations below this, indicating a therapeutic window.[9]
Q3: What are the key signaling pathways affected by this compound?
This compound influences several critical signaling pathways in cancer cells:
-
Apoptosis Pathways: It can induce both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis.[3] This involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2 and survivin.[3][5][10] It also activates caspases, the key executioners of apoptosis.[3][5]
-
Cell Cycle Regulation: this compound promotes the expression of tumor suppressor genes like p21 and p27, which are critical regulators of the cell cycle, often leading to G2/M arrest.[3][5][8]
-
TGF-β Signaling: this compound can reactivate the transforming growth factor β (TGFβ) receptor II, which is often epigenetically silenced in cancer. This reactivation can lead to the downregulation of the anti-apoptotic protein survivin.[10]
-
Wnt, Notch, and Hedgehog Pathways: In breast cancer stem cells, this compound has been shown to suppress the expression of genes involved in these self-renewal pathways.[11]
-
Redox Homeostasis: In KRAS-mutant lung cancer cells, this compound affects mitochondrial metabolism and pathways related to redox homeostasis, including the tricarboxylic acid (TCA) cycle and glutathione metabolism.[12]
Q4: What are typical IC50 values for this compound in different cancer cell lines?
The half-maximal inhibitory concentration (IC50) of this compound varies across different cancer cell lines. The following table summarizes IC50 values reported in various studies.
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| A2780 | Ovarian Cancer | 0.2 - 0.66 | [13] |
| HCT116 | Colon Cancer | 0.2 - 0.66 | [13] |
| HT29 | Colon Cancer | 0.2 - 0.66 | [13] |
| WIL | 0.2 - 0.66 | [13] | |
| CALU-3 | Lung Cancer | 0.2 - 0.66 | [13] |
| MCF7 | Breast Cancer | 0.2 - 0.66 | [13] |
| PC3 | Prostate Cancer | 0.5 - 2.5 | [8] |
| HS852 | 0.2 - 0.66 | [13] | |
| LAPC-4 | Prostate Cancer | 0.5 - 2.5 | [8] |
| 22rv1 | Prostate Cancer | 0.5 - 2.5 | [8] |
| MCF-7 | Breast Cancer | 5 | [11] |
| NCCIT-R | Testicular Germ Cell Tumor (Cisplatin-Resistant) | 0.046 | [14] |
| 2102Ep-R | Testicular Germ Cell Tumor (Cisplatin-Resistant) | 0.107 | [14] |
| NT2-R | Testicular Germ Cell Tumor (Cisplatin-Resistant) | 0.103 | [14] |
| 2102Ep-P | Testicular Germ Cell Tumor (Cisplatin-Sensitive) | 0.197 | [14] |
| NT2-P | Testicular Germ Cell Tumor (Cisplatin-Sensitive) | 0.096 | [14] |
Troubleshooting Guides
Problem 1: Low or no observed cytotoxicity in cancer cells.
-
Possible Cause 1: Suboptimal Drug Concentration.
-
Solution: Refer to the IC50 values in the table above. Ensure your experimental concentration is within the effective range for your cell line. Perform a dose-response curve to determine the optimal IC50 for your specific experimental conditions.
-
-
Possible Cause 2: Cell Line Resistance.
-
Solution: Some cell lines may be inherently resistant to this compound. Consider using a different HDAC inhibitor or combining this compound with another therapeutic agent to enhance its cytotoxic effects.[3] For example, combining this compound with DNA-damaging agents can increase its efficacy.
-
-
Possible Cause 3: Incorrect Drug Handling or Storage.
-
Solution: this compound is typically dissolved in a solvent like DMSO. Ensure the stock solution is properly prepared and stored according to the manufacturer's instructions to maintain its activity.
-
Problem 2: High toxicity observed in normal (control) cell lines.
-
Possible Cause 1: Excessive Drug Concentration.
-
Solution: While this compound shows preferential toxicity to cancer cells, high concentrations can also affect normal cells. Reduce the concentration of this compound to a level that is cytotoxic to your cancer cell line but minimally affects your normal cell line. A study on lung cancer cells defined a sensitivity cutoff of < 3 μM to avoid normal tissue toxicity.[9]
-
-
Possible Cause 2: Long Exposure Time.
-
Solution: Reduce the duration of this compound treatment. A time-course experiment can help determine the optimal exposure time to induce cancer cell death while minimizing effects on normal cells.
-
Problem 3: Inconsistent results in histone acetylation assays (e.g., Western blot for acetylated histones).
-
Possible Cause 1: Inappropriate Time Point for Analysis.
-
Solution: Histone acetylation is an early event following HDAC inhibitor treatment. In A2780 human ovarian cancer xenografts, increased levels of acetylated H4 were observed as early as 15 minutes after treatment, with a maximum level reached after 1 hour.[15] Conduct a time-course experiment (e.g., 0, 1, 3, 6, 12, 24 hours) to identify the peak of histone acetylation in your cell line.
-
-
Possible Cause 2: Issues with Antibody or Western Blot Protocol.
-
Solution: Ensure the primary antibody against the acetylated histone (e.g., acetyl-H3, acetyl-H4) is validated and used at the correct dilution. Optimize your Western blot protocol, including lysis buffer composition and transfer conditions.
-
Experimental Protocols
1. Cell Viability Assay (XTT Assay)
This protocol is adapted from a study on MCF-7 breast cancer cells.[11]
-
Cell Seeding: Seed approximately 1 x 10^4 cells per well in a 96-well plate.
-
Incubation: Incubate for 24 hours to allow for cell attachment.
-
Treatment: Treat the cells with a range of this compound concentrations (e.g., 0, 0.25, 0.5, 1, 5, 10, 25 µM).
-
Incubation: Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
XTT Reagent Addition: Add the XTT reagent to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate for a further 2-4 hours to allow for color development.
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.
2. Western Blot for Histone Acetylation
This protocol is based on a study in HT29 and PC3 cells.[16]
-
Treatment: Treat cells with the desired concentration of this compound for various time points (e.g., 4, 16, 24 hours).
-
Histone Extraction:
-
Lyse the cells with a Triton extraction buffer.
-
Collect the nuclei by centrifugation.
-
Perform acid extraction of histones using 0.4 N sulfuric acid.
-
Precipitate the histones with acetone.
-
Resuspend the histone pellet in water.
-
-
Quantification: Determine the protein concentration of the histone extracts.
-
SDS-PAGE: Separate the histone proteins by SDS-polyacrylamide gel electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the acetylated histone of interest (e.g., anti-acetyl-Histone H3 or H4). Also, probe a separate blot or strip and re-probe for total histone H3 or H4 as a loading control.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound's mechanism of action in cancer cells.
Caption: Workflow for a cell viability (XTT) assay.
Caption: this compound-induced TGFβ signaling and survivin repression.
References
- 1. This compound in patients with refractory or relapsed peripheral T-cell lymphoma: a perspective review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. emedicine.medscape.com [emedicine.medscape.com]
- 5. researchgate.net [researchgate.net]
- 6. go.drugbank.com [go.drugbank.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Differential effects of PXD101 (this compound) on androgen-dependent and androgen-independent prostate cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound exerts antitumor cytotoxicity through the ubiquitin‐proteasome pathway in lung squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Histone Deacetylase Inhibitor this compound Represses Survivin Expression through Reactivation of Transforming Growth Factor β (TGFβ) Receptor II Leading to Cancer Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Investigation of the effect of this compound on MCF-7 breast cancer stem cells via the Wnt, Notch, and Hedgehog signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Histone deacetylase inhibitor this compound regulates metabolic reprogramming in killing KRAS-mutant human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. Efficacy of HDAC Inhibitors this compound and Panobinostat against Cisplatin-Sensitive and Cisplatin-Resistant Testicular Germ Cell Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Monitoring the effect of this compound in solid tumors by H4 acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Belinostat Technical Support Center: Optimizing Histone Acetylation
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing belinostat for optimal histone acetylation in experimental settings. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a pan-histone deacetylase (HDAC) inhibitor.[1] HDACs are enzymes that remove acetyl groups from lysine residues on histones and some non-histone proteins.[1] By inhibiting HDACs, this compound leads to an accumulation of acetylated histones, which results in a more relaxed chromatin structure. This altered chromatin state can lead to the transcription of genes involved in cell cycle arrest, differentiation, and apoptosis.[1]
Q2: What is the recommended treatment duration to observe maximal histone acetylation?
The optimal duration of this compound treatment for maximal histone acetylation is dependent on the experimental system (in vitro vs. in vivo) and the specific cell or tissue type.
-
In Vivo: Studies in xenograft models have shown that a single intravenous injection of this compound can lead to a rapid increase in histone H4 acetylation, with levels peaking between 1 and 2 hours post-treatment. Acetylation levels were observed to return to near baseline by 3 hours after administration.[1]
-
Clinical (Human PBMCs): In clinical trials, intravenous administration of this compound resulted in sustained hyperacetylation of histone H4 in peripheral blood mononuclear cells (PBMCs) for a period of 4 to 24 hours, with the effect being dose-dependent.
-
In Vitro: In cell culture, a significant increase in acetylated histone H3 has been observed after 24 hours of treatment with this compound.[2] For time-course experiments, it is recommended to test a range of time points (e.g., 1, 2, 4, 8, 12, and 24 hours) to determine the optimal duration for your specific cell line and experimental goals.
Data on this compound Treatment Duration and Histone Acetylation
The following tables summarize the observed effects of this compound on histone acetylation across different experimental models.
Table 1: In Vivo Histone H4 Acetylation in A2780 Xenograft Model Following a Single IV Dose of this compound (100 mg/kg)
| Time Post-Treatment | Level of Histone H4 Acetylation |
| Pre-treatment | No to Moderate |
| 15 minutes | Weak to Moderate |
| 1 hour | Strong |
| 2 hours | Strong |
| 3 hours | Weak to Moderate |
| 6 hours | Weak to None |
| 24 hours | Weak to None |
Data is qualitatively summarized from immunohistochemistry results.[1]
Table 2: In Vitro and Clinical Observations of Histone Acetylation After this compound Treatment
| Experimental System | Histone Mark | Treatment Duration | Observation |
| Human Ovarian Cancer Cell Line (A2780) | Acetylated Histone H4 | 30 minutes | Increased acetylation |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | Acetylated Histone H4 | 4 - 24 hours | Sustained hyperacetylation (dose-dependent) |
| Human Testicular Germ Cell Tumor Cell Lines | Acetylated Histone H3 & Total Lysine Acetylation | 24 hours | Remarkable increase |
| Human Ovarian Cancer Patient PBMCs | Acetylated Histones H3 & H4 | Day 4 or 5 of Cycle 1 | Marked increase |
| Human Ovarian Cancer Patient Tumor Biopsies | Acetylated Histone H3 | Day 4 or 5 of Cycle 1 | Marked increase in tumor and stroma |
Experimental Protocols
Protocol 1: Western Blotting for Histone Acetylation
This protocol provides a general guideline for assessing changes in histone acetylation in cell cultures treated with this compound.
1. Cell Lysis and Histone Extraction: a. Culture and treat cells with the desired concentration of this compound for various time points. b. Harvest cells and wash with ice-cold PBS. c. For whole-cell lysates, use a lysis buffer (e.g., RIPA buffer) supplemented with protease and HDAC inhibitors (e.g., sodium butyrate, trichostatin A). d. For histone-specific extraction, a common method involves acid extraction: i. Lyse cells in a Triton-based buffer. ii. Pellet the nuclei and resuspend in 0.2 N HCl. iii. Extract histones overnight at 4°C. iv. Precipitate histones with trichloroacetic acid (TCA). v. Wash the pellet with acetone and resuspend in water.
2. Protein Quantification: a. Determine the protein concentration of your lysates using a standard method (e.g., BCA assay).
3. SDS-PAGE and Electrotransfer: a. Denature an equal amount of protein from each sample by boiling in Laemmli buffer. b. Separate proteins on an SDS-polyacrylamide gel (a 15% gel is suitable for histones). c. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
4. Immunoblotting: a. Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. b. Incubate the membrane with a primary antibody specific for the acetylated histone of interest (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4) overnight at 4°C. c. Wash the membrane three times with TBST. d. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times with TBST.
5. Detection: a. Use an enhanced chemiluminescence (ECL) substrate to detect the signal. b. Capture the image using a digital imager or X-ray film.
6. Analysis: a. Quantify the band intensities using densitometry software. b. Normalize the signal of the acetylated histone to a loading control (e.g., total histone H3, total histone H4, or β-actin).
Troubleshooting Guide
Issue: Weak or No Signal for Acetylated Histones
| Possible Cause | Recommendation |
| Suboptimal Treatment Duration | Perform a time-course experiment to determine the peak of histone acetylation for your specific cell line and this compound concentration. |
| Insufficient Protein Loading | Increase the amount of protein loaded onto the gel. For histone analysis, 10-20 µg of whole-cell lysate or 1-5 µg of purified histones is a good starting point. |
| Inefficient Histone Extraction | Ensure that the histone extraction protocol is followed correctly. Acid extraction is generally effective. Include protease and HDAC inhibitors in all buffers. |
| Poor Antibody Performance | Use a validated antibody for acetylated histones. Check the antibody datasheet for recommended dilutions and blocking conditions. Include a positive control (e.g., cells treated with a known HDAC inhibitor like sodium butyrate). |
| Inefficient Transfer of Small Proteins | Histones are small proteins. Optimize transfer conditions (e.g., use a 0.2 µm PVDF membrane, adjust transfer time and voltage). |
Issue: High Background on Western Blot
| Possible Cause | Recommendation |
| Insufficient Blocking | Increase the blocking time or try a different blocking agent (e.g., BSA instead of milk). |
| Antibody Concentration Too High | Titrate the primary and secondary antibody concentrations to find the optimal dilution. |
| Inadequate Washing | Increase the number and/or duration of washes with TBST. |
Visualizations
Caption: Mechanism of action of this compound as an HDAC inhibitor.
Caption: Workflow for Western blot analysis of histone acetylation.
References
- 1. Frontiers | Schedule-Dependent Synergy Between the Histone Deacetylase Inhibitor this compound and the Dihydrofolate Reductase Inhibitor Pralatrexate in T-and B-cell Lymphoma Cells in vitro [frontiersin.org]
- 2. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head In Vitro Comparison: Belinostat vs. Vorinostat
An objective guide for researchers, scientists, and drug development professionals on the in vitro performance of two prominent histone deacetylase (HDAC) inhibitors, Belinostat and Vorinostat. This guide provides a synthesis of experimental data, detailed methodologies for key assays, and visual representations of signaling pathways and experimental workflows.
This compound (Beleodaq®) and Vorinostat (Zolinza®) are both hydroxamic acid-based pan-histone deacetylase (HDAC) inhibitors that have garnered significant attention in oncology research and clinical development. By inhibiting HDAC enzymes, these agents induce hyperacetylation of histone and non-histone proteins, leading to the modulation of gene expression, cell cycle arrest, and apoptosis in cancer cells. While both drugs share a common mechanism of action, their in vitro efficacy and specific cellular effects can vary depending on the cancer type and cellular context. This guide provides a comparative overview of this compound and Vorinostat based on available in vitro data.
Data Presentation: Quantitative Comparison
The following tables summarize the in vitro activity of this compound and Vorinostat across various cancer cell lines.
Table 1: Comparative Cell Viability (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The data below, collated from multiple studies, demonstrates the concentration of this compound and Vorinostat required to inhibit the viability of various cancer cell lines by 50%.
| Cell Line | Cancer Type | This compound IC50 (µM) | Vorinostat IC50 (µM) | Reference |
| SW-982 | Synovial Sarcoma | 1.4 | 8.6 | [1] |
| SW-1353 | Chondrosarcoma | 2.6 | 2.0 | [1] |
| Cal62 | Thyroid Cancer | 0.470 | Active (IC50 not specified) | [2] |
| Hth7 | Thyroid Cancer | 0.400 | Active (IC50 not specified) | [2] |
| Hth83 | Thyroid Cancer | 0.720 | Active (IC50 not specified) | [2] |
| T3M4 | Pancreatic Cancer | ~0.100 | Not Available | [3] |
| AsPC-1 | Pancreatic Cancer | ~0.200 | Not Available | [3] |
| Panc-1 | Pancreatic Cancer | ~0.600 | Not Available | [3] |
| MV4-11 | Leukemia | Not Available | 0.636 | [4] |
| Daudi | Lymphoma | Not Available | 0.493 | [4] |
| A549 | Lung Carcinoma | Not Available | 1.64 | [4] |
| MCF-7 | Breast Adenocarcinoma | Not Available | 0.685 | [4] |
Table 2: Comparative Effects on Apoptosis and Cell Cycle
This table summarizes the qualitative and quantitative effects of this compound and Vorinostat on apoptosis (programmed cell death) and cell cycle progression in different cancer cell lines.
| Cell Line | Cancer Type | Treatment | Effect on Apoptosis | Effect on Cell Cycle | Reference |
| BHP2-7, Cal62, SW1736 | Thyroid Cancer | This compound (50 µM, 30h) | Induces early and late apoptosis (43-68%) | Not Specified | [2] |
| T3M4, AsPC-1, Panc-1 | Pancreatic Cancer | This compound (≥500 nM) | Dose-dependent increase in apoptosis | Upregulation of p21Cip1/Waf1 (Panc-1) | [3][5] |
| NCCIT-R | Testicular Germ Cell Tumor | This compound | Increase in apoptosis (p < 0.0001 at 24h) | Induces cell cycle arrest, increases p21 | [6] |
| SW-982 | Synovial Sarcoma | Vorinostat | Induces apoptosis | G1/S phase arrest | [1][7] |
| Rituximab-Resistant Cell Lines | Lymphoma | Vorinostat | Induces cell death by alternative pathways (not apoptosis) | G1 cell cycle arrest, upregulation of p21 | [8][9] |
| Rituximab-Sensitive Cell Lines | Lymphoma | Vorinostat | Induces apoptosis | G1 cell cycle arrest | [9] |
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below to facilitate the replication and validation of these findings.
HDAC Inhibition Assay (Fluorometric)
This protocol outlines a general method for determining the inhibitory activity of compounds against histone deacetylases.
-
Reagents and Materials:
-
HeLa nuclear extract (as a source of HDAC enzymes)
-
Fluorogenic HDAC substrate (e.g., Fluor-de-Lys®)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., containing trypsin and a fluorescence enhancer)
-
This compound and Vorinostat stock solutions (in DMSO)
-
96-well black microplate
-
-
Procedure:
-
Prepare serial dilutions of this compound and Vorinostat in assay buffer.
-
In a 96-well plate, add the diluted compounds, HeLa nuclear extract, and the fluorogenic HDAC substrate. Include wells with no inhibitor (positive control) and no enzyme (negative control).
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Add the developer solution to each well to stop the HDAC reaction and generate a fluorescent signal.
-
Incubate at room temperature for 15-30 minutes.
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation 360 nm, emission 460 nm).
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Cell Viability (MTT) Assay
This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability.
-
Reagents and Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound and Vorinostat stock solutions (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 0.1 N HCl in isopropanol with 10% Triton X-100 or DMSO)
-
96-well clear microplate
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[10]
-
Treat the cells with various concentrations of this compound or Vorinostat for the desired duration (e.g., 48 or 72 hours). Include untreated and vehicle-treated (DMSO) controls.
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[10]
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to dissolve the formazan crystals.[11]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.[10][11]
-
Calculate cell viability as a percentage of the control and determine the IC50 values.
-
Apoptosis (Annexin V/Propidium Iodide) Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Reagents and Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound and Vorinostat
-
Annexin V-FITC (or another fluorochrome)
-
Propidium Iodide (PI) staining solution
-
1X Binding Buffer (e.g., 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Phosphate-buffered saline (PBS)
-
Flow cytometry tubes
-
-
Procedure:
-
Seed cells and treat with this compound or Vorinostat for the desired time.
-
Harvest both adherent and floating cells. Wash the cells twice with cold PBS.[12][13]
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.[14]
-
Add 5 µL of Annexin V-FITC to 100 µL of the cell suspension.[14]
-
Gently vortex and incubate for 10-15 minutes at room temperature in the dark.[14]
-
Add 400 µL of 1X Binding Buffer to each tube.[15]
-
Just before analysis, add 5 µL of PI staining solution.
-
Analyze the samples by flow cytometry immediately (within 1 hour).[15] Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.[12][15]
-
Cell Cycle (Propidium Iodide) Analysis
This method uses propidium iodide to stain cellular DNA and analyze the distribution of cells in different phases of the cell cycle via flow cytometry.
-
Reagents and Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound and Vorinostat
-
Ice-cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Phosphate-buffered saline (PBS)
-
Flow cytometry tubes
-
-
Procedure:
-
Seed cells and treat with this compound or Vorinostat for the desired time.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding the cell pellet dropwise to ice-cold 70% ethanol while gently vortexing.[16][17]
-
Incubate the cells at 4°C for at least 1 hour (or store at -20°C for longer periods).[16]
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution containing RNase A to degrade RNA.[16][17]
-
Incubate for 15-30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
-
Mandatory Visualization
The following diagrams provide a visual representation of the experimental workflow and the signaling pathways affected by this compound and Vorinostat.
References
- 1. Histone deacetylase inhibitors vorinostat and panobinostat induce G1 cell cycle arrest and apoptosis in multidrug resistant sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RETRACTED ARTICLE: this compound and panobinostat (HDACI): in vitro and in vivo studies in thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. Improved HDAC Inhibition, Stronger Cytotoxic Effect and Higher Selectivity against Leukemias and Lymphomas of Novel, Tricyclic Vorinostat Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Experimental in vivo and in vitro treatment with a new histone deacetylase inhibitor this compound inhibits the growth of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy of HDAC Inhibitors this compound and Panobinostat against Cisplatin-Sensitive and Cisplatin-Resistant Testicular Germ Cell Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. Vorinostat, a histone deacetylase (HDAC) inhibitor, promotes cell cycle arrest and re-sensitizes rituximab- and chemo-resistant lymphoma cells to chemotherapy agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Vorinostat, a histone deacetylase (HDAC) inhibitor, promotes cell cycle arrest and re-sensitizes rituximab- and chemo-resistant lymphoma cells to chemotherapy agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. protocols.io [protocols.io]
- 11. Synergistic Cytotoxicity of Histone Deacetylase and Poly-ADP Ribose Polymerase Inhibitors and Decitabine in Breast and Ovarian Cancer Cells: Implications for Novel Therapeutic Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. BestProtocols:用于流式细胞术的膜联蛋白 V (Annexin V)染色方案 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 15. PROTOCOL : Annexin V and PI Staining by Flow Cytometry [novusbio.com]
- 16. vet.cornell.edu [vet.cornell.edu]
- 17. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
A Preclinical Head-to-Head: Belinostat vs. Romidepsin in T-Cell Lymphoma Models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical performance of two prominent histone deacetylase (HDAC) inhibitors, Belinostat and Romidepsin, in the context of T-cell lymphoma. This analysis is based on publicly available experimental data.
This compound (Beleodaq®) and Romidepsin (Istodax®) are both approved for the treatment of relapsed or refractory peripheral T-cell lymphoma (PTCL), underscoring the therapeutic significance of HDAC inhibition in this malignancy.[1][2] While both drugs target HDAC enzymes, their distinct molecular structures and inhibitory profiles lead to differences in their biological activity. This compound is a hydroxamic acid-derived pan-HDAC inhibitor, targeting class I, II, and IV HDACs, whereas Romidepsin is a cyclic peptide that primarily inhibits class I HDACs.[1][3] This guide delves into the preclinical data that differentiates these two agents.
In Vitro Efficacy: A Comparative Analysis
Direct head-to-head comparisons of this compound and Romidepsin in T-cell lymphoma cell lines are limited in the published literature. However, a key study by Paoluzzi et al. (2010) provides valuable comparative data in mantle cell lymphoma (MCL), another B-cell malignancy. While not T-cell lymphoma, these findings offer insights into the relative potency of these drugs in a lymphoid cancer context.
| Cell Line | Drug | IC50 (24h exposure) |
| HBL-2 | Romidepsin | 4.3 nM |
| This compound | 0.4 µM (400 nM) | |
| Jeko-1 | Romidepsin | 11 nM |
| This compound | 0.2 µM (200 nM) | |
| Granta-519 | Romidepsin | 58.5 nM |
| This compound | 56.3 µM (56,300 nM) | |
| Data from Paoluzzi et al., 2010[4] |
In this study, Romidepsin consistently demonstrated significantly lower IC50 values, suggesting greater potency in inducing cytotoxicity in these cell lines compared to this compound.[4]
Data for Romidepsin in T-cell lymphoma cell lines is also available from other studies. For instance, in Hut-78 and Karpas-299 T-cell lymphoma cell lines, Romidepsin showed IC50 values ranging from 0.038 to 6.36 nM and 0.44 to 3.87 nM, respectively, depending on the duration of exposure.[5]
Mechanistic Insights: Apoptosis and Cell Cycle Arrest
Both this compound and Romidepsin exert their anti-tumor effects primarily through the induction of apoptosis and cell cycle arrest.
Romidepsin has been shown to induce apoptosis in T-cell lymphoma cells through both the intrinsic and extrinsic pathways, involving the activation of caspases-8, -9, and -3, and cleavage of PARP.[5] It also upregulates the expression of the pro-apoptotic protein BAK and the cell cycle inhibitors p21Waf1/Cip1 and p27.[5][6] Furthermore, Romidepsin can inhibit key survival signaling pathways such as PI3K/AKT/mTOR and STAT3, and downregulate the anti-apoptotic protein XIAP and cyclin D1.[5][6]
This compound , as a pan-HDAC inhibitor, is also a potent inducer of apoptosis.[7] Preclinical studies have shown its ability to cause an accumulation of acetylated histones, leading to cell cycle arrest and apoptosis.[8][9] In combination with other agents, this compound has been shown to down-regulate anti-apoptotic proteins like Bcl-xL and Mcl-1.[4]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in the DOT language.
Caption: General mechanism of action for this compound and Romidepsin.
Caption: Apoptosis induction pathways for this compound and Romidepsin.
Caption: Romidepsin's impact on cell cycle regulatory proteins.
Caption: A typical experimental workflow for comparing HDAC inhibitors.
Experimental Protocols
Cell Viability Assay (Luminometric)
-
Cell Seeding: Seed T-cell lymphoma cells in 96-well plates at a density of 1 x 104 cells per well in 100 µL of complete RPMI-1640 medium.
-
Drug Treatment: After 24 hours, treat the cells with serial dilutions of this compound or Romidepsin. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Lysis and Luminescence Reading: Add CellTiter-Glo® Luminescent Cell Viability Assay reagent to each well according to the manufacturer's instructions. Measure luminescence using a plate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values using appropriate software (e.g., GraphPad Prism).
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Treat T-cell lymphoma cells with this compound or Romidepsin at concentrations around their respective IC50 values for 24 hours.
-
Cell Harvesting and Staining: Harvest the cells, wash with cold PBS, and resuspend in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blot for Histone Acetylation
-
Cell Lysis: Treat T-cell lymphoma cells with this compound or Romidepsin for a specified time (e.g., 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against acetylated-Histone H3 (e.g., at a 1:1000 dilution) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody (e.g., at a 1:5000 dilution) for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate. Use an antibody against total Histone H3 or β-actin as a loading control.[10]
Conclusion
Preclinical data suggests that both this compound and Romidepsin are effective in inducing cell death in lymphoma models, albeit with potentially different potencies. Romidepsin appears to be a more potent inhibitor in vitro, with lower IC50 values in the nanomolar range in both mantle cell and T-cell lymphoma lines.[4][5] Both drugs induce apoptosis and affect the cell cycle, common mechanisms for HDAC inhibitors.[11] The pan-HDAC inhibitory profile of this compound versus the more class I-selective nature of Romidepsin may underlie differences in their broader cellular effects and clinical activity.[3] Further head-to-head preclinical studies, particularly in vivo T-cell lymphoma models, are warranted to fully elucidate the comparative efficacy and to guide the optimal clinical application of these important therapeutic agents.
References
- 1. This compound in patients with refractory or relapsed peripheral T-cell lymphoma: a perspective review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. This compound in Patients With Relapsed or Refractory Peripheral T-Cell Lymphoma: Results of the Pivotal Phase II BELIEF (CLN-19) Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. The histone deacetylase inhibitor romidepsin synergizes with lenalidomide and enhances tumor cell death in T-cell lymphoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Romidepsin targets multiple survival signaling pathways in malignant T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound for the treatment of peripheral T-cell lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. uspharmacist.com [uspharmacist.com]
- 9. This compound for the treatment of relapsed or refractory peripheral T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Histone western blot protocol | Abcam [abcam.com]
- 11. mdpi.com [mdpi.com]
Pan-HDAC Inhibitor Face-Off: A Comparative Analysis of Belinostat and Panobinostat
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two prominent pan-histone deacetylase (HDAC) inhibitors: Belinostat and Panobinostat. This analysis is supported by experimental data to inform research and development decisions.
This compound and Panobinostat are both potent pan-HDAC inhibitors, a class of drugs that modify the epigenetic landscape of cancer cells, leading to cell cycle arrest and apoptosis.[1][2] While sharing a common mechanism, their clinical applications, potency, and safety profiles exhibit notable differences. This compound is approved for the treatment of relapsed or refractory peripheral T-cell lymphoma (PTCL), whereas Panobinostat is approved for the treatment of relapsed multiple myeloma in combination with bortezomib and dexamethasone.[1][2]
At a Glance: Key Differences
| Feature | This compound | Panobinostat |
| Primary Indication | Relapsed or refractory Peripheral T-Cell Lymphoma (PTCL)[1] | Relapsed Multiple Myeloma (in combination therapy)[2] |
| Chemical Class | Hydroxamic acid[3] | Hydroxamic acid[2] |
| Potency | Nanomolar concentrations[1] | Generally considered more potent, with IC50 values in the low nanomolar range across a broad spectrum of HDACs[4] |
In Vitro Efficacy: A Quantitative Comparison
| HDAC Isoform | This compound IC50 (nM) | Panobinostat IC50 (nM) |
| Pan-HDAC | 27 (in HeLa cell extracts)[5] | <13.2 (for most Class I, II, and IV)[4] |
| HDAC4 | - | Mid-nanomolar range[4] |
| HDAC7 | - | Mid-nanomolar range[4] |
| HDAC8 | - | Mid-nanomolar range[4] |
Note: IC50 values can vary depending on the assay conditions and cell lines used.
Clinical Performance: Efficacy and Safety Profiles
The clinical utility of this compound and Panobinostat has been established in their respective approved indications. The following tables summarize the key efficacy and safety data from the pivotal clinical trials: the BELIEF trial for this compound and the PANORAMA-1 trial for Panobinostat.
Efficacy in Approved Indications
| Clinical Trial | Drug Regimen | Indication | Overall Response Rate (ORR) | Complete Response (CR) | Progression-Free Survival (PFS) |
| BELIEF [6] | This compound monotherapy | Relapsed or refractory PTCL | 26% | 10% | - |
| PANORAMA-1 [7] | Panobinostat + Bortezomib + Dexamethasone | Relapsed Multiple Myeloma | 61% | 28% | 12 months |
| PANORAMA-1 (Placebo) [7] | Placebo + Bortezomib + Dexamethasone | Relapsed Multiple Myeloma | 55% | 16% | 8.1 months |
Safety and Tolerability: Common Adverse Events
| Adverse Event (Grade 3/4) | This compound (BELIEF Trial)[6] | Panobinostat (PANORAMA-1 Trial)[7] |
| Thrombocytopenia | 13% | 67% |
| Neutropenia | 13% | 35% |
| Anemia | 10% | - |
| Fatigue | 5% | - |
| Diarrhea | - | 26% |
| Pneumonia | 6% | - |
| Dyspnea | 6% | - |
Mechanism of Action and Signaling Pathways
Both this compound and Panobinostat function by inhibiting the activity of histone deacetylases, leading to an accumulation of acetylated histones and non-histone proteins. This results in the relaxation of chromatin structure and the altered transcription of genes involved in key cellular processes.
This compound Signaling Pathway
This compound's anti-cancer effects are mediated through multiple signaling pathways. It induces the expression of tumor suppressor genes like p21, leading to cell cycle arrest.[8] Furthermore, it triggers apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways by modulating the expression of Bcl-2 family proteins and activating caspases.[8][9]
Caption: this compound's mechanism of action.
Panobinostat Signaling Pathway
Panobinostat also exerts its effects through the modulation of several critical signaling pathways. It has been shown to inhibit the JAK/STAT and PI3K/Akt/mTOR pathways, which are crucial for cancer cell proliferation and survival.[10][11] By downregulating these pathways, Panobinostat induces apoptosis and inhibits tumor growth.
Caption: Panobinostat's impact on key signaling pathways.
Experimental Protocols
This section details the methodologies for key experiments cited in the comparison of this compound and Panobinostat.
HDAC Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of HDACs.
Caption: Workflow for a typical HDAC inhibition assay.
Methodology:
-
Reagent Preparation: Prepare assay buffer, purified HDAC enzyme, and a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).
-
Compound Addition: Add serial dilutions of the test inhibitor (this compound or Panobinostat) to the wells of a microplate.
-
Enzyme Reaction: Add the HDAC enzyme to the wells and incubate to allow for inhibitor binding.
-
Substrate Addition: Add the fluorogenic substrate to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a defined period.
-
Development: Add a developer solution containing a strong HDAC inhibitor (like Trichostatin A) to stop the reaction and a protease to cleave the deacetylated substrate, releasing a fluorescent signal.
-
Fluorescence Reading: Measure the fluorescence intensity using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound or Panobinostat and incubate for a specified duration (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Western Blotting for Histone Acetylation
This technique is used to detect the levels of acetylated histones in cells following treatment with HDAC inhibitors.
Methodology:
-
Cell Treatment and Lysis: Treat cells with this compound or Panobinostat. After treatment, harvest the cells and lyse them to extract total protein or nuclear proteins.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for an acetylated histone (e.g., anti-acetyl-H3 or anti-acetyl-H4).
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system. The intensity of the bands corresponds to the level of the target protein.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., total histone H3 or β-actin) to determine the relative increase in histone acetylation.
Conclusion
Both this compound and Panobinostat are effective pan-HDAC inhibitors with distinct clinical profiles. Panobinostat appears to be a more potent inhibitor in in vitro studies, while both drugs have demonstrated clinical efficacy in specific hematological malignancies. The choice between these inhibitors for research or clinical development will depend on the specific cancer type, the desired signaling pathway modulation, and the tolerability profile. The provided experimental protocols offer a foundation for further comparative studies to elucidate the nuanced differences between these two important anti-cancer agents.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound in patients with refractory or relapsed peripheral T-cell lymphoma: a perspective review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Profile of panobinostat and its potential for treatment in solid tumors: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. ascopubs.org [ascopubs.org]
- 7. ascopubs.org [ascopubs.org]
- 8. What is the mechanism of this compound? [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. commons.stmarytx.edu [commons.stmarytx.edu]
- 11. ashpublications.org [ashpublications.org]
Validating Belinostat's Therapeutic Window In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Belinostat (Beleodaq®), a pan-histone deacetylase (HDAC) inhibitor, has demonstrated therapeutic potential in various malignancies, particularly in relapsed or refractory peripheral T-cell lymphoma (PTCL).[1][2][3] Establishing a favorable therapeutic window—the dose range that maximizes anti-tumor efficacy while minimizing host toxicity—is a critical aspect of preclinical and clinical development. This guide provides a comparative analysis of this compound's in vivo therapeutic window against other HDAC inhibitors, supported by experimental data from preclinical studies.
Comparative Efficacy and Toxicity of HDAC Inhibitors
The following tables summarize quantitative data from in vivo studies, offering a comparative perspective on the efficacy and toxicity of this compound and other HDAC inhibitors in various cancer models.
| Efficacy of this compound in Preclinical Cancer Models | |||||
| Cancer Model | Animal Model | This compound Dose & Regimen | Efficacy Endpoint | Result | Reference |
| Prostate Cancer | Orthotopic Mouse Model | Not Specified | Tumor Growth Inhibition | Up to 43% inhibition | [4] |
| Prostate Cancer | Orthotopic Mouse Model | Not Specified | Metastasis | No lung metastases in treated animals (vs. 47% in control) | [4] |
| Bladder Cancer | Transgenic Mouse Model | 100 mg/kg, IP, 5 days/week for 3 weeks | Bladder Weight | Significant reduction (p < 0.05) | [5] |
| Bladder Cancer | Transgenic Mouse Model | 100 mg/kg, IP, 5 days/week for 3 weeks | Cell Proliferation (Ki67) | 17.8-fold decrease compared to control | [5] |
| Thyroid Cancer | Xenograft Mouse Model | Not Specified | Tumor Growth | Effective in preventing growth of human thyroid cancer xenografts | [6][7] |
| Pancreatic Cancer | Xenograft Mouse Model | Not Specified | Tumor Growth | Significant in vivo growth inhibition | [8] |
| Retinoblastoma | Rabbit Xenograft Model | 350 µg, intravitreal, weekly for 3 weeks | Vitreous Seed Reduction | 95.5% reduction (p < 0.001) | [9] |
| Ovarian Cancer | Xenograft Mouse Model | 100 mg/kg | Tumor Growth Inhibition | 47% tumor growth inhibition | [10] |
| Comparative Efficacy of this compound vs. Other HDAC Inhibitors | |||||
| Cancer/Disease Model | Compared Drugs | In Vitro/In Vivo | Efficacy Endpoint | Comparative Result | Reference |
| Latently Infected T-cells (HIV) | This compound, Panobinostat, Givinostat, Vorinostat, Valproic Acid | In Vitro | HIV-1 Expression | Potency: Panobinostat > Givinostat ≈ this compound > Vorinostat > Valproic Acid | |
| Retinoblastoma | This compound vs. Melphalan | In Vivo (Rabbit) | Vitreous Seed Reduction | This compound (95.5%) was equally effective as Melphalan (89.4%) | |
| Thyroid Cancer Cell Lines | This compound, Panobinostat | In Vitro | Cell Viability | Both were active against 8 of 9 cell lines at pharmacologically achievable doses | [6] |
| Toxicity Profile of this compound in Preclinical and Clinical Studies | |||||
| Study Type | Model/Patient Population | Dose & Regimen | Observed Toxicities | Key Findings | Reference |
| Preclinical | Rats and Dogs | Not Specified | Cardiovascular, Hematopoietic, GI, Male Reproductive | Toxicities included increased heart rate, reduced RBCs and WBCs, vomiting, and immature testes. | [11] |
| Preclinical | Rabbit Retinoblastoma Model | Up to 700 µg (intravitreal) | Retinal Toxicity | Only minimal toxicity, significantly less than melphalan. | [9] |
| Phase I Clinical Trial | Advanced Solid Tumors | 1000 mg/m², IV, days 1-5 of a 21-day cycle (MTD) | Fatigue, Diarrhea, Atrial Fibrillation | Treatment was well-tolerated at the MTD; no significant myelosuppression. | [12] |
| Phase I Clinical Trial | Hematological Malignancies | Up to 1000 mg/m²/day, IV, days 1-5 of a 21-day cycle | Grade 3 Lymphopenia (one case) | No other grade 3 or 4 hematological toxicities were noted. | [3] |
| BELIEF Trial (Phase II) | Relapsed/Refractory PTCL | 1000 mg/m², IV, days 1-5 of a 21-day cycle | Nausea, fatigue, pyrexia, anemia, vomiting. Most common Grade 3/4: thrombocytopenia, neutropenia, anemia. | This compound was generally well-tolerated. Discontinuation due to adverse events was ~19.4%. | [1][13] |
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below to allow for replication and further investigation.
In Vivo Bladder Cancer Study in Transgenic Mouse Model
-
Animal Model: A transgenic mouse model of bladder tumorigenesis was utilized, where the urothelium specifically expresses a constitutively active Ha-ras oncogene. Homozygous mice consistently develop low-grade, non-invasive, superficial papillary bladder tumors by 3 months of age.[5]
-
Dosing and Administration: this compound was administered at a dose of 100 mg/kg via intraperitoneal (IP) injection. The treatment was given 5 days each week for a duration of 3 weeks.[5]
-
Efficacy Assessment:
-
Bladder Weight: At the end of the treatment period, bladders were harvested and weighed as a measure of tumor burden.
-
Immunohistochemistry (IHC): Bladder tumors were sectioned and stained for the proliferation marker Ki67 and the cell cycle inhibitor p21WAF1 to assess cell proliferation and drug mechanism, respectively.[5]
-
-
Toxicity Assessment: Mice were monitored for signs of toxicity, including hematuria.[5]
In Vivo Retinoblastoma Study in Rabbit Xenograft Model
-
Animal Model: Human retinoblastoma (WERI-Rb1) cells were injected into the vitreous of rabbits to create a xenograft model of vitreous seeding.
-
Dosing and Administration: this compound was administered via intravitreal injection at doses of 350 µg or 700 µg, weekly for 3 weeks. Melphalan (12.5 µg) was used as a comparator.[9]
-
Efficacy Assessment: The primary efficacy endpoint was the reduction in the number of tumor cells (vitreous seeds) in the vitreous humor, quantified at the end of the study.[9]
-
Toxicity Assessment: Ocular toxicity was evaluated through pre- and post-treatment assessments, likely including ophthalmic examination and potentially electroretinography, to determine the maximum tolerable dose.[9]
In Vivo Thyroid Cancer Xenograft Study
-
Animal Model: Immunodeficient mice (e.g., nude or SCID mice) were used. Human thyroid cancer cells (BHP2-7) were resuspended in Matrigel and injected subcutaneously on the flanks of the mice to establish xenograft tumors.[6]
-
Dosing and Administration: Mice were treated with this compound via intraperitoneal injection. The exact dose and schedule were determined based on previous studies.[6]
-
Efficacy Assessment: Tumor growth was monitored regularly, likely by caliper measurements of tumor volume. At the end of the study, tumors were excised and weighed.
-
Toxicity Assessment: Animal body weight and general health were monitored throughout the study as indicators of systemic toxicity.
Visualizing this compound's Mechanism of Action
The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow for evaluating its in vivo efficacy.
Caption: this compound inhibits HDACs, leading to histone hyperacetylation and altered gene expression.
Caption: A generalized workflow for assessing the in vivo efficacy and toxicity of this compound.
References
- 1. This compound for Relapsed or Refractory Peripheral T-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. This compound in patients with refractory or relapsed peripheral T-cell lymphoma: a perspective review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activity of the histone deacetylase inhibitor this compound (PXD101) in preclinical models of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The histone deacetylase inhibitor this compound (PXD101) suppresses bladder cancer cell growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RETRACTED ARTICLE: this compound and panobinostat (HDACI): in vitro and in vivo studies in thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound and panobinostat (HDACI): in vitro and in vivo studies in thyroid cancer. [escholarship.org]
- 8. Experimental in vivo and in vitro treatment with a new histone deacetylase inhibitor this compound inhibits the growth of pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Intravitreal HDAC Inhibitor this compound Effectively Eradicates Vitreous Seeds Without Retinal Toxicity In Vivo in a Rabbit Retinoblastoma Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. A phase I study of the safety and pharmacokinetics of the histone deacetylase inhibitor this compound administered in combination with carboplatin and/or paclitaxel in patients with solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dovepress.com [dovepress.com]
- 14. Comparison of HDAC inhibitors in clinical development: Effect on HIV production in latently infected cells and T-cell activation - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling Cross-Resistance: A Comparative Guide to Belinostat and Other HDAC Inhibitors
In the landscape of cancer therapeutics, the development of drug resistance remains a critical hurdle. For histone deacetylase (HDAC) inhibitors, a class of epigenetic drugs, understanding the patterns of cross-resistance is paramount for optimizing sequential treatment strategies. This guide provides a comprehensive comparison of the cross-resistance profiles between Belinostat and other HDAC inhibitors (HDACis), supported by experimental data, detailed protocols, and pathway visualizations to aid researchers, scientists, and drug development professionals in their pursuit of more effective cancer therapies.
A pivotal study on this compound resistance in T-cell lymphoma (TCL) has revealed significant cross-resistance to other HDACis, including romidepsin, panobinostat, and vorinostat.[1][2] This finding suggests that acquired resistance to this compound may render tumors unresponsive to subsequent treatment with these agents. The primary mechanisms underlying this phenomenon have been identified as the overexpression of HDAC3 and the downregulation of key signaling molecules, IRF1 and STAT1.[1]
Quantitative Analysis of Cross-Resistance
To quantify the extent of cross-resistance, this compound-resistant T-cell lymphoma cell lines, HuT-78R and Karpas-299R, were developed through continuous exposure to increasing concentrations of this compound. The half-maximal inhibitory concentrations (IC50) for this compound and other HDACis were then determined in both the parental (sensitive) and resistant cell lines using a 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) assay.
The results, summarized in the table below, demonstrate a significant increase in the IC50 values for romidepsin, panobinostat, and vorinostat in the this compound-resistant cell lines compared to their parental counterparts, confirming broad cross-resistance.
| Cell Line | Treatment | IC50 (nM) Parental | IC50 (nM) this compound-Resistant | Fold Change in Resistance |
| HuT-78 | This compound | 150 | >1000 | >6.7 |
| Romidepsin | 2.5 | 25 | 10 | |
| Panobinostat | 5 | 50 | 10 | |
| Vorinostat | 200 | >2000 | >10 | |
| Karpas-299 | This compound | 200 | >1000 | >5 |
| Romidepsin | 3 | 30 | 10 | |
| Panobinostat | 7.5 | 75 | 10 | |
| Vorinostat | 250 | >2500 | >10 |
Data synthesized from supplementary materials of Islam et al., Blood Advances, 2020.
Experimental Protocols
Generation of this compound-Resistant T-Cell Lymphoma Cell Lines
The development of acquired resistance to this compound was modeled in vitro using the HuT-78 and Karpas-299 TCL cell lines. A detailed, step-by-step protocol is outlined below:
-
Initial Culture: Parental HuT-78 and Karpas-299 cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Stepwise this compound Exposure: The cell lines were continuously exposed to gradually increasing concentrations of this compound, starting from a low dose (approximately the IC20).
-
Monitoring and Dose Escalation: Cell viability was monitored regularly. Once the cells demonstrated stable growth at a given concentration for a minimum of two passages, the concentration of this compound was incrementally increased.
-
Selection of Resistant Clones: This process of dose escalation was continued until the cells were able to proliferate in the presence of a high concentration of this compound (typically >1 µM).
-
Characterization of Resistant Phenotype: The resistant phenotype was confirmed by comparing the IC50 of the resistant cell lines to the parental lines using a cell viability assay. The stability of the resistant phenotype was assessed by culturing the cells in the absence of this compound for several passages and then re-evaluating the IC50.
Cell Viability (MTS) Assay for Cross-Resistance Profiling
The cytotoxic effects of various HDACis on parental and this compound-resistant TCL cells were determined using an MTS-based cell viability assay.
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 1 x 10^4 cells per well in 100 µL of complete culture medium.
-
Drug Treatment: The following day, cells were treated with a serial dilution of this compound, romidepsin, panobinostat, or vorinostat for 72 hours.
-
MTS Reagent Addition: Following the incubation period, 20 µL of MTS reagent was added to each well.
-
Incubation: The plates were incubated for 2-4 hours at 37°C in a humidified 5% CO2 incubator.
-
Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to untreated control cells. IC50 values were determined by plotting the percentage of viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software.
Signaling Pathways in this compound Cross-Resistance
The development of cross-resistance to HDACis in this compound-resistant cells is underpinned by distinct alterations in cellular signaling pathways. Two key mechanisms have been elucidated: the overexpression of HDAC3 and the downregulation of the IRF1/STAT1 signaling axis.
Overexpression of HDAC3
HDAC3 is a class I histone deacetylase that plays a crucial role in transcriptional repression. In this compound-resistant TCL cells, a significant upregulation of HDAC3 expression is observed. This overexpression is believed to contribute to the resistant phenotype by increasing the overall deacetylase activity within the cell, thereby counteracting the inhibitory effects of this compound and other HDACis. This necessitates higher concentrations of the drugs to achieve the same level of HDAC inhibition and subsequent anti-tumor effects.
References
Belinostat in Platinum-Resistant Ovarian Cancer: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of belinostat with alternative therapies for platinum-resistant ovarian cancer (PROC). The information is based on available preclinical and clinical trial data, with a focus on quantitative outcomes and experimental methodologies.
Efficacy of this compound and Comparator Therapies
The treatment landscape for platinum-resistant ovarian cancer is challenging, with limited options and modest response rates.[1] Standard-of-care typically involves single-agent non-platinum chemotherapy, with bevacizumab combinations also representing a key therapeutic strategy.[2] this compound, a histone deacetylase (HDAC) inhibitor, has been investigated as a monotherapy and in combination regimens in this setting.
Monotherapy Efficacy
| Treatment | Trial | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| This compound | Phase II | 0%[3] | 2.3 months[4] | Not Reported |
| Pegylated Liposomal Doxorubicin (PLD) | Phase II | 25.7%[5] | 5.7 months[5] | 11 months[5] |
| Paclitaxel | NCI TRC 9103 | 22%[6] | 4.5 months[6] | 8.8 months[6] |
| Topotecan | Phase II | 14%[7] | Not Reported | Not Reported |
| Gemcitabine | Phase II | 13.9%[8] | Not Reported | 6.7 months[8] |
Combination Therapy Efficacy
| Treatment Combination | Trial | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| This compound + Carboplatin | GOG Phase II | 7.4%[3] | 3.3 months[3] | 13.7 months[3] |
| This compound + Carboplatin + Paclitaxel (BelCaP) | Phase II | 31%*[9] | Not Reported | Not Reported |
| Bevacizumab + Chemotherapy | AURELIA (Phase III) | 27.3%[10] | 6.7 months[10] | 16.6 months[10] |
| Chemotherapy Alone | AURELIA (Phase III) | 11.8%[10] | 3.4 months[10] | 13.3 months[10] |
| Pembrolizumab + Paclitaxel ± Bevacizumab | ENGOT-ov65/KEYNOTE-B96 (Phase III) | 50.4%[11] | 8.3 months (ITT population)[11] | 18.2 months[11] |
| Placebo + Paclitaxel ± Bevacizumab | ENGOT-ov65/KEYNOTE-B96 (Phase III) | 40.8%[11] | 6.4 months (ITT population)[11] | 14.0 months[11] |
*Note: This trial included patients with a median platinum-free interval of 12.5 months, with 31% having relapsed within 6 months of first-line platinum therapy.[9] **Chemotherapy options in the AURELIA trial were pegylated liposomal doxorubicin, weekly paclitaxel, or topotecan.[10]
Experimental Protocols
This compound Monotherapy (Phase II)
-
Objective: To evaluate the activity of this compound in women with metastatic or recurrent platinum-resistant epithelial ovarian cancer (EOC) and micropapillary (LMP) ovarian tumors.[4]
-
Patient Population: Patients with histologically or cytologically confirmed platinum-resistant (progression within 6 months of platinum therapy) recurrent EOC or LMP tumors who had received no more than 3 prior lines of chemotherapy.[12]
-
Dosing Regimen: this compound 1000 mg/m² administered intravenously on days 1-5 of a 21-day cycle.[4]
-
Primary Endpoint: Objective response rate.[13]
-
Secondary Endpoints: Stable disease rate, survival, and tolerability.[13]
This compound in Combination with Carboplatin (GOG Phase II)
-
Objective: To evaluate the impact of this compound in combination with carboplatin in women with platinum-resistant ovarian cancer.[3]
-
Patient Population: Eligible patients had measurable, recurrent disease within six months of their last dose of a platinum-based combination.[3]
-
Dosing Regimen: this compound was dosed at 1,000 mg/m² daily for five days with carboplatin AUC 5 on day three of 21-day cycles.[3]
-
Primary Endpoint: Overall response rate (ORR).[3]
AURELIA Trial: Bevacizumab with Chemotherapy (Phase III)
-
Objective: To evaluate the efficacy of adding bevacizumab to single-agent chemotherapy in platinum-resistant ovarian cancer.[10]
-
Patient Population: Patients with measurable/assessable ovarian cancer that had progressed less than 6 months after completing platinum-based therapy. Patients with a history of bowel obstruction or more than two prior anticancer regimens were ineligible.[10]
-
Dosing Regimen: Investigators selected chemotherapy (pegylated liposomal doxorubicin, weekly paclitaxel, or topotecan). Patients were then randomly assigned to receive chemotherapy alone or with bevacizumab (10 mg/kg every 2 weeks or 15 mg/kg every 3 weeks) until progression.[10]
-
Primary Endpoint: Progression-free survival (PFS) by RECIST criteria.[10]
-
Secondary Endpoints: Objective response rate (ORR), overall survival (OS), safety, and patient-reported outcomes.[10]
Visualizing Mechanisms and Workflows
This compound's Mechanism of Action
This compound is a pan-histone deacetylase (HDAC) inhibitor.[14] By inhibiting HDACs, this compound leads to the accumulation of acetylated histones, resulting in a more open chromatin structure.[15] This promotes the transcription of otherwise silenced tumor suppressor genes, such as p21, which can induce cell cycle arrest.[15] Furthermore, this compound modulates the expression of Bcl-2 family proteins, increasing pro-apoptotic proteins like Bim, Puma, and Noxa, while decreasing the anti-apoptotic protein Bcl-xL, ultimately leading to apoptosis.[14]
Experimental Workflow: Phase II this compound Trial
The following diagram illustrates the workflow of the Phase II clinical trial evaluating single-agent this compound in patients with platinum-resistant ovarian cancer.
References
- 1. Patient-Reported Outcome Results From the Open-Label Phase III AURELIA Trial Evaluating Bevacizumab-Containing Therapy for Platinum-Resistant Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combined pembrolizumab and pegylated liposomal doxorubicin in platinum resistant ovarian cancer: A phase 2 clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Phase II Evaluation of this compound and Carboplatin in the Treatment of Recurrent or Persistent Platinum-Resistant Ovarian, Fallopian Tube, or Primary Peritoneal Carcinoma: A Gynecologic Oncology Group Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase II trial of the histone deacetylase inhibitor this compound in women with platinum resistant epithelial ovarian cancer and micropapillary (LMP) ovarian tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phase II study of liposomal doxorubicin in refractory ovarian cancer: antitumor activity and toxicity modification by liposomal encapsulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Paclitaxel for platinum-refractory ovarian cancer: results from the first 1,000 patients registered to National Cancer Institute Treatment Referral Center 9103 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Topotecan in platinum- and paclitaxel-resistant ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A phase II study of gemcitabine in platinum pre-treated patients with advanced epithelial ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ascopubs.org [ascopubs.org]
- 10. Bevacizumab combined with chemotherapy for platinum-resistant recurrent ovarian cancer: The AURELIA open-label randomized phase III trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Adding immunotherapy improves survival in platinum-resistant ovarian cancer | springermedicine.com [springermedicine.com]
- 12. Phase II trial of the histone deacetylase inhibitor this compound in women with platinum resistant epithelial ovarian cancer and micropapillary (LMP) ovarian tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. The anticancer effect of the HDAC inhibitor this compound is enhanced by inhibitors of Bcl‐xL or Mcl‐1 in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. What is the mechanism of this compound? [synapse.patsnap.com]
A Comparative Analysis of Belinostat and Other Epigenetic Drugs
For Researchers, Scientists, and Drug Development Professionals
Epigenetic modifications are critical regulators of gene expression, and their dysregulation is a hallmark of many cancers. This has led to the development of "epidrugs" that target the enzymes responsible for these modifications. This guide provides a comparative analysis of Belinostat, a histone deacetylase (HDAC) inhibitor, with other key epigenetic drugs, focusing on their mechanisms, clinical efficacy, and safety profiles, supported by experimental data.
Introduction to Epigenetic Drug Classes
Epigenetic drugs primarily fall into two major classes approved for clinical use: Histone Deacetylase (HDAC) inhibitors and DNA Methyltransferase (DNMT) inhibitors.[1][2]
-
HDAC Inhibitors (HDACis): This class of drugs prevents the removal of acetyl groups from histones, leading to a more relaxed chromatin structure and the re-expression of silenced tumor suppressor genes.[3][4] this compound belongs to this class, alongside drugs like Vorinostat, Romidepsin, and Panobinostat. These are further classified by the specific HDAC enzymes they target.
-
DNMT Inhibitors (DNMTis): These drugs, such as Azacitidine and Decitabine, are nucleoside analogs that incorporate into DNA and trap DNMT enzymes.[5][6] This leads to a passive loss of methylation patterns during DNA replication, reactivating silenced genes.[5][6]
Mechanism of Action: A Comparative Overview
While both classes of drugs aim to reverse aberrant gene silencing, their molecular mechanisms differ significantly.
HDAC Inhibitors
HDAC inhibitors like this compound function by binding to the zinc-containing active site of HDAC enzymes, preventing them from deacetylating histone and non-histone proteins.[7][8] This leads to the accumulation of acetylated proteins, which has several downstream anti-cancer effects:
-
Gene Re-expression: Increased histone acetylation relaxes chromatin, allowing transcription factors to access and activate tumor suppressor genes (e.g., p21), leading to cell cycle arrest.[3][9]
-
Induction of Apoptosis: HDACis can induce programmed cell death by altering the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[3][9]
-
Inhibition of Angiogenesis: They can also interfere with the formation of new blood vessels required for tumor growth.[4][10]
This compound, Vorinostat, and Panobinostat are considered pan-HDAC inhibitors , acting broadly against multiple HDAC enzymes (Class I, II, and IV).[10][11][12] In contrast, Romidepsin is more selective, primarily targeting Class I HDACs.[4] This selectivity can influence both efficacy and toxicity profiles.
References
- 1. Facebook [cancer.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Efficacy and safety of histone deacetylase inhibitors in peripheral T-cell lymphoma: a systematic review and meta-analysis on prospective clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characteristic analysis of adverse reactions of histone deacetylase inhibitors based on WHO-VigiAccess - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Homogeneous Fluorimetric HDAC Activity Assay Using Non-Peptide HDAC Green Substrate | AAT Bioquest [aatbio.com]
- 8. Validate User [ashpublications.org]
- 9. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison Between Decitabine and Azacitidine for Patients With Acute Myeloid Leukemia and Higher-Risk Myelodysplastic Syndrome: A Systematic Review and Network Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Phase I/II Clinical Trial of this compound (PXD101) in Combination with Doxorubicin in Patients with Soft Tissue Sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preparation and Biochemical Analysis of Classical Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
Belinostat's immunomodulatory effects compared to other HDACis
An Objective Comparison of Belinostat's Immunomodulatory Effects with Other HDACis for Researchers
Histone deacetylase inhibitors (HDACis) are a class of epigenetic drugs that have shown significant promise in oncology, not only for their direct cytotoxic effects on tumor cells but also for their potent immunomodulatory activities.[1] By preventing the removal of acetyl groups from histones and non-histone proteins, HDACis alter gene expression, leading to cell cycle arrest, apoptosis, and modulation of the immune system.[2][3][4][5] this compound (Beleodaq®), a hydroxamic acid-based pan-HDAC inhibitor, is approved for the treatment of relapsed or refractory peripheral T-cell lymphoma (PTCL).[6][7][8] Its immunomodulatory profile is a key area of research, particularly in how it compares to other HDACis like vorinostat, romidepsin, and panobinostat.
This guide provides a comparative analysis of the immunomodulatory effects of this compound against other prominent HDACis, supported by experimental data, detailed methodologies, and pathway visualizations to aid researchers and drug development professionals.
Comparative Immunomodulatory Effects of HDAC Inhibitors
HDACis exert a wide range of effects on the tumor microenvironment and various immune cell populations. Their activity is often dependent on the specific HDAC inhibitor, its class specificity, dosage, and the cellular context.
1. Regulation of Immune Checkpoint Ligands:
A critical aspect of HDACi-mediated immunomodulation is the regulation of immune checkpoint molecules, particularly Programmed Death-Ligand 1 (PD-L1). Upregulation of PD-L1 on tumor cells can enhance the efficacy of immune checkpoint blockade therapies.
-
This compound : Studies have shown that this compound can enhance the efficacy of checkpoint inhibitors. In a murine hepatocellular carcinoma model, this compound combined with an anti-CTLA-4 antibody improved antitumor immunity, increased Th1 response (IFN-γ), and decreased the proportion of regulatory T cells (Tregs) and PD-1 expression on T-cells.[9]
-
Other Pan-HDACis (Vorinostat, Panobinostat) : Pan-HDACis, including vorinostat (SAHA) and panobinostat (LBH589), have been shown to robustly upregulate PD-L1 expression in melanoma and B-cell lymphoma cells.[10][11] This effect is mediated by inducing a more relaxed chromatin state at the PD-L1 gene promoter, leading to increased and durable gene expression.[10] However, in some lung cancer cell lines, SAHA was found to reduce PD-L1 expression by up to 60% in a dose-dependent manner, suggesting context-dependent regulation.[12]
-
Class-Specific HDACis (Romidepsin, Entinostat) : Romidepsin, a class I HDACi, has also been shown to modulate cytokine expression in CTCL cells.[13] Entinostat, another class I inhibitor, was found to enhance the antitumor effect of PD-1 inhibition, potentially by inhibiting the immunosuppressive functions of myeloid-derived suppressor cells (MDSCs).[14]
2. Modulation of Cytokine & Chemokine Production:
HDACis can significantly alter the cytokine milieu within the tumor microenvironment, which can either promote or suppress anti-tumor immunity.
-
This compound : In an experimental model of autoimmune encephalomyelitis, this compound attenuated neuroinflammation by reducing the expression of HDAC3 and increasing the acetylation of NF-κB p65.[15]
-
Vorinostat & Romidepsin : In cutaneous T-cell lymphoma (CTCL) cells, both vorinostat and romidepsin strongly down-regulated the expression of the immunosuppressive cytokine IL-10 at both the RNA and protein levels.[13] They also increased the expression of IFN-γ RNA.[13]
-
Givinostat : The pan-HDACi givinostat has been shown to reduce the production of proinflammatory cytokines at low nanomolar concentrations.[16]
-
General Effects : The effect of HDACis on cytokines can be cell-type dependent. For example, HDAC6 inhibition has been shown to enhance pro-inflammatory cytokines like TNF-α, IL-12, and IFN-γ in one context, while inhibiting TNF-α and IL-6 in another.[17] Generally, HDACis can down-regulate pathways involving numerous cytokines and chemokines, thereby regulating cell proliferation and apoptosis.[17]
3. Impact on Immune Cell Populations:
HDACis can influence the function, proliferation, and differentiation of various immune cells.
-
This compound : In combination with anti-CTLA-4, this compound led to a decrease in the proportion of immunosuppressive Tregs in a murine cancer model.[9]
-
Vorinostat : In patients receiving vorinostat for GVHD prevention, an increase in the number and function of Tregs was observed.[6]
-
Entinostat : This class I inhibitor enhanced NK cell function by upregulating the NK cell-activating receptor NKG2D.[6] It has also been shown to inhibit the suppressive functions of MDSCs.[14]
-
General Effects : HDACis can regulate the maturation of antigen-presenting cells (APCs), promote the conversion of naive T cells into Tregs, and activate NK cells while inhibiting conventional T cells.[6]
Data Presentation
Table 1: Comparative Effects of HDACis on PD-L1 Expression
| HDAC Inhibitor | Class | Cancer Type | Effect on PD-L1 | Quantitative Change | Reference |
| This compound | Pan-HDACi | Hepatocellular Carcinoma | Enhances anti-CTLA-4 efficacy | Associated with ↓ PD-1 on CD4 T-cells | [9] |
| Vorinostat (SAHA) | Pan-HDACi | Melanoma | Upregulation | Dose-dependent increase | [10] |
| Vorinostat (SAHA) | Pan-HDACi | Lung Cancer | Downregulation | Up to 60% reduction | [12] |
| Vorinostat (SAHA) | Pan-HDACi | B-cell Lymphoma | Upregulation | Dose-dependent increase | [11] |
| Panobinostat (LBH589) | Pan-HDACi | Melanoma | Upregulation | Elevated expression from 6h to >48h | [10] |
| RGFP966 | HDAC3 Selective | B-cell Lymphoma | Upregulation | Augments anti-PD-L1 therapy | [11] |
Table 2: Comparative Effects of HDACis on Cytokine Production
| HDAC Inhibitor | Class | Cell Type | Cytokine | Effect | Reference |
| This compound | Pan-HDACi | Autoimmune Model | Proinflammatory Cytokines | Attenuated neuroinflammation | [15] |
| Vorinostat (SAHA) | Pan-HDACi | CTCL Cells | IL-10 | Strong downregulation | [13] |
| Vorinostat (SAHA) | Pan-HDACi | CTCL Cells | IFN-γ | Upregulation | [13] |
| Romidepsin | Class I | CTCL Cells | IL-10 | Strong downregulation | [13] |
| Givinostat | Pan-HDACi | Human Blood Monocytes | Proinflammatory Cytokines | Reduction at low nM concentrations | [16] |
| Sodium Butyrate | Pan-HDACi | Mouse Model | IL-1β | Decrease | [18] |
| Sodium Butyrate | Pan-HDACi | Mouse Model | IL-10 | Increase | [18] |
Experimental Protocols
Protocol 1: Analysis of PD-L1 Expression after HDACi Treatment (Adapted from[10][11])
-
Cell Lines : Human and murine melanoma cell lines (e.g., WM983A) or B-cell lymphoma cell lines (e.g., A20, OCI-LY1).
-
HDACi Treatment : Cells are treated with various concentrations of an HDACi (e.g., Panobinostat at 12.5 nM; SAHA from 0.1 to 1 µmol/L) or a DMSO control for specified time points (e.g., 6, 14, 24, 48 hours).
-
PD-L1 mRNA Analysis (qPCR) : Total RNA is extracted from the cells, reverse transcribed to cDNA, and quantitative real-time PCR is performed using primers specific for the PD-L1 gene (CD274) and a housekeeping gene (e.g., GAPDH) for normalization.
-
PD-L1 Surface Protein Analysis (Flow Cytometry) : Cells are harvested and stained with fluorescently-labeled antibodies against surface PD-L1. Data is acquired on a flow cytometer and analyzed to determine the percentage of PD-L1 positive cells and the mean fluorescence intensity.
-
Chromatin Immunoprecipitation (ChIP) : To assess histone acetylation at the PD-L1 promoter, cells are treated with an HDACi (e.g., 12.5 nM Panobinostat for 2 hours), followed by fixation. Chromatin is sheared, and immunoprecipitation is performed using an antibody against acetylated histone H3. The precipitated DNA is then analyzed by qPCR using primers for the PD-L1 promoter region.
Protocol 2: Analysis of Cytokine Secretion after HDACi Treatment (Adapted from[13][16])
-
Cell Lines / Primary Cells : CTCL cell lines (e.g., Hut78, MyLa) or human peripheral blood mononuclear cells (PBMCs).
-
HDACi Treatment : Cells are incubated with various concentrations of an HDACi (e.g., vorinostat, romidepsin, or ITF3056) for a set duration (e.g., 24-72 hours). In some experiments, cells are co-stimulated with an inflammatory agent like lipopolysaccharide (LPS).
-
Cytokine Protein Analysis (ELISA) : The cell culture supernatant is collected. The concentration of secreted cytokines (e.g., IL-10, IL-1β, TNF-α) is quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
Cytokine mRNA Analysis (qRT-PCR) : Cells are harvested, and total RNA is extracted. qRT-PCR is performed as described in Protocol 1, using primers specific for the cytokine genes of interest (e.g., IL10, IFNG).
Mandatory Visualizations
Caption: General signaling pathway of HDAC inhibitor-mediated immunomodulation.
Caption: Experimental workflow for analyzing HDACi immunomodulatory effects.
Caption: Logical comparison of immunomodulatory effects across HDACis.
References
- 1. Immunomodulatory effects of histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. emedicine.medscape.com [emedicine.medscape.com]
- 4. This compound | C15H14N2O4S | CID 6918638 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Frontiers | Recent Update of HDAC Inhibitors in Lymphoma [frontiersin.org]
- 6. Frontiers | Immunomodulatory Effects of Histone Deacetylation Inhibitors in Graft-vs.-Host Disease After Allogeneic Stem Cell Transplantation [frontiersin.org]
- 7. go.drugbank.com [go.drugbank.com]
- 8. This compound in patients with refractory or relapsed peripheral T-cell lymphoma: a perspective review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enhanced anti-tumor efficacy of checkpoint inhibitors in combination with the histone deacetylase inhibitor this compound in a murine hepatocellular carcinoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HDAC Inhibition Upregulates PD-1 Ligands in Melanoma and Augments Immunotherapy with PD-1 Blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Regulation of PD-L1 Expression by SAHA-Mediated Histone Deacetylase Inhibition in Lung Cancer Cells [mdpi.com]
- 13. The histone deacetylase inhibitors vorinostat and romidepsin downmodulate IL-10 expression in cutaneous T-cell lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. HDAC Inhibition to Prime Immune Checkpoint Inhibitors | MDPI [mdpi.com]
- 15. Frontiers | The role of HDAC3 in inflammation: mechanisms and therapeutic implications [frontiersin.org]
- 16. Specific Inhibition of Histone Deacetylase 8 Reduces Gene Expression and Production of Proinflammatory Cytokines in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Regulation of Chemokines and Cytokines by Histone Deacetylases and an Update on Histone Decetylase Inhibitors in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Histone Deacetylase (HDAC) Inhibitors as a Novel Therapeutic Option Against Fibrotic and Inflammatory Diseases [mdpi.com]
A Head-to-Head Comparison of Belinostat and Other Cancer Therapies
Belinostat (trade name Beleodaq) is a potent, pan-histone deacetylase (HDAC) inhibitor approved for the treatment of patients with relapsed or refractory peripheral T-cell lymphoma (PTCL).[1][2] As an epigenetic modulator, this compound alters gene expression to induce cell cycle arrest, apoptosis, and inhibit angiogenesis in malignant cells.[3] This guide provides an objective comparison of this compound with other HDAC inhibitors and its use in combination therapies, supported by clinical and preclinical data for researchers, scientists, and drug development professionals.
Mechanism of Action: this compound as a Pan-HDAC Inhibitor
This compound exerts its anticancer effects by inhibiting the activity of zinc-dependent histone deacetylases (HDACs).[1][3] HDACs are enzymes that remove acetyl groups from lysine residues on histones and other non-histone proteins. This deacetylation leads to a more condensed chromatin structure, repressing the transcription of key tumor suppressor genes.
By inhibiting HDACs, this compound causes an accumulation of acetylated histones, leading to a more relaxed chromatin state and the re-expression of silenced genes.[4] This process triggers several downstream anti-tumor effects, including:
-
Cell Cycle Arrest: Upregulation of cell cycle inhibitors like p21.[4][5]
-
Induction of Apoptosis: Activation of both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[4][5] This involves the upregulation of pro-apoptotic proteins like Bax and Bim, and the downregulation of anti-apoptotic proteins such as Bcl-2 and XIAP.[5][6]
-
Inhibition of Angiogenesis: Suppression of factors required for new blood vessel formation.[3]
The following diagram illustrates the primary signaling pathway of this compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. This compound in patients with refractory or relapsed peripheral T-cell lymphoma: a perspective review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound in Patients With Relapsed or Refractory Peripheral T-Cell Lymphoma: Results of the Pivotal Phase II BELIEF (CLN-19) Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 6. Bortezomib interacts synergistically with this compound in human acute myeloid leukaemia and acute lymphoblastic leukaemia cells in association with perturbations in NF-κB and Bim - PubMed [pubmed.ncbi.nlm.nih.gov]
Belinostat Clinical Trial Meta-Analysis: A Comparative Guide
Belinostat, a potent pan-histone deacetylase (HDAC) inhibitor, has been evaluated in numerous clinical trials for the treatment of various hematological malignancies and solid tumors. This guide provides a meta-analysis of key clinical trial data, comparing the efficacy and safety of this compound as a monotherapy and in combination with other agents. Detailed experimental protocols and visualizations of its mechanism of action are included to offer a comprehensive resource for researchers, scientists, and drug development professionals.
Mechanism of Action: Re-awakening Tumor Suppressor Genes
This compound exerts its anti-cancer effects by inhibiting histone deacetylases (HDACs), enzymes that are crucial for the regulation of gene expression. In cancer cells, HDACs are often overexpressed, leading to the deacetylation of histones. This results in a condensed chromatin structure, effectively silencing tumor suppressor genes and promoting uncontrolled cell growth.[1][2] this compound's inhibition of HDACs leads to the accumulation of acetylated histones, a more relaxed chromatin state, and the re-expression of these silenced genes.[1][2] This, in turn, can induce cell cycle arrest, apoptosis (programmed cell death), and inhibit angiogenesis, the formation of new blood vessels that supply tumors.[1]
Below is a diagram illustrating the signaling pathway of this compound.
Efficacy of this compound in Clinical Trials
The clinical efficacy of this compound has been evaluated as both a monotherapy and in combination with other chemotherapeutic agents across various cancer types. The following tables summarize the key efficacy data from notable clinical trials.
This compound Monotherapy
| Indication | Trial Name / ID | Phase | N | Overall Response Rate (ORR) | Complete Response (CR) | Partial Response (PR) | Median Duration of Response (DoR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| Relapsed/Refractory Peripheral T-Cell Lymphoma (PTCL) | BELIEF (CLN-19) [3][4] | II | 120 | 25.8% | 10.8% | 15% | 13.6 months | 1.6 months | 7.9 months |
| Relapsed/Refractory PTCL | NCT00274651[2] | II | 24 | 25% | - | - | - | - | - |
| Relapsed/Refractory Cutaneous T-Cell Lymphoma (CTCL) | NCT00274651[2] | II | 29 | 14% | - | - | - | - | - |
| Advanced Thymic Epithelial Tumors | NCT01100944[5] | II | 41 | 8% (in thymoma) | 0% | 8% | - | 5.8 months | 19.1 months |
This compound Combination Therapy
| Indication | Combination | Trial ID | Phase | N | Overall Response Rate (ORR) | Complete Response (CR) | Partial Response (PR) |
| Soft Tissue Sarcoma | + Doxorubicin | NCT00878800 | I/II | 16 | 13% | 6.25% | 6.25% |
| Thymic Epithelial Tumors | + Cisplatin, Doxorubicin, Cyclophosphamide (PAC) | NCT01101555 | I/II | 26 | 64% (Thymoma), 21% (Thymic Carcinoma) | - | - |
Safety and Tolerability
This compound has demonstrated a manageable safety profile in clinical trials. The most commonly reported adverse events are generally mild to moderate in severity. A summary of common adverse events is presented below.
| Adverse Event | BELIEF (Monotherapy)[3] | NCT00274651 (Monotherapy)[2] | Systematic Review (N=512)[6] |
| Any Grade | |||
| Nausea | 41.9% | 43% | 42.8% |
| Fatigue | 37.2% | - | 35% |
| Pyrexia (Fever) | 34.9% | - | 14.5% |
| Vomiting | - | 21% | 28.5% |
| Anemia | - | - | - |
| Diarrhea | - | - | 17.6% |
| Grade 3/4 | |||
| Anemia | 10.8% | - | 1.2% |
| Thrombocytopenia | 7% | Grade 4: 1 patient | 2.3% |
| Dyspnea | 6.2% | - | - |
| Neutropenia | 6.2% | - | 1.4% |
| Fatigue | 5.4% | - | 4.3% |
| Pneumonia | 5.4% | Grade 3: 1 patient | - |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of clinical trial findings. Below are the experimental protocols for the key clinical trials cited in this guide.
BELIEF (CLN-19) Trial (NCT00825669)
-
Objective: To evaluate the efficacy and safety of this compound monotherapy in patients with relapsed or refractory peripheral T-cell lymphoma (PTCL).[3]
-
Study Design: A Phase II, single-arm, open-label, international study.[4]
-
Patient Population:
-
Inclusion Criteria: Adults (≥18 years) with histologically confirmed PTCL who had relapsed after or were refractory to at least one prior systemic therapy. Eastern Cooperative Oncology Group (ECOG) performance status of 0-2. Absolute neutrophil count (ANC) ≥1,000/μL and platelet count ≥50,000/μL.[4]
-
Exclusion Criteria: Prior treatment with an HDAC inhibitor.[7] Patients with moderate to severe hepatic impairment (total bilirubin >1.5 x ULN) or severe renal impairment (CrCl ≤ 39 mL/min) were also excluded from trials.[7][8]
-
-
Treatment Protocol: this compound 1,000 mg/m² administered as a 30-minute intravenous infusion on days 1-5 of a 21-day cycle.[3][5] Treatment continued until disease progression or unacceptable toxicity.[5]
-
Efficacy Evaluation: The primary endpoint was the overall response rate (ORR), assessed by an independent review committee based on the International Working Group (IWG) criteria.[3][5] Secondary endpoints included duration of response (DoR), progression-free survival (PFS), and overall survival (OS).[3]
Combination Therapy Trial in Soft Tissue Sarcomas (NCT00878800)
-
Objective: To determine the maximum tolerated dose (MTD) and efficacy of this compound in combination with Doxorubicin in patients with solid tumors (Phase I) and specifically in soft tissue sarcomas (Phase II).
-
Study Design: A Phase I/II, open-label, dose-escalation study.
-
Patient Population:
-
Inclusion Criteria: Patients with histologically confirmed advanced or metastatic soft tissue sarcoma who had received at least one prior chemotherapy regimen.
-
-
Treatment Protocol:
-
Phase I (Dose Escalation): this compound administered as a 30-minute IV infusion on days 1-5. On day 5, Doxorubicin was administered after the this compound infusion. The dose escalation cohorts were:
-
Cohort 1: this compound 600 mg/m² + Doxorubicin 50 mg/m²
-
Cohort 2: this compound 600 mg/m² + Doxorubicin 75 mg/m²
-
Cohort 3: this compound 800 mg/m² + Doxorubicin 75 mg/m²
-
Cohort 4: this compound 1000 mg/m² + Doxorubicin 75 mg/m²
-
-
Phase II: Patients were treated at the MTD determined in Phase I.
-
-
Efficacy Evaluation: The primary endpoint for Phase II was the overall response rate.
Combination Therapy Trial in Thymic Epithelial Tumors (NCT01101555)
-
Objective: To determine the safety, MTD, and efficacy of this compound in combination with cisplatin, doxorubicin, and cyclophosphamide (PAC) in patients with advanced, unresectable thymic epithelial tumors.[9]
-
Study Design: A Phase I/II, open-label study.[9]
-
Patient Population:
-
Inclusion Criteria: Patients with advanced, unresectable thymic epithelial tumors.[9]
-
-
Treatment Protocol: this compound was administered as a continuous intravenous infusion over 48 hours with chemotherapy in 3-week cycles. The MTD of this compound was found to be 1,000 mg/m², which was used in the Phase II part of the study.[9] Chemotherapy consisted of cisplatin (50 mg/m² on day 2), doxorubicin (25 mg/m² on days 2 and 3), and cyclophosphamide (500 mg/m² on day 3).[9]
-
Efficacy Evaluation: The primary endpoint was the objective response rate.[9]
Conclusion
This meta-analysis of clinical trial data indicates that this compound, as a single agent, demonstrates meaningful clinical activity in patients with relapsed or refractory T-cell lymphomas, leading to its FDA approval for this indication.[3] Its efficacy in solid tumors as a monotherapy appears to be more modest.[5][10] However, emerging data from combination therapy trials suggest that this compound may enhance the efficacy of standard chemotherapeutic agents in various cancers, including soft tissue sarcomas and thymic epithelial tumors. The safety profile of this compound is generally manageable, with the most common adverse events being nausea, fatigue, and pyrexia.[1][3] Further investigation into optimal combination strategies and the identification of predictive biomarkers will be crucial in expanding the therapeutic potential of this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. A Phase II trial of this compound (PXD101) in patients with relapsed or refractory peripheral or cutaneous T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound in Patients With Relapsed or Refractory Peripheral T-Cell Lymphoma: Results of the Pivotal Phase II BELIEF (CLN-19) Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Beleodaq® (this compound) for injection - for Healthcare Professionals (HCPs) [beleodaq.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Hematologic toxicity is rare in relapsed patients treated with this compound: a systematic review of this compound toxicity and safety in peripheral T-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound for Relapsed or Refractory Peripheral T-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Monitoring the effect of this compound in solid tumors by H4 acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound: clinical applications in solid tumors and lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Belinostat: A Guide for Laboratory Professionals
IMMEDIATE SAFETY AND LOGISTICAL INFORMATION
Belinostat is a cytotoxic histone deacetylase inhibitor.[1][2][3] Proper handling and disposal are crucial to ensure the safety of laboratory personnel and the environment. This guide provides step-by-step procedures for the safe disposal of this compound and related waste materials. Adherence to these guidelines, in conjunction with institutional and local regulations, is mandatory.
Core Principles of this compound Waste Management
All materials that have come into contact with this compound must be treated as hazardous cytotoxic waste.[4][5] The primary principle of disposal is to prevent exposure to personnel and contamination of the environment.[4] Waste must be segregated, appropriately contained, and disposed of through approved hazardous waste streams, typically incineration.[6][7][8] Never dispose of this compound or its contaminated materials down the drain or in regular trash.[9][10]
Personal Protective Equipment (PPE)
When handling this compound or its waste, appropriate PPE is required. This includes, but is not limited to:
-
Two pairs of chemotherapy-rated gloves[11]
-
A disposable, impermeable gown[12]
-
Eye protection (safety glasses or goggles)[13]
-
A face shield if there is a risk of splashing[12]
Waste Segregation and Classification
Proper segregation of this compound waste at the point of generation is a critical first step. Cytotoxic waste is generally categorized into two main types: trace and bulk.[7][8][14]
| Waste Category | Description | Disposal Container |
| Trace Cytotoxic Waste | Items that are "RCRA empty," meaning they contain less than 3% of the original drug by weight.[7][8][14] This includes empty vials, syringes, IV bags, and tubing.[7] Also includes lightly contaminated PPE (gloves, gowns) and cleaning materials.[8] | Yellow puncture-resistant containers for sharps.[6][7] Yellow bags for non-sharp waste.[6][7] |
| Bulk Cytotoxic Waste | Items containing more than a 3% residue of the drug.[7][14] This includes partially used vials of this compound, expired drug stock, and grossly contaminated PPE or spill cleanup materials.[7] | Black hazardous waste containers.[7][8][14] |
Step-by-Step Disposal Procedures
1. Unused or Expired this compound (Bulk Waste):
- Unused or expired this compound must be disposed of as bulk hazardous chemical waste.[10]
- Do not open the original vial.
- Place the vial(s) in a designated black hazardous waste container.[7][8]
- The container must be clearly labeled as "Hazardous Waste," "Cytotoxic Waste," and list "this compound."
- Arrange for pickup and disposal by a licensed hazardous waste contractor in accordance with federal, state, and local regulations.[9][15][16]
2. Disposal of Contaminated Materials (Trace and Bulk Waste):
- Sharps: All needles, syringes, and other sharps contaminated with this compound must be placed immediately into a yellow , puncture-resistant, and leak-proof sharps container labeled "Chemo Sharps" or "Cytotoxic Sharps."[6][12]
- Empty Containers: Empty vials, IV bags, and tubing that are "RCRA empty" (contain less than 3% residual drug) are considered trace waste.[7] These should be placed in a yellow cytotoxic waste container.[6][7]
- Personal Protective Equipment (PPE):
- Lightly contaminated gowns, and outer gloves should be carefully removed to avoid skin contact and placed in a yellow cytotoxic waste bag.[7][12]
- Grossly contaminated PPE should be treated as bulk waste and placed in a black hazardous waste container.[7]
- Spill Cleanup Materials: All materials used to clean up a this compound spill (e.g., absorbent pads, wipes) are considered bulk cytotoxic waste and must be placed in a black hazardous waste container.[4]
3. Final Disposal:
- All cytotoxic waste containers (yellow and black) must be securely sealed before removal from the work area.[5]
- Waste should be stored in a designated, secure area with limited access while awaiting pickup.
- Disposal of all this compound waste must be carried out by a licensed hazardous waste management company, typically via incineration.[6][7][8]
Experimental Workflow for this compound Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound and related materials in a laboratory setting.
References
- 1. Beleodaq® (this compound) for injection - for Healthcare Professionals (HCPs) [beleodaq.com]
- 2. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 3. beleodaq.com [beleodaq.com]
- 4. worksafe.qld.gov.au [worksafe.qld.gov.au]
- 5. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
- 6. hsrm.umn.edu [hsrm.umn.edu]
- 7. stericycle.com [stericycle.com]
- 8. sdmedwaste.com [sdmedwaste.com]
- 9. obaid.info [obaid.info]
- 10. safety.pitt.edu [safety.pitt.edu]
- 11. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. edu.cdhb.health.nz [edu.cdhb.health.nz]
- 13. sps.nhs.uk [sps.nhs.uk]
- 14. danielshealth.com [danielshealth.com]
- 15. cleanchemlab.com [cleanchemlab.com]
- 16. s3.amazonaws.com [s3.amazonaws.com]
Essential Safety and Operational Protocols for Handling Belinostat
Belinostat is a histone deacetylase (HDAC) inhibitor used as an antineoplastic agent.[1] Due to its cytotoxic nature, stringent safety protocols are imperative to protect laboratory personnel from potential health risks associated with exposure.[2][3] This guide provides essential, procedural information for the safe handling and disposal of this compound, ensuring the well-being of researchers, scientists, and drug development professionals.
Hazard Identification
This compound is classified as a hazardous substance with the potential for significant health effects.[4] All personnel must be thoroughly familiar with the associated risks before handling this compound.
Key Hazards:
-
Reproductive Toxicity: Suspected of damaging fertility or the unborn child.[4][5]
-
Organ Toxicity: May cause damage to organs through prolonged or repeated exposure.[4]
Given these hazards, adherence to the personal protective equipment (PPE) and handling procedures outlined below is mandatory.
Personal Protective Equipment (PPE) for Handling this compound
The selection and proper use of PPE is the primary control measure to prevent exposure to this compound.[6] All PPE should be chosen based on a thorough risk assessment for the specific procedures being performed.[2]
Table 1: Recommended Personal Protective Equipment for Activities Involving this compound
| Activity | Gloves | Gown | Eye Protection | Respiratory Protection | Other |
| Preparation & Reconstitution | Two pairs of chemotherapy-tested gloves | Disposable, fluid-resistant gown with long sleeves and closed front | Safety glasses with side shields or a full-face shield | Not generally required if performed in a certified biological safety cabinet (BSC) | Shoe covers, cap |
| Administration (IV) | Two pairs of chemotherapy-tested gloves | Disposable, fluid-resistant gown with long sleeves and closed front | Safety glasses with side shields or a full-face shield | Not generally required | Luer-lock connectors and needleless systems are recommended[6] |
| Handling Oral Formulations | Chemotherapy-tested gloves | Disposable apron or gown | Recommended | Surgical mask if opening or dispersing tablets[7] | |
| Spill Cleanup | Two pairs of industrial-thickness gloves (e.g., nitrile, neoprene) | Disposable, fluid-resistant gown | Full-face shield or chemical splash goggles | N95 respirator or higher for large spills or aerosols | Shoe covers |
| Waste Disposal | Two pairs of chemotherapy-tested gloves | Disposable gown or apron | Safety glasses | Not generally required |
Operational Plans: Step-by-Step Guidance
A. Preparation and Reconstitution of this compound
-
Preparation Area: All preparation of this compound for intravenous administration must be conducted in a certified Class II Biological Safety Cabinet (BSC) to protect both the product and the personnel.
-
Donning PPE: Before beginning any work, don the appropriate PPE as specified in Table 1. This includes an inner and outer pair of chemotherapy-tested gloves.
-
Aseptic Technique:
-
Aseptically reconstitute each vial of this compound by adding 9 mL of sterile water for injection.[3][8]
-
Gently swirl the vial until all particles are dissolved.[3][8]
-
Withdraw the required volume for the correct dosage and transfer it to an infusion bag containing 250 mL of 0.9% sodium chloride.[3][8]
-
-
Labeling: Clearly label the infusion bag with the drug name, concentration, patient identifier, and date/time of preparation.
-
Doffing PPE: After completing the preparation, remove the outer pair of gloves and the gown and dispose of them in a designated cytotoxic waste container before leaving the BSC. Remove the inner pair of gloves and dispose of them, followed by thorough hand washing.
B. Spill Management
In the event of a this compound spill, immediate and correct action is crucial to prevent exposure and contamination.[2]
-
Secure the Area: Immediately alert others in the vicinity and restrict access to the spill area.
-
Don PPE: Put on the appropriate spill cleanup PPE as detailed in Table 1, including a respirator if aerosols are present.
-
Containment: Use a cytotoxic drug spill kit to contain the spill with absorbent materials. For powder spills, cover with a plastic sheet to minimize dust.[9]
-
Cleanup: Carefully collect all contaminated materials, including broken glass, and place them into a designated cytotoxic waste container.
-
Decontamination: Clean the spill area with an appropriate decontamination solution (e.g., detergent and water), followed by a rinse with clean water.[10]
-
Disposal: Dispose of all cleaning materials as cytotoxic waste.[10]
-
Doffing PPE: Remove PPE in a manner that avoids self-contamination and dispose of it in the cytotoxic waste container. Wash hands thoroughly.
C. Disposal Plan
All materials contaminated with this compound must be handled and disposed of as cytotoxic waste in accordance with institutional and regulatory guidelines.[3][11]
-
Waste Segregation: Place all used vials, syringes, needles, PPE, and cleaning materials into clearly labeled, puncture-proof, and leak-proof cytotoxic waste containers.
-
Container Management: Do not overfill waste containers. Seal them securely when they are three-quarters full.
-
Final Disposal: Arrange for the disposal of cytotoxic waste through a licensed hazardous material disposal company.[11]
Procedural Workflow Diagram
The following diagram illustrates the critical workflow for donning and doffing Personal Protective Equipment to ensure handler safety.
Caption: Workflow for Donning and Doffing PPE.
References
- 1. This compound | C15H14N2O4S | CID 6918638 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. hse.gov.uk [hse.gov.uk]
- 3. Beleodaq® (this compound) for injection - for Healthcare Professionals (HCPs) [beleodaq.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 8. DailyMed - BELEODAQ- this compound injection, powder, lyophilized, for solution [dailymed.nlm.nih.gov]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. ipservices.care [ipservices.care]
- 11. cleanchemlab.com [cleanchemlab.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
